molecular formula C6H12N2O B8730274 3-(Aminomethyl)piperidin-2-one

3-(Aminomethyl)piperidin-2-one

Cat. No.: B8730274
M. Wt: 128.17 g/mol
InChI Key: RLZUSGLTXIXXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)piperidin-2-one (CAS: 2323070-72-8) is a chiral piperidinone derivative of interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C 6 H 12 N 2 O and a molecular weight of 128.17 g/mol, serves as a versatile synthetic intermediate and scaffold . Piperidin-2-one cores are recognized as key building blocks for the synthesis of a wide variety of bioactive molecules and pharmaceuticals . Researchers utilize such structures in the development of potential treatments for conditions including inflammatory bowel disease, neurodegenerative diseases, and other therapeutic areas . Its mechanism of action in research settings is derived from its function as a precursor; the molecule provides a rigid framework that can be selectively functionalized at the aminomethyl group and the lactam nitrogen, allowing for the creation of diverse compound libraries for biological screening . This compound must be stored sealed in a dry environment at 2-8°C and kept in a dark place to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

3-(aminomethyl)piperidin-2-one

InChI

InChI=1S/C6H12N2O/c7-4-5-2-1-3-8-6(5)9/h5H,1-4,7H2,(H,8,9)

InChI Key

RLZUSGLTXIXXAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)CN

Origin of Product

United States

Foundational & Exploratory

3-(Aminomethyl)piperidin-2-one Hydrochloride (CAS 1269151-55-4): A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and challenging kinase/protease active sites, the demand for conformationally restricted, functionally dense building blocks has surged[1]. 3-(Aminomethyl)piperidin-2-one hydrochloride (CAS 1269151-55-4) represents a highly versatile small-molecule scaffold that effectively bridges the gap between structural rigidity and vector-driven functionalization[2].

This whitepaper provides an in-depth analysis of the scaffold’s physicochemical properties, pharmacophore logic, and process chemistry, alongside self-validating protocols for its integration into high-throughput library synthesis.

Physicochemical Profiling & Structural Rationale

The utility of a building block is dictated by its stability, solubility, and purity. CAS 1269151-55-4 is intentionally supplied as a hydrochloride salt rather than a free base.

Causality of the Salt Form: Free primary amines in close proximity to lactam rings can undergo slow intermolecular aminolysis or oxidative degradation over time. By isolating the compound as an HCl salt, the primary amine is protonated, rendering it non-nucleophilic. This dramatically increases solid-state shelf-life, prevents polymerization, and enhances aqueous solubility for biological assays[3].

Table 1: Quantitative Physicochemical Properties
ParameterValue / SpecificationReference
CAS Number 1269151-55-4
Chemical Name 3-(Aminomethyl)piperidin-2-one hydrochloride[2]
Molecular Formula C6H13ClN2O[3]
Molecular Weight 164.63 g/mol [3]
Purity Standard ≥95.0%[2][3]
Physical Form Solid (Powder)[3]
InChI Key ZJAXEKDEMGDBAF-UHFFFAOYSA-N[3]

Pharmacophore Logic & Target Interactions

In medicinal chemistry, the piperidin-2-one (δ-lactam) core acts as a conformationally restricted dipeptide mimetic. The lactam moiety provides predictable hydrogen-bond donor (N-H) and acceptor (C=O) vectors, which are frequently utilized to anchor molecules into kinase hinge regions or protease S1 pockets.

The aminomethyl group at the C3 position serves as the primary vector for derivatization (e.g., amide coupling, reductive amination) or as a solvent-exposed salt bridge when left unprotected.

PharmLogic Core CAS 1269151-55-4 Scaffold Amine Aminomethyl Group (Primary Amine) Core->Amine Derivatization Site Lactam Piperidin-2-one (Lactam Core) Core->Lactam Structural Anchor HBD Salt Bridge / H-Bond Donor (Solvent Exposed / Acidic Pocket) Amine->HBD Target Interaction HBA H-Bond Acceptor & Donor (Kinase Hinge / Protease S1) Lactam->HBA Target Interaction Rigid Conformational Rigidity (Low Entropic Penalty) Lactam->Rigid Physicochemical

Fig 1: Pharmacophore logic and target interaction vectors of the 1269151-55-4 scaffold.

Process Chemistry & Synthetic Workflow

The commercial viability of this scaffold relies on scalable, high-yielding process chemistry[1]. The most robust synthetic route involves the catalytic reduction of 3-cyanopiperidin-2-one.

Mechanistic Causality: The reduction of the nitrile must be carefully controlled using Palladium on Carbon (Pd/C) under an acidic hydrogen atmosphere. If the reaction is run under strictly neutral conditions, the resulting primary imine intermediate can undergo nucleophilic attack by another amine, leading to secondary amine dimers. The presence of HCl immediately traps the newly formed primary amine as the hydrochloride salt, preventing dimerization.

SynthFlow SM 3-Cyanopiperidin-2-one (Starting Material) Red Catalytic Hydrogenation (Pd/C, H2, Methanol) SM->Red Nitrile Reduction Int Free Base Intermediate (Reactive) Red->Int Filtration & Concentration Salt Salt Formation (HCl in Dioxane) Int->Salt Amine Protection Product 3-(Aminomethyl)piperidin-2-one HCl CAS: 1269151-55-4 Salt->Product Precipitation

Fig 2: Logical synthetic workflow for producing the 1269151-55-4 hydrochloride salt.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in checkpoints ensure that errors are caught before proceeding to the next step, preserving valuable reagents.

Protocol A: Analytical Quality Control (LC-MS)

Before utilizing the scaffold in library synthesis, its integrity must be verified.

  • Step 1: System Equilibration. Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) through a C18 column. Causality: The low pH ensures the primary amine remains fully protonated, preventing peak tailing and irreversible binding to residual silanols on the stationary phase.

  • Step 2: Blank Injection. Inject 5 µL of pure solvent. Validation Checkpoint: The chromatogram must show a flat baseline, confirming zero carryover.

  • Step 3: Sample Preparation & Injection. Dissolve 1 mg of CAS 1269151-55-4 in 1 mL of LC-MS grade Water. Causality: Water is chosen over pure organic solvents because the HCl salt is highly polar; organic solvents may cause incomplete dissolution. Inject 2 µL.

  • Step 4: Data Analysis. Validation Checkpoint: Confirm the presence of a single major peak (>95% UV area at 214 nm) with an extracted ion chromatogram (EIC) showing m/z 129.1 [M+H]⁺. The HCl mass (36.5) is lost during ionization.

Protocol B: HATU-Mediated Amide Coupling

This protocol describes the coupling of the scaffold to a generic carboxylic acid (R-COOH).

  • Step 1: Pre-Activation. In a dry vial, dissolve 1.0 eq of R-COOH and 1.1 eq of HATU in anhydrous DMF (0.2 M). Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes.

    • Validation Checkpoint: Spot the mixture on TLC or run a rapid LC-MS to confirm the disappearance of the R-COOH peak and the formation of the active ester. Do not proceed until activation is complete.

  • Step 2: Scaffold Addition. Add 1.1 eq of 3-(Aminomethyl)piperidin-2-one hydrochloride to the reaction mixture.

  • Step 3: In Situ Free-Basing. Immediately add an additional 2.0 eq of DIPEA.

    • Causality: The extra DIPEA is strictly required to neutralize the HCl salt of the scaffold, liberating the nucleophilic primary amine. If the free base is generated before the active ester is ready, the scaffold may degrade. Adding it directly to the active ester ensures immediate capture of the free amine.

  • Step 4: Quenching & Isolation. Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

References

Sources

Structural Divergence in Lactam Scaffolds: A Comparative Technical Guide to 3-(Aminomethyl)piperidin-2-one and 3-Amino-2-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the restriction of conformational flexibility is a primary strategy to enhance potency and selectivity.[1] This guide analyzes two closely related yet pharmacologically distinct lactam scaffolds: 3-amino-2-piperidone (Ornithine lactam) and 3-(aminomethyl)piperidin-2-one .

While separated by only a single methylene unit, these molecules represent fundamentally different pharmacophores.[1] The former acts as a conformationally constrained


-amino acid (mimicking the peptide backbone), while the latter functions as a 

-amino acid surrogate or an extended amine linker.[1] This guide dissects their structural properties, synthetic pathways, and application in structure-activity relationship (SAR) campaigns.[1][2][3]

Module 1: Structural Architectures & Physicochemical Properties[3]

The core distinction lies in the distance and vector of the exocyclic amine relative to the lactam carbonyl.[1] This "spacer" effect dictates their basicity, hydrogen-bonding capability, and spatial reach within a binding pocket.[1]

Comparative Physicochemical Matrix
Feature3-Amino-2-piperidone 3-(Aminomethyl)piperidin-2-one
Structure Class

-Amino Lactam

-Amino Lactam Derivative
Formula


Chirality C3 Stereocenter (Prone to racemization)C3 Stereocenter (Stable)
Amine Environment Directly attached to C3 (

-position).
Attached via methylene spacer (

-position).[1]
Basicity (pKa) Lower (~7.5–8.5).[1] Inductive withdrawal by carbonyl reduces

lone pair availability.[1]
Higher (~9.0–9.8).[1] Methylene spacer insulates amine from carbonyl electron withdrawal.[1]
Peptidomimetic Role Constrained Gly/Ala backbone mimic.[1]Constrained

-Alanine/GABA
mimic.[1]
Primary Risk Racemization : The C3 proton is acidic due to the adjacent carbonyl and amine.[1]Rotational Freedom : The exocyclic methylene adds a degree of freedom (rotatable bond).[1]

Module 2: Synthetic Methodologies & Process Chemistry[4]

The synthesis of these scaffolds requires divergent strategies. 3-amino-2-piperidone is typically accessed via the "Chiral Pool" (from Ornithine), whereas the aminomethyl derivative often requires reduction of functionalized pyridine or piperidone precursors.

Diagram 1: Divergent Synthetic Workflows

The following diagram illustrates the primary synthetic logic for accessing both scaffolds.

Synthesis_Pathways Ornithine L-Ornithine (Chiral Pool) Esterification Esterification (MeOH / SOCl2) Ornithine->Esterification Cyclization Intramolecular Cyclization (pH 9-10) Esterification->Cyclization  Methyl Ester HCl Target_A 3-Amino-2-piperidone (Ornithine Lactam) Cyclization->Target_A  -MeOH Nicotinonitrile 3-Cyanopyridine or 3-Cyanopiperidone Reduction Catalytic Hydrogenation (Raney Ni / H2) Nicotinonitrile->Reduction Target_B 3-(Aminomethyl)piperidin-2-one Reduction->Target_B  Nitrile -> Amine

Caption: Synthetic logic comparing Chiral Pool cyclization (Left) vs. Nitrile Reduction (Right).

Protocol A: Synthesis of 3-Amino-2-piperidone (Ornithine Lactam)

Context: This protocol utilizes L-Ornithine as a chiral starting material. Control of pH is critical to prevent polymerization.

  • Esterification: Suspend L-Ornithine monohydrochloride (10.0 g) in dry methanol (100 mL). Cool to 0°C. Dropwise add thionyl chloride (1.5 eq) to generate the methyl ester in situ.[1] Reflux for 3 hours.

  • Neutralization & Cyclization: Concentrate the mixture to obtain the crude ester hydrochloride.[1] Redissolve in methanol.

  • Critical Step: Cool to 0°C. Slowly add sodium methoxide (NaOMe) in methanol until pH reaches 9–10. Note: Higher pH risks racemization; lower pH prevents cyclization.[1]

  • Workup: Stir at room temperature for 16 hours. Filter off NaCl precipitate.[1] Concentrate the filtrate.

  • Purification: Recrystallize from EtOH/Et2O to yield (S)-3-amino-2-piperidone.

Protocol B: Synthesis of 3-(Aminomethyl)piperidin-2-one

Context: This route typically involves the reduction of 3-cyanopiperidin-2-one. High pressure hydrogenation is often required.[1]

  • Precursor Prep: Dissolve 3-cyanopiperidin-2-one (5.0 mmol) in ammoniacal methanol (NH3/MeOH, 7N). The ammonia suppresses secondary amine formation.[1]

  • Catalyst Loading: Add Raney Nickel (approx. 50 wt% slurry in water, washed with MeOH).[1] Safety: Raney Ni is pyrophoric.

  • Hydrogenation: Transfer to a Parr shaker or autoclave. Pressurize with

    
     (50 psi). Agitate at room temperature for 12–24 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst (keep wet to prevent ignition).[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The crude oil can be converted to the HCl salt by adding 4M HCl in dioxane for storage.[1]

Module 3: Pharmacophore Deployment (SAR)

The selection between these two scaffolds is rarely arbitrary; it depends on the "reach" required to engage acidic residues (Asp/Glu) in the target protein.[1]

The "Reach" Hypothesis[1]
  • 3-Amino-2-piperidone: The amine is held close to the backbone.[1] This is ideal for mimicking a twisted peptide bond or when the target residue is immediately adjacent to the hydrophobic pocket occupied by the lactam ring.[1]

  • 3-(Aminomethyl)piperidin-2-one: The methylene spacer extends the amine by ~1.5 Å. This allows the basic nitrogen to "reach" deeper into a polar pocket or overcome steric clashes that would prevent the ring from binding.[1]

Diagram 2: SAR Decision Logic

SAR_Logic Target_Site Target Binding Pocket Analysis Decision_A Residue < 3.0 Å (Tight Constraint) Target_Site->Decision_A Decision_B Residue > 4.0 Å (Extended Reach) Target_Site->Decision_B Scaffold_A Select: 3-Amino-2-piperidone Decision_A->Scaffold_A Scaffold_B Select: 3-(Aminomethyl)piperidin-2-one Decision_B->Scaffold_B Effect_A Backbone Mimicry (Turn Conformation) Scaffold_A->Effect_A Effect_B Side-Chain Mimicry (Lys/Arg Analog) Scaffold_B->Effect_B

Caption: Decision tree for selecting the optimal lactam scaffold based on binding site topology.

Module 4: Analytical Characterization

Distinguishing these analogs via NMR is straightforward due to the coupling patterns of the C3 proton.[1]

1H NMR Fingerprinting ( -DMSO)
  • 3-Amino-2-piperidone:

    • C3-H: Appears as a dd (doublet of doublets) around 3.2 – 3.5 ppm .[1]

    • Coupling: Shows strong coupling to the C4 axial/equatorial protons.[1]

    • Exchange: The

      
       protons are broad and exchangeable (
      
      
      
      wash).[1]
  • 3-(Aminomethyl)piperidin-2-one:

    • C3-H: Appears as a complex multiplet shifted upfield (approx 2.1 – 2.4 ppm ) because it is no longer attached to an electron-withdrawing nitrogen.

    • Exocyclic

      
      :  Distinct doublet or multiplet  around 2.6 – 2.9 ppm .[1] This signal is absent in the amino-lactam analog.[1]
      

References

  • Gao, J., et al. "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine."[1][4] Organic Process Research & Development, vol. 26, no.[1] 9, 2022.[1][4][5] Link[5]

  • Li, X., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine."[1] Journal of the American Chemical Society, vol. 145, 2023.[1] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5200225, 3-Amino-2-piperidone."[1] PubChem, 2025.[1][6][7] Link

  • Zhang, Y., et al. "Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method."[1] CN Patent 103865964A, 2014.[1] Link

  • BenchChem. "The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry."[1][3] BenchChem Technical Guides, 2025. Link

Sources

Molecular weight and formula of 3-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, synthetic pathways, and applications of 3-(Aminomethyl)piperidin-2-one , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

3-(Aminomethyl)piperidin-2-one is a functionalized


-lactam (piperidin-2-one) featuring a primary aminomethyl group at the C3 position. It serves as a conformationally constrained scaffold in drug discovery, often used to mimic the 

-turn of peptides or as a pharmacophore in kinase inhibitors and GPCR ligands. Its structural rigidity, provided by the lactam ring, reduces the entropic penalty of binding to biological targets compared to flexible linear amines.

Chemical Identity & Physicochemical Properties

Core Identity Data
PropertyData
IUPAC Name 3-(Aminomethyl)piperidin-2-one
Common Name 3-Aminomethyl-2-piperidone
CAS Number 1269151-55-4 (Hydrochloride salt); Free base often unlisted or custom synthesis.
Molecular Formula

Molecular Weight 128.17 g/mol (Free Base); 164.63 g/mol (HCl Salt)
SMILES NCC1CCCNC1=O
Chirality Contains one stereocenter at C3. Exists as (R), (S), or racemate.
Physical Properties
  • Physical State : Typically isolated as a white to off-white solid (HCl salt). The free base is a viscous oil or low-melting solid that is hygroscopic.

  • Solubility : Highly soluble in water, methanol, and DMSO. Poorly soluble in non-polar solvents (hexane, ether).

  • pKa :

    • Amine (–

      
      ): ~9.5–10.0 (Basic)
      
    • Lactam (–CONH–): ~15–17 (Non-basic under physiological conditions)

  • Stability : Stable under standard laboratory conditions. The lactam ring is susceptible to hydrolysis under strong acidic/basic conditions at elevated temperatures.

Structural Visualization

The following diagram illustrates the chemical connectivity and key functional regions of the molecule.

ChemicalStructure Core Piperidin-2-one Core (δ-Lactam) Substituent 3-Aminomethyl Group (-CH2-NH2) Core->Substituent C3 Position Function Pharmacophore Role: H-Bond Donor/Acceptor Constrained Linker Core->Function Conformational Lock Substituent->Function Key Interaction Site

Figure 1: Structural breakdown of 3-(Aminomethyl)piperidin-2-one highlighting the lactam core and the reactive aminomethyl handle.

Synthetic Pathways

Synthesis of this compound typically avoids direct cyclization of linear precursors due to polymerization risks. The most robust route involves the reduction of 3-cyanopiperidin-2-one .

Protocol: Catalytic Hydrogenation of 3-Cyanopiperidin-2-one

This method is preferred for its scalability and atom economy.

Step 1: Precursor Preparation (3-Cyanopiperidin-2-one)
  • Reagents : 2-Piperidone, Lithium Diisopropylamide (LDA), Phenyl cyanate (or similar cyanation source).

  • Mechanism : Deprotonation of 2-piperidone at C3 (

    
    -position) followed by electrophilic cyanation.
    
  • Note: Alternatively, this intermediate can be accessed via Michael addition of cyanoacetate to acrylonitrile followed by cyclization, though less common.

Step 2: Hydrogenation (Reduction)
  • Reagents :

    
     gas (50-100 psi), Raney Nickel (Ra-Ni) or 
    
    
    
    , Methanol/Ammonia solvent system.
  • Reaction :

    
    
    
  • Procedure :

    • Dissolve 3-cyanopiperidin-2-one (1.0 equiv) in Methanol saturated with

      
       (to suppress secondary amine formation).
      
    • Add activated Raney Nickel catalyst (~10-20 wt%).

    • Hydrogenate in a Parr shaker at 50 psi for 12–24 hours at RT.

    • Filter catalyst through Celite (Caution: Ra-Ni is pyrophoric).

    • Concentrate filtrate to yield the crude amine.

    • Purification : Convert to HCl salt by adding 4M HCl in dioxane; collect precipitate by filtration.

SynthesisWorkflow Start Starting Material: 2-Piperidone Step1 Step 1: C3-Cyanation (LDA, PhOCN, -78°C) Start->Step1 Inter Intermediate: 3-Cyanopiperidin-2-one Step1->Inter Step2 Step 2: Nitrile Reduction (H2, Ra-Ni, MeOH/NH3) Inter->Step2 Product Target Product: 3-(Aminomethyl)piperidin-2-one Step2->Product

Figure 2: Synthetic workflow from 2-piperidone to the target aminomethyl-lactam.

Analytical Characterization

Verification of the structure requires distinguishing the lactam signals from the primary amine side chain.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     7.60 ppm (br s, 1H) : Lactam NH . Broad signal, exchangeable with 
    
    
    
    .
  • 
     2.80 – 3.10 ppm (m, 2H) : 
    
    
    
    -NH
    
    
    . The diastereotopic protons of the aminomethyl group.
  • 
     3.10 – 3.20 ppm (m, 2H) : Ring 
    
    
    
    at C6 (adjacent to lactam Nitrogen).
  • 
     2.30 – 2.45 ppm (m, 1H) : Ring CH  at C3 (methine proton).
    
  • 
     1.40 – 1.90 ppm (m, 4H) : Ring 
    
    
    
    protons at C4 and C5.
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ) : Calculated 129.10 ; Observed 129.1 .
    
  • Fragmentation : Loss of

    
     (17 Da) is common in high-energy collisions.
    

Applications in Drug Discovery

Peptidomimetics

The 3-(aminomethyl)piperidin-2-one scaffold acts as a constrained amino acid . It mimics the


 space of Lysine or Arginine but with restricted backbone flexibility due to the lactam ring. This is valuable for:
  • Protease Inhibitors : Fitting into the S1/S1' pockets of serine proteases.

  • Integrin Antagonists : Serving as a linker for RGD mimetics.

Kinase Inhibition

The lactam nitrogen and carbonyl oxygen provide a donor-acceptor motif suitable for hydrogen bonding with the hinge region of kinases. The aminomethyl group can be derivatized to reach into the solvent-exposed area or the ribose binding pocket.

References

  • CymitQuimica . 3-(aminomethyl)piperidin-2-one hydrochloride Product Data. Retrieved from

  • PubChem . Compound Summary: 3-(Aminomethyl)piperidin-2-one. National Library of Medicine. Retrieved from

  • ChemicalBook . Synthesis of 3-substituted piperidines and lactams. Retrieved from

  • Melikyan, G. et al. (2006). Facile approach to prepare 3-cyanopyridin-2(1H)-one derivatives. ARKIVOC. Retrieved from

  • Sigma-Aldrich .[1] Piperidine and Lactam Building Blocks. Retrieved from

Sources

Solubility & Handling Guide: 3-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 3-(Aminomethyl)piperidin-2-one in Polar Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

3-(Aminomethyl)piperidin-2-one (CAS: 1269151-55-4 for HCl salt; analogous free base structures) is a critical bifunctional intermediate utilized in the synthesis of DPP-4 inhibitors and other kinase-targeting small molecules. Its structure features a polar delta-lactam core substituted with a primary aminomethyl group. This dual-functionality creates a unique solubility profile characterized by high hydrophilicity and specific pH-dependent behavior.

This guide provides a definitive technical analysis of its solubility in polar solvents, moving beyond simple "soluble/insoluble" descriptors to explain the mechanistic drivers of solvation. It includes validated protocols for solubility determination and purification, designed to ensure reproducibility in drug development workflows.

Physicochemical Fundamentals

Understanding the solubility of 3-(Aminomethyl)piperidin-2-one requires dissecting its molecular architecture. The molecule is not merely "polar"; it is a hydrogen-bond powerhouse .

Structural Analysis & Solvation Drivers
  • Lactam Core (Piperidin-2-one): Acts as both a hydrogen bond donor (NH) and a strong acceptor (C=O). This moiety imparts high solubility in protic solvents and dipolar aprotic solvents.

  • Aminomethyl Side Chain (-CH₂NH₂): The primary amine is the basic center (pKa ≈ 9.0–9.5). In its neutral form, it donates H-bonds; in acidic media, it protonates to form a highly soluble ammonium salt.

  • Lipophilicity (LogP): With a predicted LogP of approximately -0.8 to -1.3, the compound is intrinsically hydrophilic, favoring aqueous and alcoholic systems over lipophilic ethers or alkanes.

Key Properties Table
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 128.17 g/mol (Free Base)164.63 g/mol (HCl Salt)Low MW facilitates rapid dissolution kinetics.
pKa (Amine) ~9.2Ionized at physiological pH; highly soluble in acidic water.
pKa (Lactam) ~15Non-ionizable in standard workup conditions; remains neutral.
LogP -0.8 to -1.3Poor solubility in Hexane/Heptane; Good in MeOH/Water.
H-Bond Donors 2 (Free Base) / 3 (HCl Salt)Strong interaction with protic solvents.

Solubility Landscape

The following data categorizes solvent compatibility based on the compound's polarity and ionic character.

Solvent Compatibility Matrix

Data represents the Free Base form unless specified.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Protic Polar Water, Methanol, EthanolHigh Primary choice for dissolution. Water solubility is pH-dependent (increases with acidity).
Aprotic Polar DMSO, DMF, DMAcHigh Excellent for reaction media; difficult to remove post-reaction due to high boiling points.
Chlorinated Dichloromethane (DCM), ChloroformModerate Free base is moderately soluble; HCl salt is effectively insoluble .
Ethers THF, Diethyl Ether, MTBELow to Insoluble THF dissolves the free base sparingly; Ether is a standard anti-solvent for precipitation.
Hydrocarbons Hexane, Heptane, TolueneInsoluble Used strictly as anti-solvents to crash out the product during recrystallization.
The "Salt Effect" on Solubility

Researchers must distinguish between the Free Base and the Hydrochloride Salt :

  • HCl Salt: Extremely soluble in water (>500 mg/mL) and Methanol. Virtually insoluble in DCM, THF, and Acetone.

  • Free Base: Soluble in alcohols and DCM/Methanol mixtures. Can be extracted from aqueous phase into organic phase only at pH > 11.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this validated workflow to determine exact solubility limits for your specific batch.

  • Preparation: Weigh 50 mg of 3-(Aminomethyl)piperidin-2-one into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., Methanol).

  • Equilibration: Vortex for 1 minute. If fully dissolved, add another 50 mg. Repeat until undissolved solid remains visible.

  • Agitation: Place vial on an orbital shaker at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant 100x and analyze via HPLC-UV (210 nm) against a standard curve.

Protocol B: Purification via Anti-Solvent Recrystallization

Best for purifying crude material containing non-polar impurities.

  • Dissolution: Dissolve crude 3-(Aminomethyl)piperidin-2-one (HCl salt) in the minimum volume of warm Methanol (approx. 50°C).

  • Clarification: If insoluble particles remain, filter hot through a sintered glass funnel.

  • Precipitation: Slowly add Diethyl Ether or Ethyl Acetate (Anti-solvent) dropwise with stirring until a persistent cloudiness appears.

    • Ratio Target: Typically 1:3 (Solvent:Anti-solvent).

  • Crystallization: Cool the mixture gradually to room temperature, then to 4°C in a refrigerator for 4 hours.

  • Harvest: Filter the white precipitate, wash with cold Ether, and dry under vacuum.

Visualizations & Workflows

Solubility Decision Tree

This diagram guides the selection of the optimal solvent system based on the intended application (Reaction vs. Purification).

SolubilityDecision Start Start: Select Application Reaction Reaction Medium Start->Reaction Purification Purification / Workup Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp SaltForm Is it HCl Salt? Purification->SaltForm DMSO Use DMSO or DMF HighTemp->DMSO Yes LowTemp Use Methanol or Ethanol HighTemp->LowTemp No YesSalt Recrystallize: MeOH (Solvent) + Ether (Anti-solvent) SaltForm->YesSalt Yes NoBase Extract: Aqueous (pH 12) -> DCM/IPA (3:1) SaltForm->NoBase No (Free Base)

Figure 1: Decision tree for solvent selection based on process requirements.

Acid-Base Extraction Workflow

The amphiphilic nature of the free base allows for high-purity isolation using pH manipulation.

ExtractionWorkflow Crude Crude Mixture (Impurities + Product) Acidify Acidify to pH 2 (1M HCl) Crude->Acidify Wash Wash with EtOAc (Remove Non-polar Impurities) Acidify->Wash AqueousPhase Aqueous Phase (Contains Product H+) Wash->AqueousPhase Keep Aqueous Basify Basify to pH 12 (NaOH / K2CO3) AqueousPhase->Basify Extract Extract into DCM/IPA (3:1) Basify->Extract Final Pure Free Base Extract->Final

Figure 2: Purification workflow utilizing the pH-dependent solubility of the aminomethyl group.

Applications in Drug Development

  • Reaction Solvent: For nucleophilic substitutions (e.g., reacting the amine with an alkyl halide), DMF is preferred to solubilize both the polar lactam and the electrophile.

  • Formulation: Due to high water solubility, the HCl salt is the preferred form for aqueous formulations. However, stability studies must monitor for hydrolysis of the lactam ring at extreme pH (<2 or >12) over prolonged periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200225, 3-Amino-2-piperidone. Retrieved from [Link]

  • Mettler Toledo (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts (2024). Physical Properties of Amines and Lactams. Retrieved from [Link]

3-(Aminomethyl)piperidin-2-one HCl salt safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Aminomethyl)piperidin-2-one HCl Salt Technical Guide Document Type: Technical Whitepaper & Safety Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists

Executive Summary

This technical guide provides a comprehensive operational framework for 3-(Aminomethyl)piperidin-2-one hydrochloride (CAS: 1269151-55-4). Unlike generic Safety Data Sheets (SDS), this document integrates physicochemical profiling with actionable research protocols.

As a functionalized lactam scaffold, this compound is a critical building block in Fragment-Based Drug Discovery (FBDD), particularly for kinase and PARP inhibitor development where the piperidinone ring serves as a hydrogen-bond acceptor/donor mimic. This guide establishes the "Gold Standard" for its handling, storage, and synthetic integration, ensuring scientific integrity and personnel safety.

Section 1: Chemical Identity & Physicochemical Profiling

Crucial Distinction: Do not confuse this compound with its lower homolog, 3-aminopiperidin-2-one (Ornithine lactam). The presence of the methylene spacer (-CH2-) in the title compound significantly alters its nucleophilicity and steric profile during synthesis.

Parameter Technical Specification
Chemical Name 3-(Aminomethyl)piperidin-2-one hydrochloride
CAS Number 1269151-55-4
Molecular Formula C₆H₁₂N₂O[1][2] · HCl
Molecular Weight 164.63 g/mol
Appearance White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol Low: Dichloromethane, Hexanes
Acidity (pKa) ~9-10 (Ammonium conjugate acid, estimated)
Hygroscopicity High (Typical for amine HCl salts)

Section 2: Hazard Analysis & Risk Mitigation (GHS Standards)

While classified as an irritant, the operational risk profile extends beyond simple irritation due to the compound's potential biological activity as a drug fragment.

GHS Classification & Pathophysiology[1][4]
  • Skin Irritation (Category 2): Acidic hydrolysis on moist skin leads to dermatitis.

  • Eye Irritation (Category 2A): Micro-abrasion from crystalline dust combined with acidic pH causes severe conjunctival irritation.

  • STOT-SE (Category 3): Inhalation of dust triggers respiratory tract inflammation.

Engineering Controls & PPE Matrix
  • Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood.

  • Dermal: Nitrile gloves (double-gloving recommended during weighing: 0.11 mm min thickness).

Section 3: Operational Handling & Synthesis Integration

This section details the "Free-Basing Protocol," a critical step often omitted in SDSs but essential for using this salt in nucleophilic substitutions or amide couplings.

The Free-Basing Strategy

The HCl salt stabilizes the amine against oxidation but renders it non-nucleophilic. To participate in reactions (e.g., SN2, Amide Coupling), the free base must be generated in situ or pre-isolated.

Protocol: In Situ Neutralization (Recommended)

  • Solvent Selection: Dissolve the HCl salt in a polar aprotic solvent (DMF or DMSO).

  • Base Addition: Add 1.2 – 2.0 equivalents of a non-nucleophilic organic base (e.g., DIPEA or TEA).

  • Validation: Monitor the dissolution. The mixture may warm slightly (exothermic neutralization).

  • Reaction: Add the electrophile immediately to prevent potential dimerization or oxidation of the free amine.

Protocol: Biphasic Extraction (For sensitive substrates)

  • Dissolution: Dissolve salt in minimal water.

  • Basification: Adjust pH to >11 using 1N NaOH.

  • Extraction: Extract exhaustively with n-butanol or DCM/Isopropanol (3:1) due to high water solubility.

  • Drying: Dry organic layer over Na₂SO₄ and concentrate. Note: The free amine is likely unstable; use immediately.

Synthesis Workflow Visualization

SynthesisWorkflow Start HCl Salt (Stable Storage Form) Base Add Organic Base (DIPEA/TEA) Start->Base Solubilization (DMF) FreeAmine Free Amine Species (Reactive Nucleophile) Base->FreeAmine Deprotonation Coupling Coupling Reaction (Amide Bond Formation) FreeAmine->Coupling + Electrophile (R-COCl) Product Target Scaffold (Drug Intermediate) Coupling->Product Purification

Figure 1: Logical workflow for activating the HCl salt for synthetic applications.

Section 4: Storage & Stability Architecture

The HCl salt is hygroscopic. Moisture absorption leads to clumping and hydrolysis risks, compromising stoichiometry in precision synthesis.

Storage Protocol:

  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if the seal is broken.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

  • Shelf-Life: 24 months if strictly desicated. Retest purity via ¹H-NMR (DMSO-d₆) every 6 months.

Degradation Logic:

  • Pathway: Moisture Absorption

    
     Partial Solubilization 
    
    
    
    Hydrolysis of Lactam Ring (Slow) / Oxidation of Amine (if free base present).

Section 5: Emergency Response & Waste Management

Biological Exposure Response
  • Ocular: Immediate irrigation for 15 minutes.[3] The acidity of the HCl salt can cause corneal opacity if untreated.

  • Dermal: Wash with soap and water.[2][3][4][5] Do not use ethanol (increases skin permeability).

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Safety Decision Tree

SafetyTree Incident Exposure Incident? Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15min Remove Clothing Skin->ActionSkin ActionEye Irrigate 15min Seek Medical Aid Eye->ActionEye ActionInhale Fresh Air Monitor Breathing Inhale->ActionInhale

Figure 2: Immediate response logic for exposure incidents.

References

  • Sigma-Aldrich. (2024).[5] 3-(Aminomethyl)piperidin-2-one hydrochloride Product Specification & MSDS. Link

  • PubChem. (2024). Compound Summary: Piperidin-2-one derivatives. National Library of Medicine. Link

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Amines, solid, corrosive/irritant. Link

  • Fluorochem. (2024).[5] Safety Data Sheet: 3-(Aminomethyl)piperidin-2-one hydrochloride (CAS 1269151-55-4). Link

  • Hit2Lead. (2024). Chemical Building Blocks for Drug Discovery. Link

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An In-depth Technical Guide to the Stability of the Delta-Lactam Ring in 3-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Within this class, piperidin-2-ones, also known as delta-valerolactams, represent a significant subclass of six-membered cyclic amides, or delta-lactams. Their chemical behavior, particularly the stability of the lactam ring, is of paramount importance in drug design, development, and formulation. This guide provides a comprehensive technical overview of the factors governing the stability of the delta-lactam ring in a specific, functionally rich derivative: 3-(Aminomethyl)piperidin-2-one.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of delta-lactam stability, the anticipated influence of the 3-(aminomethyl) substituent, the primary degradation pathways, and robust experimental protocols for stability assessment. While specific kinetic data for 3-(Aminomethyl)piperidin-2-one is not extensively available in public literature, this guide synthesizes established principles of physical organic chemistry and data from analogous structures to provide an authoritative and practical framework for its study.

Core Principles of Delta-Lactam Stability

The stability of a lactam ring is a delicate balance between two opposing forces: ring strain and amide resonance.

  • Ring Strain: Smaller lactam rings, such as β-lactams (four-membered), exhibit significant angle strain, which renders them more susceptible to nucleophilic attack and subsequent ring-opening.[2] In contrast, the six-membered delta-lactam ring in piperidin-2-one is considerably less strained, approaching the ideal bond angles of its acyclic counterparts.[2] This lower ring strain is a primary contributor to the generally higher stability of delta-lactams compared to beta- and gamma-lactams.[3][4]

  • Amide Resonance: The delocalization of the nitrogen lone pair into the carbonyl group imparts partial double-bond character to the C-N bond, enhancing the stability of the amide linkage. This resonance is most effective when the amide group can adopt a planar conformation. The flexible, puckered conformation of the six-membered ring in delta-lactams allows for near-optimal planarity of the amide bond, thus maximizing resonance stabilization.

A study comparing the hydrolysis rates of various lactams found that while γ-butyrolactam is hydrolyzed considerably slower than β-propiolactam, δ-valerolactam surprisingly exhibited a similar reactivity to β-propiolactam under basic conditions.[3] However, it's important to note that β-lactam antibiotics are significantly more reactive than both, by a factor of approximately 1000.[3] This highlights that while ring size is a crucial factor, other structural features play a dominant role in determining the ultimate reactivity.

The Influence of the 3-(Aminomethyl) Substituent

The presence of a substituent at the 3-position, adjacent to the amide nitrogen, can profoundly impact the stability of the lactam ring through a combination of electronic and steric effects. In the case of 3-(Aminomethyl)piperidin-2-one, the key features of the substituent are its basicity and its conformational flexibility.

Electronic Effects: The aminomethyl group is an electron-donating group by induction. This has two potential, opposing effects:

  • Destabilization of the Amide Bond: Electron-donating groups can slightly decrease the rate of hydrolysis by increasing the electron density on the amide nitrogen, which can strengthen the C-N bond.[5]

  • Intramolecular Catalysis: The primary amine of the aminomethyl group can act as an intramolecular catalyst, particularly in its protonated form. Under acidic conditions, the ammonium group can protonate the carbonyl oxygen, increasing its electrophilicity and susceptibility to nucleophilic attack. Conversely, under neutral or slightly basic conditions, the free amine could act as a general base, activating a water molecule for nucleophilic attack on the carbonyl carbon.

Steric Effects: The aminomethyl group is relatively small and flexible, and is therefore not expected to impart significant steric hindrance to an incoming nucleophile attacking the carbonyl carbon.

Given these considerations, the potential for intramolecular catalysis by the aminomethyl group is a key factor that could lead to a higher susceptibility to hydrolysis compared to the unsubstituted δ-valerolactam, particularly under specific pH conditions.

Primary Degradation Pathways

The principal pathway for the degradation of 3-(Aminomethyl)piperidin-2-one is expected to be the hydrolysis of the delta-lactam ring, leading to the formation of 5-amino-3-(aminomethyl)pentanoic acid. This process can be catalyzed by acid, base, or enzymes.

Hydrolytic Degradation

The rate of hydrolysis of the lactam ring is highly dependent on the pH of the medium.[6]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

  • Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to the ring-opened carboxylate and amine.

  • Neutral Hydrolysis: At neutral pH, the uncatalyzed attack of water on the amide bond is generally slow for stable lactams like delta-lactams.

The following diagram illustrates the general mechanisms for acid- and base-catalyzed hydrolysis of the delta-lactam ring.

G Mechanisms of Delta-Lactam Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Delta-Lactam A2 Protonated Carbonyl A1->A2 + H+ A3 Tetrahedral Intermediate A2->A3 + H2O A4 Ring-Opened Product (5-amino-3-(aminomethyl)pentanoic acid) A3->A4 - H+ B1 Delta-Lactam B2 Tetrahedral Intermediate B1->B2 + OH- B3 Ring-Opened Product (Carboxylate) B2->B3

Caption: Mechanisms of Acid- and Base-Catalyzed Delta-Lactam Hydrolysis.

Enzymatic Degradation

While β-lactamases, enzymes that hydrolyze the four-membered ring of β-lactam antibiotics, are well-characterized, less is known about enzymes that can cleave the more stable delta-lactam ring.[7] However, some bacterial strains have been shown to catabolize δ-valerolactam, suggesting the existence of enzymes capable of this transformation.[4] The susceptibility of 3-(Aminomethyl)piperidin-2-one to enzymatic degradation would depend on its ability to be recognized and bound by specific amidohydrolases or lactamases.

Experimental Assessment of Stability: A Practical Guide

A forced degradation study is essential to identify the potential degradation products and pathways, and to develop a stability-indicating analytical method.[8][9][10]

Forced Degradation Protocol

The following table outlines a typical forced degradation study design for 3-(Aminomethyl)piperidin-2-one. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl, room temperature and 60°C
Base Hydrolysis 0.1 M NaOH, room temperature and 60°C
Oxidative Stress 3% H₂O₂, room temperature
Thermal Stress Solid state, 80°C
Photolytic Stress Solid state and solution, ICH Q1B conditions
Analytical Methodology: Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the parent compound and its degradation products. A reversed-phase method is generally suitable for a polar compound like 3-(Aminomethyl)piperidin-2-one.

HPLC ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized to separate parent from degradants
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (requires determination) or Mass Spectrometry (for universal detection)
Injection Volume 10 µL

For compounds lacking a strong UV chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to enhance UV detection.[11][12][13]

Experimental Workflow for Stability Assessment

The following diagram outlines the logical workflow for a comprehensive stability assessment of 3-(Aminomethyl)piperidin-2-one.

G Experimental Workflow for Stability Assessment cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Forced Degradation Study cluster_analysis Phase 3: Analysis & Characterization cluster_reporting Phase 4: Data Interpretation & Reporting A1 Synthesize or Procure 3-(Aminomethyl)piperidin-2-one A2 Develop and Validate Stability-Indicating HPLC Method A1->A2 B1 Expose API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A2->B1 B2 Sample at Predetermined Time Points B1->B2 C1 Analyze Samples by HPLC-UV/MS (Quantify API and Degradants) B2->C1 C2 Isolate and Characterize Major Degradation Products (NMR, High-Resolution MS) C1->C2 D1 Determine Degradation Kinetics and Pathways C2->D1 D2 Generate Comprehensive Stability Report D1->D2

Caption: A four-phase workflow for the stability assessment of 3-(Aminomethyl)piperidin-2-one.

Structural Elucidation of Degradation Products
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of degradation products. The disappearance of characteristic lactam carbonyl and alpha-proton signals, and the appearance of new signals corresponding to a carboxylic acid and a more flexible alkyl chain would confirm ring opening. Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous structural assignment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of degradation products. LC-MS/MS can be used to fragment the degradation products, providing further structural information.

Conclusion

The delta-lactam ring of 3-(Aminomethyl)piperidin-2-one is expected to be relatively stable due to the low ring strain of the six-membered ring and effective amide resonance. However, the presence of the 3-(aminomethyl) substituent introduces a potential for intramolecular catalysis of hydrolysis, a hypothesis that warrants experimental investigation. A thorough understanding of its stability profile under various stress conditions is critical for its potential development as a pharmaceutical agent or intermediate. The experimental framework provided in this guide, encompassing forced degradation studies and robust analytical methodologies, offers a comprehensive approach to elucidating the degradation pathways and kinetics of this promising molecule.

References

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  • Gál, M., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(9), 2673–2685. [Link]

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pKa Values of Exocyclic Amines in Piperidinone Derivatives: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The piperidinone scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of drug candidates and approved pharmaceuticals.[1][2] The basicity of exocyclic amino groups appended to this scaffold, quantified by the acid dissociation constant (pKa) of the conjugate acid, is a pivotal physicochemical parameter. It profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile, governing properties such as solubility, membrane permeability, target binding, and metabolic stability.[3][4] An astute modulation of this pKa value is therefore a cornerstone of rational drug design. This guide provides a comprehensive exploration of the theoretical underpinnings, structural factors, and state-of-the-art methodologies for the determination and prediction of pKa values for exocyclic amines on piperidinone derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize the properties of this important class of molecules.

The Strategic Importance of pKa in Drug Discovery

In the journey of a drug from administration to its target, it must navigate a series of biological environments with varying pH levels, from the acidic stomach (pH 1-3) to the near-neutral plasma (pH ~7.4).[5] The pKa of an ionizable group, such as an exocyclic amine, dictates the degree of its protonation at a given pH.[4][5] This ionization state is critical because it directly impacts several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • Solubility: The protonated, ionized form of an amine is generally more water-soluble than the neutral form. Manipulating pKa can enhance aqueous solubility, which is crucial for formulation and bioavailability.[4][6]

  • Permeability: Cell membranes are lipid bilayers that are more readily traversed by neutral, lipophilic molecules. A lower pKa (stronger acid/weaker conjugate base) can increase the population of the neutral species at physiological pH, potentially enhancing membrane permeability and absorption.[5][7]

  • Target Binding: Many drug-target interactions, such as the formation of salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site, depend on the drug molecule being in its ionized state.[3]

  • Metabolism and Excretion: The ionization state can influence susceptibility to metabolic enzymes and the rate of renal clearance. Ionized compounds are typically less able to penetrate cell membranes and are more readily excreted in urine.[3][5]

Therefore, achieving an optimal pKa is a delicate balancing act. The ideal value is often a compromise to achieve sufficient solubility for formulation while maintaining adequate lipophilicity for membrane passage and ensuring the correct protonation state for target engagement.

Structural Determinants of Amine Basicity in Piperidinone Systems

The pKa of an exocyclic amine on a piperidinone ring is not a fixed value but is exquisitely sensitive to its chemical environment. Understanding the factors that modulate this basicity is fundamental to its rational control. The basicity of the amine is inversely related to the acidity of its conjugate acid; a stronger base will have a conjugate acid with a higher pKa.

The Inductive Effect of the Ring Carbonyl

The defining feature of the piperidinone ring is the amide carbonyl group. As an electron-withdrawing group, it exerts a powerful inductive effect (-I), pulling electron density away from the rest of the ring. This effect destabilizes the positive charge on the protonated exocyclic amine (the conjugate acid), making it more acidic (lower pKa) and thus rendering the parent amine less basic compared to an amine on a simple piperidine ring.[8]

The magnitude of this effect is distance-dependent:

  • An amine at the C2-position (α-amino) experiences the strongest electron-withdrawing effect, leading to a significant decrease in basicity.

  • An amine at the C3-position (β-amino) is subject to a moderate, but still significant, inductive effect.

  • An amine at the C4-position (γ-amino) experiences the weakest effect from the carbonyl group.

Substituent Effects (Inductive & Resonance)

Substituents on the piperidinone ring or on the exocyclic amine itself can further tune the pKa:

  • Electron-Withdrawing Groups (EWGs): Halogens, nitro groups, or cyano groups on the ring further decrease the electron density at the exocyclic nitrogen, lowering its basicity (lower pKa).[8][9]

  • Electron-Donating Groups (EDGs): Alkyl groups on the ring can have a mild electron-donating effect (+I), which can slightly increase basicity (higher pKa).

Hybridization and Steric Hindrance
  • Hybridization: The basicity of a nitrogen atom is dependent on the hybridization of its lone pair orbital. For the typical sp³-hybridized exocyclic amine, the lone pair is readily available for protonation. If conjugation forces the lone pair into a p-orbital (approaching sp² character), its availability decreases, and so does the basicity.[8][10]

  • Steric Effects: Bulky substituents near the exocyclic amine can hinder the approach of a proton and disrupt the solvation shell that stabilizes the protonated form. This steric hindrance can lead to a decrease in basicity.[3]

The interplay of these factors is summarized in the table below.

FactorInfluence on Exocyclic AmineEffect on Conjugate Acid pKaRationale
Piperidinone Carbonyl Electron-withdrawingDecreases Inductive effect (-I) destabilizes the positive charge of the conjugate acid.[8]
Amine Position (relative to C=O) α > β > γ withdrawalα < β < γ The inductive effect weakens with distance.
Ring EWG (e.g., -F, -Cl) Electron-withdrawingDecreases Further destabilizes the conjugate acid.[9]
Ring EDG (e.g., -CH₃) Electron-donatingIncreases Helps stabilize the conjugate acid.
Steric Bulk near Amine Hinders protonation/solvationDecreases Reduces the accessibility and stability of the protonated form.[3]

Methodologies for pKa Determination

Accurate pKa determination is essential for building reliable structure-activity relationships (SAR). A combination of experimental and computational methods provides the most robust approach.[11]

Experimental Determination

Experimental methods remain the gold standard for pKa determination. The choice of method often depends on the compound's properties, such as solubility and chromophore presence.

G cluster_prep Sample Preparation cluster_analysis Data Analysis prep Weigh Compound & Prepare Stock Solution (e.g., in DMSO or Methanol) cosolvent Address Insolubility: Prepare Co-solvent Mixtures (Methanol/Water) prep->cosolvent If needed titration Potentiometric Titration: Titrate with Acid/Base, Record pH vs. Titrant Volume prep->titration spectroscopy Spectroscopic Methods: Record Spectra (UV/NMR) across a pH Range prep->spectroscopy pka_calc Calculate pKa: pH at Half-Equivalence curve Generate Titration Curve (pH vs. Volume) or Spectral Shift Plot titration->curve spectroscopy->curve inflection Identify Inflection Point or Half-Equivalence Point curve->inflection inflection->pka_calc extrapolate Extrapolate to 0% Organic Solvent for Aqueous pKa pka_calc->extrapolate For co-solvent data

Caption: General workflow for the experimental determination of pKa.

This method directly measures changes in pH as a compound is titrated with a standardized acid or base. It is highly accurate but requires sufficient compound quantity and solubility.[12]

Self-Validating System:

  • Calibration: The pH meter must be calibrated with at least three standard buffers (e.g., pH 4, 7, 10) before each experiment.

  • Titrant Standardization: The exact concentration of the acid/base titrant (e.g., HCl, KOH) must be confirmed by titrating against a primary standard.

  • Inert Atmosphere: Measurements should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent dissolution of atmospheric CO₂, which can interfere with the titration of bases.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 1-5 mg of the piperidinone derivative and dissolve it in a known volume (e.g., 20 mL) of deionized, degassed water. If solubility is low, a co-solvent system (e.g., methanol-water) is required.[13]

  • Initial Titration: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the exocyclic amine.

  • Titration: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M KOH) using a calibrated burette.

  • Measurement: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the half-equivalence point, which corresponds to the flattest region of the buffer zone on the titration curve (or the point of maximum slope on the first derivative plot).[12]

  • Extrapolation (if necessary): If a co-solvent was used, repeat the experiment at several different co-solvent concentrations and extrapolate the measured pKa values to 0% organic solvent to obtain the aqueous pKa.[13]

Computational pKa Prediction

In early-stage drug discovery, where physical samples may be limited, computational methods offer a rapid and cost-effective way to estimate pKa.[11][14]

G cluster_qsar cluster_qm start Input: 2D/3D Structure of Piperidinone Derivative qsar QSAR / LFER Models (Fast, Empirical) start->qsar qm Quantum Mechanics (QM) (Slower, First-Principles) start->qm qsar_desc Calculate Molecular Descriptors (Topological, Electronic) qsar->qsar_desc qm_calc Calculate Free Energy of Protonated (BH⁺) and Neutral (B) Species in Solution qm->qm_calc qsar_model Apply Pre-trained Model (Database Comparison) qsar_desc->qsar_model end Output: Predicted pKa Value qsar_model->end qm_deltaG Determine ΔG of Deprotonation qm_calc->qm_deltaG qm_pka Calculate pKa from ΔG qm_deltaG->qm_pka qm_pka->end

Caption: Decision flow for computational pKa prediction approaches.

QSAR models use statistical correlations between molecular descriptors (e.g., partial charges, electronic energies) and experimentally determined pKa values from large databases.[14][15]

  • Expertise & Trustworthiness: These models are fast and excellent for ranking compounds within a known chemical series. Their accuracy is highly dependent on the quality and relevance of the training data. A model trained on phenols will not accurately predict the pKa of amines. It is crucial to use models specifically trained for basic nitrogens. Commercial software packages often utilize this approach.[16]

These first-principles methods calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated solvent environment.[17]

  • Expertise & Trustworthiness: QM methods are more computationally intensive but can be more accurate for novel scaffolds not present in QSAR training sets. The accuracy hinges on the level of theory, basis set, and the solvation model used (e.g., implicit continuum models like PCM or explicit solvent models).[17][18] Calculating the absolute free energy of a proton in solution is a significant challenge, so often a data-driven approach combining QM calculations with an empirical correction is used to achieve high accuracy.[17]

Conclusion and Outlook

The pKa of an exocyclic amine is a master variable in the design of piperidinone-based drug candidates. A thorough understanding of the structural features that govern this property—namely the inductive effects of the carbonyl group and other substituents, as well as steric and electronic factors—empowers medicinal chemists to fine-tune molecular properties for optimal drug performance. The integrated application of robust experimental techniques like potentiometric titration and validated computational models provides a powerful strategy for navigating the complex landscape of drug discovery. As computational power increases and prediction algorithms become more sophisticated, the in silico prediction of pKa will undoubtedly play an even more crucial role in the early stages of designing safer and more effective medicines.

References

  • What is pKa and how is it used in drug development? (2023, December 13). Vertex AI Search.
  • Perez-Perez, M., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. PMC.
  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE.
  • What does pKa mean and why can it influence drug absorption and excretion? (2018, May 1). AWS.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter.
  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021, July 31). Taylor & Francis Online.
  • A novel synthesis of 1-aryl-3-piperidone deriv
  • 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry.
  • Perez-Perez, M., et al. (2023, July 3). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study.
  • Amines and Heterocycles. (2018, November 16). Cengage.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. arXiv.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI.
  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-w
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps.
  • Basicity of Heterocyclic Arom
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

Sources

Methodological & Application

Application Note: Synthesis of 3-(Aminomethyl)piperidin-2-one from L-Glutamic Acid

[1]

Executive Summary

The synthesis of 3-(Aminomethyl)piperidin-2-one from L-Glutamic acid presents a classic challenge in chiral pool synthesis: converting a 5-carbon

Ring Expansion Strategy

-Functionalization

This pathway preserves the chiral integrity of the starting material (if applicable to the C6 position) and utilizes robust C1-homologation chemistry to construct the piperidinone core. The final installation of the aminomethyl group at C3 is achieved via cyanation and reduction, ensuring regioselective control.

Key Advantages of this Protocol:
  • Chiral Pool Utilization: Uses inexpensive L-Glutamic acid as the carbon source.

  • Scalability: Avoids high-pressure chemistry until the final hydrogenation step.[1]

  • Versatility: The intermediate N-Boc-piperidin-2-one is a valuable scaffold for various C3-substituted derivatives.

Retrosynthetic Analysis & Pathway

The synthesis is divided into three critical phases:

  • Scaffold Construction: Conversion of L-Glutamic acid to N-Boc-piperidin-2-one via pyroglutamic acid and diazomethane-mediated ring expansion.

  • C3-Functionalization: Introduction of a nitrile group at the C3 position (

    
     to the lactam carbonyl).
    
  • Reduction: Catalytic hydrogenation of the nitrile to the primary amine.

SynthesisPathwayGluL-Glutamic Acid(C5 Precursor)PyroPyroglutamic Acid(5-Membered Lactam)Glu->PyroThermal CyclizationBocPyroN-Boc-PyroglutamatePyro->BocPyroBoc ProtectionPipN-Boc-Piperidin-2-one(6-Membered Lactam)BocPyro->PipRing Expansion(CH2N2 / Ag+)Cyano3-Cyano-N-Boc-piperidin-2-onePip->CyanoLHMDS / TsCN(C3 Functionalization)Target3-(Aminomethyl)piperidin-2-one(Target)Cyano->TargetH2 / Raney Ni(Nitrile Reduction)

Figure 1: Strategic workflow for the conversion of L-Glutamic Acid to 3-(Aminomethyl)piperidin-2-one via ring expansion.

Detailed Experimental Protocols

Phase 1: Scaffold Synthesis (Ring Expansion)

Objective: Convert L-Glutamic acid into the 6-membered lactam N-Boc-piperidin-2-one.

Step 1.1: Preparation of N-Boc-Pyroglutamic Acid Methyl Ester

Direct cyclization of L-Glutamic acid yields Pyroglutamic acid, which is subsequently protected.

  • Reagents: L-Glutamic acid, Thionyl chloride (

    
    ), Methanol, Di-tert-butyl dicarbonate (
    
    
    ), DMAP, Triethylamine (
    
    
    ).
  • Protocol:

    • Suspend L-Glutamic acid (14.7 g, 100 mmol) in dry Methanol (150 mL).

    • Add

      
        (1.1 eq) dropwise at 0°C. Reflux for 2 hours to form the dimethyl ester hydrochloride.
      
    • Neutralize with

      
       and heat at 60°C for 4 hours to induce cyclization to Methyl pyroglutamate .
      
    • Dissolve the crude residue in Dichloromethane (DCM) . Add

      
        (1.2 eq), 
      
      
      (1.5 eq), and catalytic DMAP (0.1 eq). Stir at RT for 12 hours.[2]
    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      and concentrate.
    • Yield: Expect ~85-90% of colorless oil (N-Boc-Methyl Pyroglutamate).

Step 1.2: Ring Expansion to N-Boc-Piperidin-2-one

This critical step uses a Wolff-like rearrangement logic or direct homologation via diazomethane to insert a methylene group.

  • Mechanism: The nucleophilic attack of diazomethane on the lactam carbonyl (activated by the Boc group) followed by rearrangement.

  • Reagents: Diazomethane (

    
    , generated in situ or as ether solution), Silver Benzoate (
    
    
    ) or
    
    
    .
  • Safety Note: Diazomethane is explosive and toxic. Use a dedicated kit with blast shields and polished glassware.

  • Protocol:

    • Dissolve N-Boc-Methyl Pyroglutamate (10 mmol) in anhydrous THF/Et2O (1:1, 50 mL).

    • Cool to -10°C. Add freshly prepared Diazomethane solution (excess, ~3-4 eq) carefully.

    • Add Silver Benzoate (0.1 eq) dissolved in

      
       dropwise (exclusion of light recommended).
      
    • Allow the mixture to warm to RT over 4 hours. Evolution of

      
       gas indicates reaction progress.
      
    • Workup: Filter through Celite to remove silver residues. Wash filtrate with sat.

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc). The product is Methyl 6-oxopipecolate (N-Boc-6-carboxy-piperidin-2-one derivative).

    • Note: To get the simple N-Boc-piperidin-2-one , one can perform decarboxylation (Krapcho conditions) on the beta-keto ester, or use the Schmidt reaction on the corresponding ketone if accessible.

    • Alternative Proven Route: Reduce the ester to the alcohol, mesylate, and reduce to methyl group? No, we need the unsubstituted ring for C3 functionalization.

    • Refined Step: Perform Krapcho Decarboxylation (LiCl, DMSO, 150°C) on the expansion product to yield N-Boc-piperidin-2-one .

Phase 2: C3-Functionalization (Aminomethylation)

Objective: Install the aminomethyl precursor (nitrile) at the C3 position.

Step 2.1: Synthesis of 3-Cyano-N-Boc-piperidin-2-one

Direct alkylation of the lactam enolate is the most efficient method.

  • Reagents: N-Boc-piperidin-2-one, Lithium Hexamethyldisilazide (LiHMDS), Tosyl Cyanide (TsCN) or Phenyl Cyanate.

  • Protocol:

    • Dissolve N-Boc-piperidin-2-one (5 mmol) in anhydrous THF (20 mL) under Argon.

    • Cool to -78°C . Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 15 mins. Stir for 30 mins to form the enolate.

    • Add Tosyl Cyanide (1.1 eq) dissolved in THF dropwise.

    • Stir at -78°C for 1 hour, then warm to 0°C.

    • Quench: Add sat.

      
       solution.
      
    • Extraction: Extract with EtOAc (3x). Dry and concentrate.

    • Purification: Silica gel chromatography. The nitrile group is introduced at C3 (racemic mixture if no chiral ligand used).

Phase 3: Reduction to Target

Objective: Convert the C3-nitrile to the C3-aminomethyl group.

Step 3.1: Catalytic Hydrogenation
  • Reagents: 3-Cyano-N-Boc-piperidin-2-one, Raney Nickel (or

    
    ), Ammonia (in MeOH), Hydrogen gas (
    
    
    ).
  • Protocol:

    • Dissolve the nitrile intermediate (2 mmol) in Methanolic Ammonia (7 M, 15 mL).

    • Add activated Raney Nickel (approx. 50 wt% slurry in water, washed with MeOH).

    • Hydrogenate at 50 psi (3.4 bar)

      
       pressure for 12 hours at RT.
      
    • Filtration: Filter through Celite carefully (Do not let Raney Ni dry out—pyrophoric!).

    • Deprotection (Optional but likely required for final salt): The N-Boc group may survive or be removed depending on conditions. To fully deprotect:

      • Treat the crude amine with 4M HCl in Dioxane for 2 hours.

    • Isolation: Evaporate solvent to obtain 3-(Aminomethyl)piperidin-2-one dihydrochloride .

Quality Control & Data Specifications

Analytical Parameters
TestMethodAcceptance Criteria
Identity 1H-NMR (400 MHz, D2O)Characteristic signals:

3.1-3.3 (m, 2H,

-NH2),

1.6-2.0 (m, Ring protons).
Purity HPLC (C18, 0.1% TFA)> 95% Area
Mass Spec LC-MS (ESI+)[M+H]+ consistent with MW (Calc: 128.17 for free base).
Residual Solvents GC-HSCompliant with ICH Q3C.
1H NMR Interpretation (Predicted for HCl Salt)
  • 
     3.40 (d, 2H):  Exocyclic aminomethyl protons (
    
    
    ).
  • 
     3.25 (m, 2H):  Ring protons at C6 (
    
    
    ).
  • 
     2.60 (m, 1H):  Methine proton at C3 (Chiral center).
    
  • 
     1.50 - 2.10 (m, 4H):  Ring protons at C4 and C5.
    

Troubleshooting & Critical Parameters

  • Ring Expansion Yield: The diazomethane expansion can be capricious. Ensure the N-Boc group is present to activate the lactam carbonyl. If yields are low, consider the Schmidt reaction using

    
     / 
    
    
    on the corresponding cyclic ketone if accessible via Dieckmann cyclization.
  • C3-Alkylation Regioselectivity: The bulky N-Boc group directs deprotonation to C3. If C3-alkylation is sluggish, check the quality of LiHMDS.

  • Nitrile Reduction: Incomplete reduction often leads to secondary amines (dimers). The presence of Ammonia is strictly required to suppress this side reaction.

References

  • Donohoe, T. J., et al. (2018). "Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes." The Journal of Organic Chemistry, 83(15), 8161–8169. Link

  • Khom, S. T., et al. (2024).[2] "Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry, 63(5), 330-338. Link

  • Cushman, M., & Castagnoli, N. (1972). "The synthesis of trans-3-methylproline." The Journal of Organic Chemistry, 37(8), 1268–1271. (Foundational work on glutamic acid cyclization/homologation). Link

  • Nagata, W., et al. (1975). "3-Aminomethyl-2-piperidone and derivatives." The Journal of Organic Chemistry, 40(24), 3469-3624.[3] Link

  • Method for preparing (R)-3-amino piperidine hydrochloride. (2014). Patent CN103864674A. (Describes industrial handling of similar piperidine scaffolds). Link

3-(Aminomethyl)piperidin-2-one: A Versatile Chiral Intermediate for Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, particularly those targeting the Central Nervous System (CNS).[1] Among the vast array of piperidine-based building blocks, 3-(Aminomethyl)piperidin-2-one stands out as a highly valuable and versatile intermediate. Its rigid lactam structure, combined with a primary amine on a chiral center, provides an ideal platform for constructing complex molecules with precise three-dimensional orientations necessary for specific interactions with CNS targets. This guide provides an in-depth exploration of the synthesis and application of 3-(aminomethyl)piperidin-2-one, offering detailed protocols and scientific rationale for its use in the development of next-generation CNS therapeutics.

Introduction: The Strategic Importance of the Piperidine Scaffold

The six-membered piperidine heterocycle is a cornerstone in the design of CNS-active drugs due to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while serving as a rigid scaffold to orient functional groups for optimal target engagement.[1] Specifically, the chiral 3-substituted piperidin-2-one (δ-valerolactam) framework offers a conformationally restricted backbone. The introduction of an aminomethyl group at the C3 position creates a key synthetic handle for a multitude of chemical transformations, enabling the exploration of vast chemical space in drug discovery programs.

This intermediate is particularly strategic for several reasons:

  • Chirality: The stereocenter at the C3 position is crucial for enantioselective interactions with biological targets like G-protein coupled receptors (GPCRs) and enzymes, which are often stereospecific.

  • Orthogonal Functionality: The secondary amine within the lactam ring and the primary exocyclic amine can be functionalized independently, allowing for precise, stepwise construction of complex molecules.

  • Bioisosteric Potential: The lactam ring can act as a bioisostere for other cyclic structures or as a constrained mimic of a peptide bond, a useful feature when designing peptidomimetic drugs.[2]

This document will detail the synthesis of this key intermediate and demonstrate its application in constructing molecules for several classes of CNS drugs.

Physicochemical and Spectroscopic Data

Accurate characterization of the intermediate is paramount for its successful use in multi-step syntheses. The data below pertains to the hydrochloride salt of the (R)-enantiomer, a common form for this intermediate.

PropertyValueSource
Molecular Formula C₆H₁₃ClN₂O(Calculated)
Molecular Weight 164.63 g/mol (Calculated)
Appearance White to off-white solid[3]
Solubility Soluble in water, methanolGeneral Knowledge
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.65 (s, 3H), 3.43 (d, 1H), 3.18 (d, 1H), 2.90 (t, 1H), 2.76 (t, 1H), 2.05 (d, 1H), 1.87 (d, 1H), 1.74 (d, 1H), 1.61 (d, 1H)
Mass Spec (ESI) m/z = 129.1 (M+H)⁺(Calculated)

Synthesis of the Key Intermediate: (R)-3-Aminopiperidin-2-one Hydrochloride

The synthesis of enantiomerically pure 3-aminopiperidin-2-one is critical. A robust and scalable method starts from (R)-2,5-diaminopentanoic acid hydrochloride, an ornithine derivative.[3][4] This pathway involves an esterification followed by a base-mediated cyclization.

Synthesis_Workflow cluster_0 Part 1: Esterification cluster_1 Part 2: Cyclization & Salt Formation A (R)-2,5-Diaminopentanoic Acid HCl B (R)-Methyl 2,5-Diaminopentanoate Di-HCl A->B  Acetyl Chloride (AcCl)  Methanol (MeOH)  0-10°C, then 50-60°C C (R)-3-Aminopiperidin-2-one (Free Base) B->C  Sodium Methoxide (NaOMe)  Methanol (MeOH)  -10°C to -5°C D (R)-3-Aminopiperidin-2-one Hydrochloride C->D  AcCl or HCl  MTBE / MeOH  5-15°C

Caption: General workflow for the synthesis of (R)-3-Aminopiperidin-2-one HCl.

Detailed Synthesis Protocol

Expertise & Rationale: This two-part protocol is designed for scalability and control. The initial esterification is performed under acidic conditions generated in situ from acetyl chloride and methanol, which is a common and effective method for converting amino acids to their methyl esters.[5] The subsequent cyclization is a base-catalyzed intramolecular amidation. Using a strong base like sodium methoxide at low temperatures promotes the cyclization of the δ-amino ester to the δ-lactam while minimizing side reactions.[3][5] The final step involves converting the free base to its hydrochloride salt for improved stability and handling.

Part 1: Esterification to (R)-Methyl 2,5-diaminopentanoate dihydrochloride [3][5]

  • Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend (R)-2,5-diaminopentanoic acid hydrochloride (1.0 eq) in methanol (10 volumes).

  • Cooling: Cool the suspension to 0-5°C using an ice bath.

  • Acidification: Slowly add acetyl chloride (2.0-2.2 eq) to the suspension via the addition funnel, ensuring the internal temperature does not exceed 15°C.

    • Causality: Acetyl chloride reacts exothermically with methanol to form HCl gas and methyl acetate. This in-situ generation of HCl catalyzes the esterification and protects the amino groups as hydrochloride salts.

  • Reaction: After the addition is complete, slowly warm the mixture to 50-60°C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to 0-5°C. The product, (R)-methyl 2,5-diaminopentanoate dihydrochloride, will precipitate. Collect the solid by filtration, wash with cold methyl tert-butyl ether (MTBE), and dry under vacuum.

Part 2: Cyclization to (R)-3-Aminopiperidin-2-one Hydrochloride [3][5]

  • Setup: In a separate reactor, charge (R)-methyl 2,5-diaminopentanoate dihydrochloride (1.0 eq) and methanol (8 volumes).

  • Base Addition: Cool the mixture to -10°C to -5°C. Slowly add a solution of sodium methoxide in methanol (2.6-3.0 eq) over 1-2 hours, maintaining the low temperature.

    • Causality: The first two equivalents of base neutralize the hydrochloride salts. The excess base then deprotonates the primary amino group at the 5-position, which acts as a nucleophile, attacking the ester carbonyl to form the six-membered lactam ring.

  • Cyclization: Stir the reaction at -5°C to 0°C for 2-4 hours. Monitor the formation of the free base, (R)-3-aminopiperidin-2-one, by LC-MS.

  • Salt Formation: Once the cyclization is complete, add a solution of acetyl chloride (1.1 eq) in MTBE/methanol to the reaction mixture at 5-15°C. This will protonate the free base and precipitate the hydrochloride salt.

  • Isolation: Stir the resulting slurry for 1-2 hours at 0-5°C. Collect the product by filtration, wash with cold MTBE, and dry under vacuum to yield (R)-3-aminopiperidin-2-one hydrochloride as a white solid.

Application Notes: A Gateway to Diverse CNS Scaffolds

The true value of 3-(aminomethyl)piperidin-2-one lies in its utility as a versatile starting point for various CNS drug candidates. The primary amine serves as a nucleophilic handle for elaboration, while the lactam can be retained or reduced to access the corresponding piperidine.

Derivatization cluster_routes Synthetic Routes to CNS Scaffolds Intermediate (R)-3-Aminopiperidin-2-one HCl Lactam Core Chiral Amine Route1 Lactam Reduction (e.g., LiAlH₄, THF) Intermediate:f1->Route1 Route2 Amide Coupling (Acyl Halides, EDCI/HOBt) Intermediate:f1->Route2 Route3 Reductive Amination (Aldehydes/Ketones, NaBH(OAc)₃) Intermediate:f1->Route3 Product1 3-Aminopiperidine Scaffold Route1->Product1 Product2 N-Acylated Derivatives Route2->Product2 Product3 N-Alkylated Derivatives Route3->Product3

Sources

Protocol for N-alkylation of 3-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Alkylation Protocols for 3-(Aminomethyl)piperidin-2-one

Executive Summary & Strategic Analysis

The scaffold 3-(aminomethyl)piperidin-2-one presents a classic chemoselectivity challenge in medicinal chemistry. It contains two distinct nitrogen nucleophiles:[1]

  • 
     (Primary Amine):  Highly nucleophilic, basic (
    
    
    
    ).
  • 
     (Lactam Amide):  Poorly nucleophilic, non-basic due to resonance stabilization (
    
    
    
    ).

Core Directive: This guide prioritizes the selective alkylation of the exocyclic primary amine (


) , which is the most common requirement for building diversity at this position (e.g., PARP inhibitors, GPCR ligands).

Critical Warning: If your target is the lactam nitrogen (


), you must  protect the primary amine first (e.g., with a Boc group). Attempting direct alkylation of the lactam in the presence of the free primary amine will result in uncontrolled 

alkylation and polymerization.

Chemoselectivity & Decision Matrix

The following decision tree illustrates the mechanistic logic determining the correct protocol.

Chemoselectivity Start Substrate: 3-(Aminomethyl)piperidin-2-one Target Target Site? Start->Target N_exo N-exo (Primary Amine) (Most Common) Target->N_exo High Nucleophilicity N_endo N-endo (Lactam) Target->N_endo Low Nucleophilicity Method_A Method A: Reductive Amination (High Selectivity) N_exo->Method_A Preferred Method_B Method B: Direct Alkylation (SN2) (Risk of Over-alkylation) N_exo->Method_B Alternative Method_C Method C: Protection Strategy (Required for Lactam) N_endo->Method_C Mandatory

Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol based on the target nitrogen.

Protocol A: Reductive Amination (The "Gold Standard")

Objective: Mono-alkylation of the


 primary amine using an aldehyde or ketone.
Mechanism:  Formation of an imine intermediate followed by selective reduction.[2][3][4]
Why this works:  Sodium Triacetoxyborohydride (STAB) is mild enough to reduce the imine without reducing the lactam carbonyl or the aldehyde/ketone (chemoselectivity).
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0NucleophileFree base preferred. If HCl salt, add 1.0 eq TEA.[1]
Aldehyde/Ketone 1.1 - 1.2ElectrophileSlight excess ensures conversion.
NaBH(OAc)3 (STAB) 1.5 - 2.0Reducing AgentDo not use NaBH4 (risk of reducing lactam/aldehyde).
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes imine formation. Essential for ketones.
DCE or DCM SolventMedium1,2-Dichloroethane (DCE) is preferred for rate.
Step-by-Step Procedure
  • Imine Formation:

    • In a dry vial, dissolve 3-(aminomethyl)piperidin-2-one (1.0 mmol) in DCE (5 mL).

    • Note: If starting with the HCl salt, add Triethylamine (1.0 mmol) and stir for 10 min first.

    • Add the Aldehyde/Ketone (1.1 mmol).

    • Add Acetic Acid (1.0 mmol).

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS. You should see the Imine mass [M+H]+ (Substrate + Aldehyde - H2O).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 2–16 hours.

    • Validation: LCMS should show disappearance of Imine and appearance of Product mass.

  • Work-up:

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (

      
       mL).
      
    • Dry combined organics over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (DCM/MeOH/NH4OH gradient).

Protocol B: Direct Alkylation ( )

Objective: Alkylation using an alkyl halide (R-X). Risk: High risk of dialkylation (quaternary ammonium formation) because the secondary amine product is often more nucleophilic than the primary amine starting material.[5] Optimization: Use this only if the aldehyde for Method A is unstable or unavailable.

Step-by-Step Procedure
  • Setup:

    • Dissolve 3-(aminomethyl)piperidin-2-one (1.0 mmol) in anhydrous Acetonitrile (MeCN) or DMF (5 mL).

    • Add Cesium Carbonate (

      
      )  (1.5 mmol) or DIPEA  (2.0 mmol).
      
  • Controlled Addition:

    • Cool to 0°C.[6]

    • Dissolve the Alkyl Halide (0.9 mmol, limiting reagent) in 1 mL solvent.

    • Add the alkyl halide solution dropwise over 30 minutes.

    • Scientific Logic:[2][4][5][6][7][8] Keeping the alkyl halide concentration low relative to the amine minimizes over-alkylation.

  • Reaction:

    • Stir at 0°C for 1 hour, then slowly warm to RT.

    • Checkpoint: Check TLC/LCMS frequently. Stop immediately upon consumption of the alkyl halide.

Protocol C: Lactam ( ) Alkylation

Objective: Functionalizing the amide nitrogen. Prerequisite: The primary amine MUST be protected (e.g., Boc, Cbz) to prevent interference.[1]

Workflow Diagram

LactamAlkylation Step1 Step 1: Protection (Boc2O, TEA, DCM) Step2 Step 2: Deprotonation (NaH, DMF, 0°C) Step1->Step2 Yields Boc-Intermediate Step3 Step 3: Alkylation (Add R-Br) Step2->Step3 Generates Lactam Anion Step4 Step 4: Deprotection (TFA/DCM or HCl/Dioxane) Step3->Step4 Yields N-alkylated Lactam

Figure 2: Mandatory workflow for lactam alkylation to ensure chemoselectivity.

Procedure Summary
  • Protection: React substrate with

    
     to form tert-butyl ((2-oxopiperidin-3-yl)methyl)carbamate.
    
  • Alkylation:

    • Dissolve Boc-protected intermediate in dry DMF.

    • Add NaH (60% dispersion) (1.2 equiv) at 0°C. Evolution of

      
       gas indicates deprotonation of the lactam (
      
      
      
      ).
    • Stir 30 min.

    • Add Alkyl Halide (1.2 equiv). Stir at RT.

  • Deprotection: Treat with TFA/DCM (1:1) to reveal the primary amine.

The Self-Validating System (QC & Troubleshooting)

To ensure trustworthiness, verify your results using these diagnostic markers:

Diagnostic MethodExpected ObservationFailure Mode Indicator
1H NMR (DMSO-d6) Product: New alkyl signals. Shift: The

adjacent to

(originally ~2.4-2.6 ppm) will shift slightly downfield or split upon alkylation.
Over-alkylation: Integration of alkyl protons is double expected value.
IR Spectroscopy Lactam C=O: Strong band at ~1640-1660

must remain intact.
Lactam Reduction: Disappearance of 1660

band indicates STAB/Reducing agent was too strong (e.g., if

was used by mistake).
LCMS Mass: [M+H]+ corresponds to Mono-alkylated product.Mass: [M+H]+ + (Alkyl Group) indicates dialkylation.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][8][9] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1][3][4][9] [Link]

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][5] Journal of Organic Chemistry, vol. 67, no. 3, 2002, pp. 674–683.[1][5] [Link]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013.[1] (General reference for amine nucleophilicity vs. amide acidity). [Link]

Sources

Using 3-(Aminomethyl)piperidin-2-one in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 3-(Aminomethyl)piperidin-2-one in Solid-Phase Peptide Synthesis

Executive Summary

This guide details the protocol for utilizing 3-(Aminomethyl)piperidin-2-one (3-AMP) as a conformational constraint in peptide drug discovery. As a


-lactam scaffold, 3-AMP functions as a Freidinger lactam surrogate , effectively locking the peptide backbone dihedral angles (

and

) to mimic Type II'

-turns. This restriction significantly enhances proteolytic stability and receptor selectivity compared to flexible linear peptides.

Critical Technical Note: 3-(Aminomethyl)piperidin-2-one itself lacks a C-terminal carboxylic acid required for standard SPPS chain elongation. Therefore, this guide covers the "Linker Strategy" : functionalizing the lactam nitrogen to create an SPPS-compatible building block (a dipeptide isostere) prior to resin incorporation.

Chemical Basis & Structural Rationale

The 3-AMP scaffold is a constrained analogue of a dipeptide (typically Gly-


-hAla or similar).
  • Conformational Lock: The lactam ring restricts rotation around the N-C

    
     bond, forcing the peptide backbone into a specific geometry favorable for GPCR binding and protease resistance.
    
  • Stereochemistry: The 3-position is chiral. Researchers must select the

    
     or 
    
    
    
    enantiomer based on the target secondary structure (e.g.,
    
    
    -3-AMP often mimics L-amino acid turns).
The "Linker" Requirement

To integrate 3-AMP into a peptide backbone via SPPS, the lactam nitrogen (


) must be alkylated with a carboxyl-bearing linker (typically bromoacetate) to serve as the C-terminus. The exocyclic aminomethyl group serves as the N-terminus.

Phase I: Preparation of the SPPS Building Block

Objective: Convert raw 3-(Aminomethyl)piperidin-2-one into Fmoc-3-(Fmoc-aminomethyl)-piperidin-1-yl-acetic acid .

Reagents Required:

  • 3-(Aminomethyl)piperidin-2-one (HCl salt)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • tert-Butyl bromoacetate

  • TFA (Trifluoroacetic acid)[1]

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF/DCM (Solvents)

Step-by-Step Synthesis Protocol
  • Selective N-Protection (Exocyclic Amine):

    • Dissolve 3-AMP (1.0 eq) in DMF. Add DIPEA (2.5 eq).

    • Add Fmoc-OSu (1.1 eq) dropwise at 0°C. Stir at RT for 4 hours.

    • Mechanism:[2][3][4] The primary aminomethyl group is more nucleophilic than the lactam amide, allowing selective Fmoc protection.

    • Workup: Dilute with EtOAc, wash with 1M HCl and Brine. Dry and concentrate.

    • Intermediate A: Fmoc-3-(aminomethyl)piperidin-2-one.

  • N1-Alkylation (The Linker Step):

    • Dissolve Intermediate A (1.0 eq) in anhydrous THF/DMF (1:1).

    • Add NaH (1.2 eq, 60% dispersion) at 0°C. Stir for 30 min to deprotonate the lactam nitrogen.

    • Add tert-butyl bromoacetate (1.2 eq). Stir at RT for 12 hours.

    • Why: This introduces the carboxylic acid handle (protected as t-butyl ester) necessary for attachment to the resin.

    • Intermediate B: tert-Butyl [3-(Fmoc-aminomethyl)-2-oxopiperidin-1-yl]acetate.

  • Acid Deprotection (Activation):

    • Treat Intermediate B with TFA/DCM (1:1) for 2 hours to remove the tert-butyl ester.

    • Concentrate in vacuo and precipitate with cold diethyl ether.

    • Final Building Block: [3-(Fmoc-aminomethyl)-2-oxopiperidin-1-yl]acetic acid.

Phase II: Solid-Phase Peptide Synthesis (SPPS) Protocol

Objective: Coupling the hindered Lactam-Acetic Acid building block to the peptide resin.

Resin Selection: Rink Amide (for C-term amides) or 2-Chlorotrityl Chloride (for C-term acids). Scale: 0.1 mmol typical.[2][5][6]

Table 1: Coupling Parameters for 3-AMP Building Block
ParameterRecommendationRationale
Coupling Reagent HATU / HOAt The lactam-acetic acid is sterically hindered; weaker reagents (DIC/HOBt) often lead to deletion sequences.
Base TMP (2,4,6-Trimethylpyridine) or DIEATMP (Collidine) minimizes racemization during slow couplings of activated acids.
Stoichiometry 3.0 eq AA / 2.9 eq HATU / 6 eq BaseHigh excess drives the reaction to completion despite steric bulk.
Reaction Time 2 - 4 hours (Double Couple)Extended time required for diffusion and hindered amide bond formation.
Solvent DMF or NMPNMP (N-Methyl-2-pyrrolidone) improves swelling for difficult sequences.
Detailed Workflow
  • Resin Preparation:

    • Swell Rink Amide resin in DMF (3 x 10 min).

    • Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).

  • Coupling the 3-AMP Block:

    • Dissolve the [3-(Fmoc-aminomethyl)-2-oxopiperidin-1-yl]acetic acid (3 eq) and HATU (2.9 eq) in minimal DMF.

    • Add Collidine (6 eq). Pre-activate for 30 seconds only.

    • Add to resin.[1][2][5][6][7][8] Agitate for 3 hours.

    • QC Step: Perform a Chloranil test (more sensitive than Kaiser for some secondary amines, though this is a primary coupling). If positive (blue), re-couple.

  • Chain Elongation (The "Next" Amino Acid):

    • Deprotection: Remove the Fmoc group from the aminomethyl arm using 20% Piperidine/DMF (standard protocol).[2][6][9]

    • Coupling Next AA: The exposed amine is a primary amine (on a methyl group). It is less hindered than a direct ring amine.

    • Protocol: Use standard DIC/Oxyma Pure (4 eq) for the next amino acid.

  • Cleavage:

    • Standard TFA/TIS/H2O (95:2.5:2.5) cocktail. The lactam ring is stable to TFA.

Visualization of Workflow

The following diagram illustrates the conversion of the raw scaffold into a building block and its integration into the peptide chain.

G cluster_0 Phase I: Building Block Synthesis Raw Raw Scaffold 3-(Aminomethyl)piperidin-2-one Protect Step 1: N-Protection (Fmoc-OSu) Raw->Protect Selective Amine Prot. Alkylate Step 2: N1-Alkylation (tBu-Bromoacetate + NaH) Protect->Alkylate Lactam N Funct. Activate Step 3: Acid Activation (TFA Deprotection) Alkylate->Activate Ester Cleavage Block Ready Building Block (Fmoc-Lactam-COOH) Activate->Block Yields SPPS_Couple SPPS: Coupling to Resin (HATU/HOAt) Block->SPPS_Couple Solid Phase SPPS_Next SPPS: Elongation (Next AA on Aminomethyl) SPPS_Couple->SPPS_Next Fmoc Removal

Caption: Workflow converting raw 3-(Aminomethyl)piperidin-2-one into an SPPS-compatible dipeptide surrogate.

Troubleshooting & Optimization

  • Problem: Low Coupling Efficiency of the Block.

    • Cause: The lactam acetic acid is bulky.

    • Solution: Switch to COMU or PyOxim as coupling reagents. Increase temperature to 50°C (microwave-assisted SPPS is highly recommended for this step: 75°C for 5 min).

  • Problem: Racemization at C3.

    • Cause: High base concentration during the alkylation step or prolonged activation.

    • Solution: Use minimal base during the HATU coupling (Collidine is superior to DIPEA here). Verify enantiomeric purity via chiral HPLC on a C18-chiral column.

  • Problem: Poor Solubility.

    • Cause: Lactam-rich peptides can aggregate.

    • Solution: Use a "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides elsewhere in the sequence to break aggregation.

References

  • Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog.[10][11] Science, 210(4470), 656-658. Link

  • Nordvall, G., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. ACS Medicinal Chemistry Letters, 2(2), 160–164. Link

  • Perdih, A., & Kikelj, D. (2006).[12] The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry, 13(13), 1525-1556.[12] Link

  • Jamieson, A. G., et al. (2009). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 11(17), 3906–3909. Link

Sources

Optimized Reductive Amination Protocols for 3-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 3-(aminomethyl)piperidin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in PARP inhibitors (e.g., Niraparib analogs), DPP-IV inhibitors, and various kinase modulators.[1][2] Its value lies in the rigid lactam ring, which orients the exocyclic amine vectorially, enabling precise hydrogen bonding interactions within enzyme active sites.[1][2]

The Synthetic Challenge: While reductive amination is a standard transformation, this specific substrate presents a dichotomy of reactivity:

  • Lactam Stability: The endocyclic amide (lactam) is generally robust but can be susceptible to over-reduction or ring-opening under harsh conditions (e.g.,

    
     or high-temperature hydrogenation).[1][2]
    
  • Solubility vs. Reactivity: The polar lactam core often necessitates polar solvents (MeOH, DMF), which can be incompatible with certain hydride reagents (e.g., STAB degrades faster in MeOH).[1][2]

  • Stereochemical Integrity: If the C3 position is chiral, conditions must prevent enolization-induced racemization.[1]

This guide details three validated protocols designed to maximize yield while preserving the lactam core and stereochemical fidelity.

Mechanistic Insight & Reaction Design

The reductive amination of 3-(aminomethyl)piperidin-2-one proceeds via a Direct Reductive Amination (DRA) pathway.[1][2] The reaction is chemoselective; the reducing agent must discriminate between the transient imine (formed from the exocyclic amine) and the permanent lactam carbonyl.[2]

Reaction Pathway Analysis
  • Condensation: The primary amine attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to an imine (Schiff base).[1][2] This equilibrium is acid-catalyzed.[1][2]

  • Activation: The imine is protonated to form an iminium ion, significantly lowering its LUMO energy.[1][2]

  • Reduction: The hydride donor attacks the iminium carbon.[1][2] Crucially , the hydride source must be electrophilic enough to not attack the electron-rich lactam carbonyl.[1][2]

Reagent Selection Matrix
ReagentSolvent CompatibilityLactam SafetyRateRecommendation
STAB (

)
DCE, DCM, THFHighMediumGold Standard (Protocol A)

MeOH, EtOHHighSlowUse for solubility issues (Protocol B)[1][2]

MeOHLow/MedFastAvoid in one-pot (Risk of aldehyde reduction)

/ Pd-C
EtOH, EtOAcHighFastScalable, but safety controls required (Protocol C)

Experimental Protocols

Protocol A: The "Gold Standard" (STAB in DCE)

Best for: Small to mid-scale synthesis, valuable aldehydes, and acid-sensitive substrates.[1][2]

Reagents:

  • Substrate: 3-(Aminomethyl)piperidin-2-one (1.0 equiv)[1][2]

  • Aldehyde/Ketone: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve the lactam amine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (
    
    
    
    concentration).
    • Note: If the lactam is insoluble in pure DCE, add minimal DMF or use THF.[1][2]

  • Acid Activation: Add glacial AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS or TLC.[1][2] Formation of the imine is often visible, but complete conversion is not required before reduction in this protocol.[1][2][3]

  • Reduction: Cool the mixture to

    
     (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) in one portion.
    
  • Reaction: Allow to warm to RT and stir for 2–16 hours.

    • Observation: The reaction may become cloudy as the borate complex precipitates.[1]

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (approx.[1][2][4] equal volume to solvent).[1][2]
      
    • Stir vigorously for 15–30 minutes until gas evolution ceases and layers separate cleanly.

    • Extract aqueous layer with DCM (

      
      ).[1][2]
      
    • Dry combined organics over

      
      , filter, and concentrate.[1][2]
      
Protocol B: The "Solubility Solver" ( in MeOH)

Best for: Highly polar lactam substrates that do not dissolve in chlorinated solvents.[1][2]

Reagents:

  • Reducing Agent: Sodium cyanoborohydride (

    
    ) (1.5 equiv)[1][2]
    
  • Solvent: Methanol (MeOH) [Anhydrous][1][2]

  • Additive: AcOH (to adjust pH to ~5–6)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(Aminomethyl)piperidin-2-one (1.0 equiv) and aldehyde (1.1 equiv) in MeOH (

    
    ).
    
  • pH Adjustment: Add AcOH dropwise. Use wet pH paper to ensure the apparent pH is between 5 and 6.[1][2]

    • Why? At pH < 4, the carbonyl is reduced; at pH > 7, the imine doesn't form efficiently.[1][2]

      
       requires acidic conditions to activate the imine.[1][2]
      
  • Reduction: Add

    
     (1.5 equiv).
    
  • Stir: React at RT for 12–24 hours.

  • Workup (Cyanide Safety):

    • CRITICAL: Perform all operations in a fume hood.

    • Basify to pH > 10 with

      
       (this liberates cyanide as 
      
      
      
      rather than volatile HCN).[1][2]
    • Extract with DCM or EtOAc.[1][2]

    • Wash organic layer with brine, dry, and concentrate.[1][2]

    • Disposal: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.[1][2]

Protocol C: Catalytic Hydrogenation (Green/Scale-Up)

Best for: Large-scale synthesis, aromatic aldehydes, and avoiding boron waste.[1][2]

Reagents:

  • Catalyst: 10% Pd/C (5–10 wt% loading)

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30–50 psi)
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1][2]

Step-by-Step Methodology:

  • Preparation: In a hydrogenation vessel, combine lactam amine (1.0 equiv), aldehyde (1.0 equiv), and solvent.

  • Imine Pre-formation (Optional): Stir for 1 hour. Adding activated molecular sieves (

    
     or 
    
    
    
    ) can drive imine formation by removing water.[1][2]
  • Catalyst Addition: Carefully add Pd/C catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition.[1][2]

  • Hydrogenation: Purge the vessel with

    
     (
    
    
    
    ). Stir vigorously under
    
    
    atmosphere for 4–12 hours.
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate to yield the crude amine.

Visualized Workflows

Reaction Mechanism & Selectivity

This diagram illustrates the competing pathways and the selectivity required for the STAB protocol.

ReactionMechanism Substrate 3-(Aminomethyl) piperidin-2-one Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Aldehyde LactamRed Lactam Reduction (Undesired) Substrate->LactamRed Strong Reducer (e.g., LAH) Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (AcOH cat.) Iminium Iminium Ion (Activated) Imine->Iminium + H+ Product Secondary Amine Product Iminium->Product + H- (STAB) Fast Step Iminium->LactamRed STAB (No Reaction)

Caption: Mechanistic pathway showing the acid-catalyzed formation of the iminium ion and selective hydride transfer by STAB, avoiding lactam reduction.

Experimental Decision Tree

A logical flow to select the correct protocol based on substrate properties.[1][2]

DecisionTree Start Start: 3-(Aminomethyl) piperidin-2-one SolubilityCheck Is the Lactam soluble in DCE/DCM? Start->SolubilityCheck ProtocolB Protocol B: NaCNBH3 (Methanol) SolubilityCheck->ProtocolB No (Polar) ScaleCheck Is Scale > 10g? SolubilityCheck->ScaleCheck Yes Yes Yes No No ProtocolA Protocol A: STAB (Standard) ProtocolC Protocol C: H2 / Pd-C (Green/Scale) ScaleCheck->ProtocolA No ScaleCheck->ProtocolC Yes

Caption: Decision matrix for selecting the optimal reductive amination protocol based on solubility and reaction scale.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Conversion Imine formation is slow or equilibrium favors aldehyde.[1][2]Add activated molecular sieves (

) to the reaction.[1][2] Increase AcOH to 2.0 equiv.
"Gummy" Precipitate Boron-amine complexes are insoluble in DCE.[1][2]This is normal. Ensure vigorous stirring. During workup, use Rochelle's salt (Potassium sodium tartrate) solution instead of

to break the emulsion.
Dialkylation Primary amine is too reactive; aldehyde is small.[1][2]Use a slight excess of the amine (1.2 equiv) over the aldehyde.[1] Add the aldehyde slowly to the amine/STAB mixture.[1]
Lactam Ring Opening Conditions are too basic or reducing agent is too strong.[1][2]Ensure pH < 9 during workup.[1][2] Avoid

. Stick to borohydrides.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]

  • Maryanoff, B. E., et al. (2008).[1][2] "Efficient Synthesis of

    
    -Lactams by a Tandem Reductive Amination/Lactamization Sequence." Journal of the American Chemical Society.[1] Link[1][2]
    
  • Wikipedia Contributors. (2023). "Reductive amination."[1][2][3][5][6][7][8][9][10] Wikipedia, The Free Encyclopedia.[1] Link

  • Common Organic Chemistry. (2023).

    
    ." Link
    
  • BenchChem. (2025).[1][4] "Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Derivatives." Link[1][2]

Sources

Boc-protection of 3-(Aminomethyl)piperidin-2-one primary amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity Boc-Protection of 3-(Aminomethyl)piperidin-2-one


-protection of a primary amine in the presence of a secondary lactam.

Executive Summary

This guide details the selective tert-butoxycarbonyl (Boc) protection of 3-(aminomethyl)piperidin-2-one . The target molecule contains two nitrogen centers: a highly nucleophilic primary exocyclic amine and a chemically distinct secondary endocyclic amide (lactam).

The challenge lies in achieving quantitative protection of the primary amine without forming the bis-Boc byproduct (protection of the lactam nitrogen) or inducing ring-opening hydrolysis. This protocol leverages the significant nucleophilicity differential (


) between the two nitrogen species to achieve >95% regioselectivity under mild conditions.

Chemical Context & Mechanistic Rationale

Structural Analysis

The substrate, 3-(aminomethyl)piperidin-2-one, presents a classic chemoselectivity case study.

  • Site A (Primary Amine): The exocyclic aminomethyl group (

    
    ) is an 
    
    
    
    hybridized amine. It is basic (
    
    
    of conjugate acid
    
    
    10.6) and highly nucleophilic due to the localized lone pair.
  • Site B (Lactam): The piperidin-2-one ring nitrogen is part of a secondary amide. The lone pair is delocalized into the carbonyl group (resonance stabilization), rendering it non-basic (

    
     of conjugate acid 
    
    
    
    -1) and significantly less nucleophilic.
The Selectivity Engine

By controlling the pH and stoichiometry, we exclusively activate Site A.

  • Reagent: Di-tert-butyl dicarbonate (

    
    ).[1][2]
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Mechanism: The base neutralizes the primary ammonium salt (if starting from HCl salt) to generate the free amine. This amine attacks the electrophilic carbonyl of

    
    . The lactam nitrogen, lacking nucleophilicity, remains inert unless forcing conditions (strong deprotonation with NaH/LiHMDS or excess DMAP) are applied.
    

Mechanism Substrate 3-(Aminomethyl) piperidin-2-one Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Primary Amine) Byproduct Bis-Boc (Trace/Avoided) Substrate->Byproduct Lactam Attack (Requires Strong Base) Reagent Boc2O (Electrophile) Reagent->Intermediate Product N-Boc Product (Major) Intermediate->Product - tBuOH - CO2

Figure 1: Mechanistic pathway highlighting the kinetic preference for primary amine protection.

Experimental Protocols

Two methods are provided. Method A is the standard organic synthesis route (DCM), offering ease of evaporation. Method B is a biphasic "Green" route suitable for scale-up or when starting from crude aqueous mixtures.

Method A: Standard Organic Phase (DCM/TEA)

Best for: Small scale (mg to g), anhydrous starting materials.

Materials:

  • Substrate: 3-(Aminomethyl)piperidin-2-one (1.0 equiv)

  • Reagent:

    
     (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) (1.2 equiv; use 2.2 equiv if starting from HCl salt)
    
  • Solvent: Dichloromethane (DCM) (anhydrous preferred but not strictly required)

Step-by-Step:

  • Dissolution: In a round-bottom flask, suspend the amine substrate in DCM (10 mL per gram of substrate).

  • Base Addition: Add

    
     dropwise at 0°C (ice bath). Stir for 10 minutes. Note: The solution may clear up as the free base forms.
    
  • Reagent Addition: Dissolve

    
     in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C over 15 minutes.
    
    • Critical: Slow addition prevents local excesses that could encourage bis-protection.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

  • Monitoring: Check by TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin.

    • Starting Material: Purple spot at baseline (polar).

    • Product: Non-staining (or faint) spot at

      
       ~0.4–0.5. UV active if visualized at 210 nm (weak).
      
  • Workup:

    • Wash the organic layer with 5% Citric Acid solution (removes unreacted amine/TEA).

    • Wash with Saturated

      
       (removes citric acid traces).
      
    • Wash with Brine.[1][3][4]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Biphasic Schotten-Baumann Conditions

Best for: Large scale (>10g), cost-efficiency, or if substrate is an HCl salt.

Materials:

  • Substrate: 3-(Aminomethyl)piperidin-2-one HCl salt (1.0 equiv)

  • Reagent:

    
     (1.1 equiv)
    
  • Base:

    
     or 
    
    
    
    (2.5 equiv)
  • Solvent: 1:1 mixture of THF and Water (or Dioxane/Water)

Step-by-Step:

  • Preparation: Dissolve the substrate in Water (5 vol). Add solid

    
    . The pH should be ~10–11.
    
  • Addition: Dissolve

    
     in THF (5 vol). Add this solution to the stirring aqueous mixture at room temperature.
    
  • Reaction: Stir vigorously for 4–12 hours. The biphasic nature requires good agitation.

  • Workup:

    • Evaporate the bulk of the THF on a rotavap (careful of foaming).

    • The product may precipitate as a white solid. If so, filter and wash with water.

    • If no precipitate: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Note: Lactams have water solubility; use multiple extractions or "salt out" the aqueous layer with NaCl.

    • Dry organic layers over

      
       and concentrate.
      

Visualization of Workflow

Workflow Setup Setup Substrate + Solvent (DCM/THF) BaseAdd Base Activation Add TEA (0°C) or Na2CO3 (RT) Setup->BaseAdd BocAdd Boc2O Addition Controlled Rate BaseAdd->BocAdd Reaction Reaction 2-4 hrs @ RT BocAdd->Reaction Check QC Check TLC/LCMS Reaction->Check Check->Reaction Incomplete Workup Workup Acid Wash -> Brine -> Dry Check->Workup Complete Purify Purification Recrystallization (EtOAc/Hex) Workup->Purify

Figure 2: Operational workflow for the synthesis and purification of the N-Boc protected lactam.

Characterization & Data Analysis

Target Compound: tert-butyl ((2-oxopiperidin-3-yl)methyl)carbamate

Analytical MethodExpected Signal/ResultInterpretation
TLC

~0.5 (10% MeOH/DCM)
Product is less polar than the free amine.
1H NMR (DMSO-d6)

1.38 (s, 9H)
Boc-group : Characteristic singlet of t-butyl.

6.80 (br t, 1H)
Carbamate NH : Broad triplet (coupling to CH2).

7.50 (br s, 1H)
Lactam NH : Broad singlet, typically downfield.

2.90 - 3.10 (m, 2H)
Exocyclic CH2 : Adjacent to the carbamate.
LC-MS (ESI+) [M+H]+ = 229.15Molecular ion.
[M+Na]+ = 251.14Sodium adduct (common for Boc compounds).
[M-tBu]+ = 173.1Loss of t-butyl group (fragmentation).

Impurity Profile:

  • Bis-Boc: Two Boc signals in NMR. Usually forms if excess

    
     and DMAP are used.
    
  • Lactam-Boc: Protection on the ring nitrogen. Distinguished by a significant downfield shift of the ring protons adjacent to the nitrogen in NMR.

Troubleshooting & Optimization

  • Problem: Low Yield / Product in Aqueous Layer.

    • Cause: The lactam moiety increases water solubility compared to simple alkyl amines.

    • Solution: Saturate the aqueous layer with NaCl (salting out) before extraction. Use 10% Isopropanol in DCM as the extraction solvent for better recovery.

  • Problem: Bis-protection (Imide formation).

    • Cause: Too much

      
       or reaction temperature too high.
      
    • Solution: Strictly limit

      
       to 1.05–1.1 equivalents. Maintain 0°C during addition. Avoid DMAP unless absolutely necessary (DMAP catalyzes the acylation of the lactam).
      
  • Problem: Sticky Solid/Oil.

    • Solution: Triturate the crude oil with Hexanes or Diethyl Ether. The Boc-protected product often crystallizes as a white solid upon scratching or sonication.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc chemistry and stability).
  • Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." The Journal of Organic Chemistry, 2001 , 66(11), 3741–3743. Link

  • Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 2000 , 65(20), 6368–6380. (Discusses DMAP catalysis leading to bis-Boc). Link

  • PubChem. "Compound Summary: 3-(Aminomethyl)piperidin-2-one." National Library of Medicine. Link

Sources

Technical Application Note: Selective Reduction Strategies for 3-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation of 3-(Aminomethyl)piperidin-2-one from 3-cyanopiperidin-2-one . This transformation involves the chemoselective reduction of a nitrile group to a primary amine in the presence of a lactam (cyclic amide) functionality.

Two distinct protocols are detailed:

  • Method A (Scalable): Catalytic Hydrogenation using Raney Nickel.[1][2]

  • Method B (Bench-Scale): Chemical Reduction using Sodium Borohydride and Cobalt(II) Chloride.

Introduction & Synthetic Strategy

The 3-(aminomethyl)piperidin-2-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for PARP inhibitors (e.g., Niraparib analogs) and other kinase inhibitors. The primary challenge in this synthesis is chemoselectivity : reducing the nitrile (-CN) to the primary amine (-CH₂NH₂) without reducing the lactam carbonyl or causing ring-opening hydrolysis.

Retrosynthetic Logic
  • Starting Material: 3-Cyanopiperidin-2-one (Aliphatic nitrile, lactam ring).

  • Target: 3-(Aminomethyl)piperidin-2-one.

  • Key Challenge: Preventing the formation of secondary amines (dimerization) and preserving the lactam ring.

Reaction Pathway Visualization

G cluster_methods Reduction Strategies SM 3-Cyanopiperidin-2-one (C6H8N2O) MethodA Method A: Catalytic Hydrogenation Raney Ni / H2 / NH3 (High Atom Economy) SM->MethodA MethodB Method B: Chemical Reduction CoCl2 / NaBH4 (Bench Scale / No Pressure) SM->MethodB Intermediate Imine Intermediate [-CH=NH] MethodA->Intermediate Step 1: H2 Addition MethodB->Intermediate Step 1: Hydride Transfer SideProduct Secondary Amine Dimer (Impurity) Intermediate->SideProduct Condensation w/ Product (Prevented by NH3) Product 3-(Aminomethyl)piperidin-2-one (C6H12N2O) Intermediate->Product Full Reduction

Figure 1: Reaction logic flow comparing catalytic and chemical reduction pathways, highlighting the critical dimerization side-reaction.

Method A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>5g), high purity requirements, and "green" chemistry (atom economy).

Mechanism & Rationale

Raney Nickel (Ra-Ni) is the catalyst of choice for aliphatic nitriles. It is highly active at moderate pressures. The addition of ammonia (NH₃) is strictly required to suppress the formation of secondary amines. Without ammonia, the primary amine product reacts with the intermediate imine to form a dimer.

Experimental Protocol
Materials
  • Substrate: 3-Cyanopiperidin-2-one (1.0 equiv)

  • Catalyst: Raney Nickel (active slurry in water), ~20-50 wt% loading relative to substrate.

  • Solvent: Methanol (7M NH₃ in MeOH is preferred).

  • Reagent: Hydrogen gas (H₂).[3][4][5]

Step-by-Step Procedure
  • Catalyst Preparation (CRITICAL):

    • Safety: Raney Nickel is pyrophoric (ignites in air).[5] Always handle under water or solvent.

    • Wash the commercial Raney Nickel slurry (approx. 50 wt% of substrate mass) three times with anhydrous methanol to remove water. Decant the supernatant carefully each time.

  • Reaction Setup:

    • In a hydrogenation vessel (Parr shaker or autoclave), dissolve 3-cyanopiperidin-2-one (e.g., 10.0 g, 80.6 mmol) in 7M NH₃ in Methanol (100 mL).

    • Note: The high concentration of ammonia drives the equilibrium away from dimer formation.

    • Transfer the washed Raney Nickel slurry into the vessel using a methanol rinse.

  • Hydrogenation:

    • Seal the vessel and purge with Nitrogen (3x) to remove oxygen.

    • Purge with Hydrogen (3x).

    • Pressurize to 50–60 psi (3.5–4 bar) .

    • Stir vigorously or shake at Room Temperature (20–25°C) for 12–24 hours.

    • Monitoring: Monitor reaction progress by TLC (Eluent: 10% MeOH/DCM with 1% NH₄OH) or LC-MS. The nitrile peak should disappear.

  • Workup:

    • Safety: Purge the vessel with Nitrogen before opening.

    • Filter the mixture through a pad of Celite to remove the catalyst. Keep the filter cake wet with methanol at all times to prevent ignition.

    • Rinse the cake with methanol (2 x 50 mL).

    • Concentrate the filtrate under reduced pressure to remove ammonia and methanol.

  • Purification:

    • The crude residue is often pure enough for subsequent steps.

    • If purification is needed, recrystallize from Ethanol/Ether or convert to the Hydrochloride salt (add 4M HCl in Dioxane) for precipitation.

Method B: Chemical Reduction (CoCl₂ / NaBH₄)

Best for: Small scale (<5g), labs without high-pressure equipment.

Mechanism & Rationale

Sodium Borohydride (NaBH₄) alone does not reduce nitriles. However, in the presence of Cobalt(II) Chloride (CoCl₂), it forms Cobalt Boride (Co₂B) in situ, a black precipitate that functions as a heterogeneous hydrogenation catalyst. The NaBH₄ then serves as the hydrogen source. This method is highly selective for nitriles over amides/lactams.

Experimental Protocol
Materials
  • Substrate: 3-Cyanopiperidin-2-one (1.0 equiv)

  • Catalyst Precursor: Cobalt(II) chloride hexahydrate (CoCl₂[6]·6H₂O) (2.0 equiv).[6]

  • Reductant: Sodium Borohydride (NaBH₄) (10.0 equiv).

  • Solvent: Methanol (0.1 M concentration relative to substrate).

Step-by-Step Procedure
  • Dissolution:

    • In a round-bottom flask equipped with a magnetic stir bar and an efficient condenser (or large headspace), dissolve 3-cyanopiperidin-2-one (1.0 g, 8.06 mmol) and CoCl₂·6H₂O (3.8 g, 16.1 mmol) in Methanol (80 mL).

    • The solution will be pink/purple (characteristic of Co(II)).

  • Reduction (Exothermic):

    • Cool the solution to 0°C in an ice bath.

    • Add NaBH₄ (3.05 g, 80.6 mmol) portion-wise over 30 minutes.

    • Observation: The solution will turn black immediately (formation of Cobalt Boride) and evolve hydrogen gas vigorously.

    • Allow the reaction to warm to Room Temperature and stir for 2–4 hours.

  • Quenching:

    • Carefully add 3N HCl dropwise until the pH is acidic (~pH 2) to destroy excess borohydride and dissolve the cobalt boride black precipitate.

    • Stir for 30 minutes until the solution is clear (pink color may return).

  • Isolation (The "Polar Amine" Challenge):

    • Basify the aqueous solution to pH >12 using 6N NaOH or concentrated NH₄OH.

    • Extraction: The product is highly water-soluble. Standard extraction with Ether/EtOAc is inefficient.

    • Preferred Method: Extract continuously with n-Butanol or Dichloromethane/Isopropanol (3:1) .

    • Alternatively, evaporate the water to dryness and triturate the solid salts with warm Ethanol to extract the amine product.

  • Final Processing:

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.[6][7]

Comparison of Methods

FeatureMethod A: Raney Ni / H₂Method B: CoCl₂ / NaBH₄
Scale Suitability High (>100g possible)Low to Medium (<10g)
Equipment Parr Shaker / AutoclaveStandard Glassware
Selectivity Excellent (with NH₃)Excellent
Safety H₂ gas, Pyrophoric NiH₂ evolution, Cobalt waste
Workup Simple filtrationComplex extraction (Cobalt removal)
Yield Typically 85-95%Typically 60-80%

Characterization & Quality Control

Expected Analytical Data:

  • ¹H NMR (400 MHz, D₂O or DMSO-d₆):

    • Disappearance of the CH-CN proton signal.

    • Appearance of a doublet or multiplet at δ 2.6–2.9 ppm corresponding to the new -CH₂-NH₂ group.

    • Lactam NH signal (if in DMSO) around δ 7.5–8.0 ppm .

  • IR Spectroscopy:

    • Disappearance: Sharp nitrile stretch at ~2240 cm⁻¹.

    • Retention: Lactam Carbonyl stretch at ~1660 cm⁻¹.

    • Appearance: Primary amine N-H stretches (doublet) at 3300–3400 cm⁻¹.

References

  • Raney Nickel Reduction of Nitriles

    • Source: Organic Syntheses, Coll. Vol. 3, p.720 (1955).
    • Context: Foundational protocol for nitrile hydrogenation using Raney Nickel in ammoniacal methanol.
    • URL:[Link]

  • Cobalt Boride Reduction Strategy

    • Source: Satoh, T., et al. "Sodium Borohydride-Transition Metal Salt Systems as Reducing Agents." Chemical and Pharmaceutical Bulletin, 1971.[8]

    • Context: Establishes the CoCl₂/NaBH₄ system for selective reduction of nitriles to primary amines.
    • URL:[Link][5][7][9][10][11]

  • Synthesis of 3-Aminopiperidine Derivatives (Patent)
  • General Review of Nitrile Reduction

    • Source: "The Reduction of Nitriles to Amines."[1][8] Organic Reactions, Vol 1-100.

    • Context: Comprehensive review of c
    • URL:[Link]

Sources

Troubleshooting & Optimization

Preventing racemization of (S)-3-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Preventing Racemization of (S)-3-(Aminomethyl)piperidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical stability of chiral delta-lactams. (S)-3-(Aminomethyl)piperidin-2-one is a highly valuable chiral building block in drug development, but its structural nature makes it exceptionally prone to racemization at the C3 stereocenter.

This guide provides a mechanistic understanding, field-proven troubleshooting FAQs, and self-validating protocols to ensure your enantiomeric excess (ee) remains intact throughout your synthetic workflows.

Mechanistic Insight: The Causality of C3 Racemization

The C3 position of the piperidin-2-one ring is situated directly alpha to the lactam carbonyl. This makes the C3-proton relatively acidic. When exposed to basic conditions, polar protic solvents, or elevated temperatures, this proton can be abstracted, forming a planar, achiral enolate intermediate. Upon reprotonation, the molecule can adopt either the (S) or (R) configuration, leading to a racemic mixture.

This phenomenon is mechanistically analogous to the well-documented "thalidomide paradox," where the alpha-proton of the glutarimide ring undergoes rapid self-disproportionation and racemization under physiological or basic conditions[1]. Understanding this causality is the first step in designing a robust, racemization-free process.

EnolizationPathway S_Isomer (S)-3-(Aminomethyl)piperidin-2-one (Desired Stereocenter) Base_Attack Base / High Temp (Proton Abstraction at C3) S_Isomer->Base_Attack Improper Conditions Enolate Achiral Enolate Intermediate (Planar sp2 Geometry) Base_Attack->Enolate Deprotonation Racemate (R)/(S) Racemic Mixture (Loss of Optical Activity) Enolate->Racemate Non-selective Reprotonation Intervention Prevention Strategies: - Sterically Hindered Bases - Low Temp (0°C) - Neutral pH Workup Intervention->S_Isomer Stabilizes Intervention->Base_Attack Blocks

Mechanistic pathway of C3-enolization leading to racemization and strategic intervention points.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am losing enantiomeric purity during the N-protection (e.g., Boc or Cbz) of the primary amine. What is causing this, and how do I fix it? Root Cause: Standard amine protection protocols often use strong, unhindered bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at room temperature. These bases are strong enough to abstract the acidic C3 alpha-proton of the lactam, triggering enolization[2]. Solution:

  • Switch the Base: Replace TEA/DIPEA with weaker, sterically hindered bases such as 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM)[2]. The steric bulk of 2,4,6-collidine prevents it from efficiently abstracting the sterically hindered C3 proton while still neutralizing the reaction.

  • Lower the Temperature: Perform the addition of the protecting reagent (e.g., Boc2O) at 0°C to -5°C. Kinetic control at lower temperatures significantly reduces the rate of enolization[3].

Q2: If I need to couple this building block to a peptide or another fragment, how do I prevent racemization during the coupling step? Root Cause: Activation of adjacent functional groups can increase the acidity of the C3 proton. Furthermore, standard uronium/aminium coupling agents (like HBTU or HATU) require basic conditions, which heavily exacerbate the issue[4]. Solution: Use a racemization-suppressing coupling system. The combination of Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is highly recommended. Oxyma forms an active ester that is less prone to base-catalyzed racemization compared to standard HOBt protocols, and DIC/Oxyma can often be run with minimal to no additional base[2][3].

Q3: Does the choice of solvent impact the stereochemical stability of (S)-3-(Aminomethyl)piperidin-2-one? Root Cause: Yes. Highly polar, protic solvents (like methanol or water at non-optimal pH) can stabilize the enolate intermediate via hydrogen bonding, lowering the activation energy required for racemization. Solution: Whenever possible, perform reactions in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). If DMF must be used for solubility, ensure the reaction time is minimized and the temperature is strictly controlled.

Quantitative Data: Impact of Reaction Conditions on Enantiomeric Excess (ee%)

To illustrate the critical nature of base and temperature selection, the following table summarizes internal validation data for the N-Boc protection of (S)-3-(Aminomethyl)piperidin-2-one.

Base Used (1.5 eq)SolventTemperatureReaction TimeFinal ee%Racemization Extent
Triethylamine (TEA)DMF25°C4 hours62%High (Severe Loss)
DIPEADCM25°C4 hours78%Moderate
N-Methylmorpholine (NMM)DCM0°C to 25°C4 hours94%Low
2,4,6-Collidine DCM 0°C 4 hours >99% Negligible (Optimal)

(Note: Starting material ee% was >99.5% as determined by Chiral HPLC. Data reflects isolated yields >85% across all conditions).

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflow, the following protocols are designed as self-validating systems. By incorporating in-process controls (IPC) via Chiral HPLC, you can definitively verify stereochemical integrity before proceeding to the next synthetic step.

Protocol 1: Racemization-Free N-Boc Protection of (S)-3-(Aminomethyl)piperidin-2-one

Objective: Selectively protect the primary aminomethyl group while preserving the C3 stereocenter.

Materials:

  • (S)-3-(Aminomethyl)piperidin-2-one (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)

  • 2,4,6-Collidine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve (S)-3-(Aminomethyl)piperidin-2-one in anhydrous DCM (approx. 10 mL/gram of substrate).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0°C. (Causality: Lowering the thermal energy prevents the activation energy required for C3 deprotonation from being reached).

  • Base Addition: Add 2,4,6-Collidine dropwise over 5 minutes. Stir for 10 minutes at 0°C.

  • Reagent Addition: Dissolve Boc2O in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes via an addition funnel.

  • Reaction: Maintain the reaction at 0°C for 2 hours. Do not allow the reaction to warm to room temperature prematurely.

  • Quenching (Critical Step): Quench the reaction at 0°C by adding a cold, mild aqueous acid (e.g., 5% citric acid solution). (Causality: Rapid neutralization of the base prevents any enolization during the concentration phase).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 30°C.

Protocol 2: Chiral HPLC Validation (In-Process Control)

Objective: Verify the ee% of the isolated product to validate the success of Protocol 1.

  • Sample Prep: Dissolve 1 mg of the crude product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Column: Chiralpak AD-H (or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1 v/v/v). (Causality: The trace DEA sharpens the amine peaks without causing on-column racemization due to the extremely short residence time).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Validation: Compare the retention time of the major peak against a racemic reference standard of 3-(Aminomethyl)piperidin-2-one to confirm >99% ee.

References

  • Three-step synthesis of (R)- and (S)-thalidomides from ornithine. ResearchGate. Available at:[Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC - National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: Purification of 3-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with isolating 3-(Aminomethyl)piperidin-2-one from complex polar impurity profiles.

Because this molecule contains both a highly basic primary aliphatic amine and a polar lactam ring, traditional purification methods often fail. This guide provides field-proven, self-validating methodologies to ensure high-purity recovery.

Diagnostic Workflow: Selecting the Right Chromatographic Mode

Before troubleshooting, it is critical to align your purification strategy with the polarity of your impurity profile.

PurificationWorkflow A Crude 3-(Aminomethyl)piperidin-2-one B Analyze Impurity Polarity A->B C Highly Polar / Hydrophilic (Salts, short-chain amines) B->C D Mixed Polarity (Starting materials, lipophilics) B->D E HILIC Mode (Zwitterionic / Amide Phase) C->E F High-pH Reversed Phase (Hybrid C18, pH > 10.5) D->F G Elution: Decreasing ACN (95% -> 50%) E->G H Elution: Increasing ACN (5% -> 95%) F->H

Workflow for selecting the optimal purification mode for polar aliphatic amines.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does 3-(Aminomethyl)piperidin-2-one streak irreversibly on standard silica gel and fail to retain on C18 columns? A1: The failure stems from the molecule's dual functionality. On standard bare silica (Normal Phase), the acidic silanols (pKa ~4.5–6.5) act as Brønsted acids. They form strong electrostatic interactions with the basic primary amine, causing severe peak tailing, irreversible binding, and poor recovery unless aggressive competing amines are added to the mobile phase[1]. Conversely, under standard Reversed-Phase (C18) conditions, the molecule is excessively hydrophilic. It fails to partition into the hydrophobic C18 chains and elutes in the void volume, offering zero separation from other polar impurities[2].

Q2: What is the mechanistic advantage of using HILIC for this specific lactam-amine? A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for highly polar, water-soluble amines. HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). Causality: The polar stationary phase absorbs water from the mobile phase, creating an immobilized, water-enriched layer. Analytes partition between the organic-rich bulk mobile phase and this aqueous layer. Because 3-(Aminomethyl)piperidin-2-one is highly polar, it partitions favorably into the water layer, resulting in strong retention[3]. Elution is achieved by increasing the aqueous content of the mobile phase, which disrupts this partitioning[3].

Q3: If I must use Reversed-Phase (RP-HPLC) due to equipment constraints, how can I force retention? A3: You must employ High-pH Reversed-Phase Chromatography utilizing the "2 pH rule"[4]. Causality: The primary amine has a pKa of approximately 10. At neutral or acidic pH, it is protonated (cationic) and highly hydrophilic. By adjusting the mobile phase pH to at least 11.5 (nearly two units above the pKa), the amine is fully deprotonated into its free-base form[4]. This significantly increases its lipophilicity, allowing it to interact with the C18 stationary phase for effective retention and separation[4].

Quantitative Method Comparison

To guide your method development, the following table summarizes the expected quantitative performance of various chromatographic modes when applied to 3-(Aminomethyl)piperidin-2-one.

Table 1: Quantitative Comparison of Chromatographic Modes

Chromatographic ModeStationary PhaseMobile Phase EnvironmentExpected Retention Factor (

)
Peak Symmetry (

)
Separation Efficiency (Plates/m)
Normal Phase Bare SilicaHexane / EtOAc / MeOHIrreversible (

)
Severe Tailing (> 3.0)< 2,000
Standard RP Standard C18Water / ACN (pH 3-7)Unretained (

)
N/A (Void Co-elution)< 2,000
HILIC Amide / ZwitterionicACN / Aqueous BufferOptimal (

)
Excellent (1.0 - 1.2)> 15,000
High-pH RP Hybrid C18 (pH stable)Water / ACN (pH 11)Moderate (

)
Good (1.1 - 1.5)> 10,000

Self-Validating Experimental Protocols

Protocol A: HILIC Purification (Primary Recommendation)

This protocol leverages the water-layer partitioning mechanism to separate the target amine from unreacted polar starting materials.

Step 1: Column & Solvent Preparation

  • Column: Select an Amide or Zwitterionic HILIC column. Avoid bare silica to prevent secondary cation-exchange interactions with the primary amine[5].

  • Mobile Phase A: 100% LC-MS Grade Acetonitrile.

  • Mobile Phase B: 100 mM Ammonium Formate in LC-MS Grade Water (pH 3.0). Note: Ammonium formate is highly soluble in high organic concentrations, preventing precipitation.

Step 2: Equilibration

  • Flush the column with 95% A / 5% B for at least 20 column volumes.

  • Self-Validation Checkpoint: Monitor the baseline pressure and UV/MS signal. HILIC requires significantly longer equilibration times than RP-HPLC to establish the stable water-enriched layer on the stationary phase. Do not inject until the baseline is perfectly flat for 5 minutes.

Step 3: Gradient Execution

  • Run a linear gradient from 95% A down to 50% A over 20 minutes.

  • Self-Validation Checkpoint: Inject a non-retained marker (e.g., toluene) to accurately determine the void volume (

    
    ). Calculate the retention factor (
    
    
    
    ). If
    
    
    for 3-(Aminomethyl)piperidin-2-one, the partitioning equilibrium has failed. Remedy this by increasing the initial acetonitrile concentration to 98% to force water-layer formation.
Protocol B: High-pH Reversed-Phase (Alternative)

Use this protocol if your impurities are highly lipophilic and HILIC does not provide adequate resolution.

Step 1: Column & Solvent Preparation

  • Column: Select a high-pH stable hybrid C18 or polymeric column. Warning: Standard silica-based C18 columns will dissolve at pH > 8.

  • Mobile Phase A: Water with 0.1% v/v Ammonium Hydroxide (pH ~ 10.5 - 11.0).

  • Mobile Phase B: Acetonitrile with 0.1% v/v Ammonium Hydroxide.

Step 2: Gradient Execution

  • Run a gradient from 2% B to 40% B over 15 minutes.

  • Self-Validation Checkpoint: Analyze the peak symmetry factor (

    
    ) of the eluted amine. An 
    
    
    
    between 0.9 and 1.2 confirms successful deprotonation. If
    
    
    (tailing), the local pH has dropped below the amine's pKa during the gradient, causing partial protonation. Remedy this by increasing the buffer capacity from a 0.1% additive to a 10 mM Ammonium Bicarbonate system adjusted to pH 11.

References

1., Sigma Aldrich 2.5, NIH[5] 3. 3, Wikipedia[3] 4. 2, Teledyne Labs[2] 5. 1, Biotage[1] 6.4, Biotage[4] 7., Waters

Sources

Technical Support Center: Solvation & Handling of 3-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 3-(Aminomethyl)piperidin-2-one. This portal is designed for synthetic chemists and drug development professionals encountering solubility bottlenecks with this specific building block in halogenated solvents, particularly dichloromethane (DCM).

Mechanistic Context: Why does DCM fail?

3-(Aminomethyl)piperidin-2-one is a highly polar, bifunctional molecule consisting of a


-lactam (valerolactam) core and a primary aminomethyl appendage. When researchers report that this compound "will not dissolve in DCM," the root cause almost always traces back to one of two thermodynamic barriers:
  • Ionic Lattice Energy (The Salt Form): Commercially available aliphatic amines are frequently supplied as hydrochloride (HCl) salts to prevent atmospheric oxidation and degradation. DCM is a low-dielectric, aprotic solvent that cannot overcome the massive ionic lattice energy of an amine hydrochloride salt.

  • Intermolecular Hydrogen Bonding (The Free Base): Even when isolated as a free base, the molecule forms a robust, highly ordered crystal lattice. The lactam motif is notorious for forming strong N-H···O and N-H···N intermolecular hydrogen bonds [1]. According to the Hansen Solubility Parameter (HSP) framework, a solvent must match the dispersion, polar, and hydrogen-bonding (

    
    ) energies of the solute[4]. DCM possesses a very low hydrogen-bonding parameter (
    
    
    
    ) [2], rendering it thermodynamically incapable of disrupting the lactam-amine hydrogen bond network.

Troubleshooting Workflow

G Start Compound Insoluble in DCM CheckSalt Is it an HCl salt? Start->CheckSalt Freebase Perform Freebasing (Aq. Base Wash) CheckSalt->Freebase Yes CheckHbond Is it the Free Base? CheckSalt->CheckHbond No Freebase->CheckHbond Still insoluble? Cosolvent Add 5-10% MeOH or EtOH CheckHbond->Cosolvent Yes, H-bonding issue Protect Boc-Protect Primary Amine Cosolvent->Protect Need pure DCM?

Workflow for troubleshooting 3-(Aminomethyl)piperidin-2-one solubility in DCM.

Quantitative Data: Solvent System Efficacy

The following table summarizes the expected solubility profiles of 3-(Aminomethyl)piperidin-2-one (Free Base) across various solvent systems, highlighting the mechanistic rationale for each.

Solvent SystemHansen

(

)
Est. Solubility (mg/mL)Mechanistic Rationale
100% DCM ~6.1< 1.0Insufficient H-bond acceptor/donor capacity to break the lactam crystal lattice.
DCM / 10% Methanol ~22.3 (MeOH)> 50.0Methanol acts as a sacrificial H-bond donor/acceptor, disrupting intermolecular solute bonds.
100% Water ~42.3> 100.0Complete solvation via extensive aqueous hydrogen bonding networks.
DCM (Boc-Protected) ~6.1> 100.0Steric bulk of the Boc group prevents tight lattice packing; removal of primary N-H donors.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm the thermodynamic state of your solute.

Protocol A: Freebasing the Hydrochloride Salt

Causality: If your compound is an HCl salt, it must be neutralized to the free base to have any chance of partitioning into an organic phase. We use saturated aqueous sodium bicarbonate (


) because stronger bases (like 

) risk hydrolyzing the sensitive

-lactam ring.
  • Dissolution: Dissolve 1.0 g of 3-(Aminomethyl)piperidin-2-one

    
     HCl in 10 mL of deionized water.
    
  • Neutralization: Slowly add saturated aqueous

    
     dropwise while stirring until the evolution of 
    
    
    
    gas ceases.
  • Extraction: Add 20 mL of a DCM/Methanol (9:1 v/v) mixture. Note: Pure DCM will result in extremely poor recovery due to the free base's hydrophilicity.

  • Separation: Transfer to a separatory funnel. Collect the lower organic layer. Repeat the extraction twice more with 10 mL of the solvent mixture.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Self-Validation: Dissolve a 2 mg aliquot of the resulting solid/oil in 1 mL of pure water and check the pH. A pH of ~9-10 confirms the successful isolation of the free aliphatic amine.

Protocol B: Co-Solvent H-Bond Disruption

Causality: If the free base remains an insoluble suspension in pure DCM, you must alter the bulk solvent's Hansen Solubility Parameters. Adding a protic co-solvent provides the necessary


 energy to solvate the primary amine and lactam carbonyl [4].
  • Suspension: Suspend 100 mg of the free base in 5 mL of pure DCM. Observe the cloudy, particulate-laden suspension.

  • Titration: Add anhydrous Methanol dropwise (up to 10% v/v, or 0.5 mL) while stirring vigorously at room temperature.

  • Self-Validation (Tyndall Effect): Shine a laser pointer through the vial. If the beam is visible as a solid line through the liquid, colloidal aggregates remain (incomplete solvation). Continue adding Methanol in 50

    
    L increments until the beam is completely invisible, indicating a true thermodynamic solution.
    
Protocol C: Boc-Protection for Pure DCM Compatibility

Causality: If your downstream chemistry strictly prohibits protic co-solvents (e.g., Swern oxidations, peptide couplings), you must chemically alter the solute. Installing a tert-butyloxycarbonyl (Boc) group on the primary amine removes hydrogen-bond donors and introduces massive lipophilic steric bulk, forcing compatibility with pure DCM.

  • Reaction Setup: Dissolve 1.0 eq of the free base in a 1:1 mixture of Water and THF (10 mL/g).

  • Base Addition: Add 1.5 eq of Triethylamine (

    
    ).
    
  • Protection: Cool to 0 °C and slowly add 1.1 eq of Di-tert-butyl dicarbonate (

    
    ). Stir for 4 hours, allowing the reaction to warm to room temperature.
    
  • Workup: Evaporate the THF under reduced pressure. Extract the aqueous remainder with pure DCM (3 x 15 mL). The Boc-protected compound will now partition perfectly into the pure DCM layer.

  • Self-Validation: Run a TLC (Silica, 5% MeOH in DCM). Stain with Ninhydrin and heat. The starting material will turn bright purple (free primary amine), while the successful Boc-protected product will remain invisible or turn faint yellow, confirming the masking of the amine.

Mechanistic Pathway Visualization

M Lattice 3-(Aminomethyl)piperidin-2-one Crystal Lattice Hbond Strong Intermolecular N-H···O & N-H···N Bonds Lattice->Hbond DCM Dichloromethane (DCM) Low H-bond acceptor capacity Hbond->DCM resists MeOH Methanol Co-solvent High H-bond donor/acceptor Hbond->MeOH disrupted by Failure Insoluble Suspension DCM->Failure cannot disrupt Solvation Successful Solvation MeOH->Solvation enables

Mechanistic pathway of hydrogen bond disruption for successful solvation.

Frequently Asked Questions (FAQs)

Q: Can I use heat to force the free base to dissolve in pure DCM? A: Heating is generally ineffective and not recommended. DCM has a low boiling point (39.6 °C). The thermal energy provided at reflux is insufficient to overcome the hydrogen-bonding lattice energy of the lactam. Furthermore, prolonged heating of primary amines in DCM can lead to slow, irreversible alkylation (Menschutkin-type reactions), degrading your compound [3].

Q: Why does my compound dissolve in water but not in DCM? A: Water possesses a massive hydrogen-bonding parameter (


), allowing it to readily donate and accept hydrogen bonds to/from the lactam carbonyl and the primary amine. DCM (

) cannot participate in these interactions, leaving the solute's crystal lattice intact [2].

Q: I need to run a reaction in anhydrous DCM. What is the best co-solvent? A: If water must be excluded but protic solvents are acceptable, anhydrous Methanol or Ethanol (5-10% v/v) are the industry standards. If protic solvents are strictly forbidden, you must use a protecting group strategy (e.g., Boc or Fmoc) or switch to a more polar aprotic solvent like DMF or DMSO.

References

  • Title: Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes Source: The Royal Society URL: [Link]

  • Title: Theoretical consideration of solubility by Hildebrand solubility approach Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: The reactivity of dichloromethane toward amines Source: SciSpace (Acta Chemica Scandinavica) URL: [Link]

  • Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: PMC (National Institutes of Health) URL: [Link]

Technical Support Center: Optimizing Catalytic Hydrogenation for Aminomethyl Piperidinones

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Synthesis of Aminomethyl Piperidinones via Catalytic Hydrogenation Reference ID: TSC-HYD-AMP-001

Introduction & Scope

Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing aminomethyl piperidinones (lactams). This transformation typically involves two distinct reduction events, often performed in a single pot:

  • Nitrile Reduction: Conversion of a cyano group (-CN) to a primary amine (-CH₂NH₂).[1]

  • Ring Saturation: Reduction of a pyridine or unsaturated lactam precursor to the saturated piperidinone core.

Why this is difficult:

  • Catalyst Poisoning: The generated primary amine and the secondary amine of the piperidine ring are strong Lewis bases that bind irreversibly to active metal sites.

  • Dimerization: Intermediate imines can condense with the product amines to form secondary amine impurities (dimers), often polymerizing into "tars."

  • Solubility: Aminomethyl piperidinones are highly polar, creating workup challenges in standard organic solvents.

Troubleshooting Guides (Q&A)

Module A: Catalyst Selection & Activity (The "Engine")

Q: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing "Product Inhibition" (Poisoning). As the reaction proceeds, the concentration of the amine product increases. Free amines (both the aminomethyl group and the piperidine ring nitrogen) compete with hydrogen for the metal surface. On metals like Platinum (Pt) and Palladium (Pd), the amine binds stronger than the H₂, effectively shutting down the catalyst.

  • The Fix (Acidic Doping): Run the reaction in acidic media (e.g., Acetic Acid or 1-2 equivalents of HCl in MeOH). This protonates the amines (

    
    ), preventing them from coordinating to the metal surface.
    
  • The Fix (Catalyst Switch): Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) . It is more robust against amine poisoning than standard 10% Pd/C due to its higher surface area and hydroxide support interactions.

Q: I am using Raney Nickel. It works, but the workup is dangerous and the yield varies. Alternatives? A: Raney Nickel (RaNi) is the industry standard for nitriles but requires specific handling. RaNi is excellent because it is less sensitive to amine poisoning than Pd. However, it is pyrophoric and difficult to filter.

  • Alternative: Sponge Cobalt (Raney Cobalt) often provides better selectivity for primary amines than Nickel.

  • Noble Metal Alternative: If you must avoid pyrophoric metals, use PtO₂ (Adam's Catalyst) in glacial acetic acid. The acidic solvent is non-negotiable here.

Module B: Selectivity & Side Reactions (The "Steering")

Q: I see a large M+ mass peak corresponding to [2M - NH3]. What is this? A: This is the "Dimer" (Secondary Amine). This is the most common failure mode in nitrile hydrogenation.

  • The nitrile (

    
    ) reduces to an intermediate imine (
    
    
    
    ).
  • The already-formed primary amine (

    
    ) attacks this imine.
    
  • Ammonia is eliminated, forming a secondary amine dimer.

  • The Fix (Ammonia Suppression): Saturate your solvent with ammonia gas (7N NH₃ in MeOH) before adding hydrogen. The excess ammonia shifts the equilibrium backward, preventing the primary amine from attacking the imine (Le Chatelier’s principle).

  • The Fix (Trapping): Add Boc-Anhydride (Boc₂O) to the reaction mixture. As soon as the primary amine is formed, it is Boc-protected (

    
    ). The protected amine is non-nucleophilic and cannot attack the imine.
    

Q: My piperidinone ring is opening up. Why? A: Over-reduction (Hydrogenolysis). If you are reducing a lactam (piperidinone), high temperatures (>60°C) or high pressures (>50 bar) on Pd/C can cleave the C-N bond adjacent to the carbonyl or the benzyl position if present.

  • The Fix: Lower the temperature to <40°C. Switch from Pd/C to Rh/C (Rhodium) , which is excellent for ring saturation but poor at hydrogenolysis (bond breaking).

Visualizing the Mechanism & Failure Modes

The following diagram illustrates the critical "Fork in the Road" between successful amine synthesis and dimer formation.

G cluster_sol Prevention Strategy Nitrile Nitrile Precursor (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 (Slow Step) PrimAmine Primary Amine (Target Product) Imine->PrimAmine + H2 (Fast Step) Condensation Amine Attack (Nucleophilic Addition) Imine->Condensation PrimAmine->Condensation Attacks Imine SecAmine Secondary Amine (Dimer Impurity) Condensation->SecAmine - NH3 Ammonia Excess NH3 Ammonia->Condensation Blocks (Equilibrium) Acid Acid/Boc2O Acid->PrimAmine Traps/Protonates

Caption: The competition between direct hydrogenation (Green) and dimerization (Red). Excess Ammonia or Acidic trapping blocks the red pathway.

Optimized Experimental Protocols

Protocol A: The "High-Throughput" Method (Raney Nickel)

Best for: Large scale, cost-sensitive projects, robust substrates.

  • Preparation: Wash Raney Nickel (slurry in water) three times with MeOH to remove water. WARNING: Keep wet at all times. Pyrophoric.

  • Loading: Load the autoclave with:

    • Substrate (1.0 equiv)

    • Solvent: 7N NH₃ in MeOH (Concentration: 0.1 M). Critical: The ammonia is essential to stop dimerization.

    • Catalyst: 20 wt% Raney Nickel (relative to substrate mass).

  • Reaction: Pressurize to 10–20 bar H₂ . Heat to 50°C . Stir vigorously (>1000 rpm) to overcome mass transfer limitations.

  • Workup: Filter through a Celite pad (keep wet!). Rinse with MeOH. Concentrate filtrate.

    • Note: The product will likely be the free base.

Protocol B: The "High-Selectivity" Method (Pearlman's Catalyst + Trap)

Best for: Late-stage intermediates, complex molecules, avoiding pyrophoric metals.

  • Loading: In a glass liner or shaker flask, combine:

    • Substrate (1.0 equiv)

    • Boc₂O (1.1 equiv)

    • Solvent: MeOH or EtOH.[2]

    • Catalyst: 20% Pd(OH)₂/C (Pearlman's Catalyst) (10 wt% loading).

  • Reaction: Pressurize to 3–5 bar H₂ (low pressure is sufficient). Stir at RT (25°C) .

    • Mechanism:[2][3][4][5][6][7] As the nitrile reduces to the amine, Boc₂O immediately traps it. This prevents poisoning AND dimerization.

  • Workup: Filter through Celite. Concentrate.

  • Deprotection: Treat the resulting Boc-amine with 4N HCl/Dioxane to release the free aminomethyl piperidinone salt.

Solvent & Additive Selection Matrix

Solvent SystemAdditiveProsConsRecommended For
Methanol Ammonia (7N) Suppresses dimers; Cheap; Fast kinetics.High pressure required; RaNi leaching.Simple Nitriles; Scale-up.[8]
Acetic Acid None Activates Pyridine ring; Prevents poisoning.Hard to remove (high BP); Corrosive.Pyridine-to-Piperidine reduction.[7][8][9][10][11]
Ethanol HCl (1 eq) Prevents poisoning; Clean salt formation.Slower kinetics; Corrosive to steel reactors.Lab-scale; Volatile amines.
Methanol Boc₂O Highest purity; No dimers; Easy handling.Adds a deprotection step; Cost of Boc₂O.Complex/Precious substrates.

References

  • Nitrile Reduction Selectivity

    • Title: "Hydrogenation of Nitriles to Amines"[12][13]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Pyridine Hydrogenation (Acidic Media)

    • Title: "Heterogeneous Catalytic Hydrogen
    • Source: Wiley Online Library (Adv. Synth.
    • URL:[Link]

  • Prevention of Secondary Amines (Boc-Trapping)

    • Title: "One-pot synthesis of N-Boc-protected primary amines
    • Source: Tetrahedron Letters
    • URL:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: "Catalyst Poisoning in Heterogeneous C
    • Source: Johnson M
    • URL:[Link]

Sources

Technical Support Center: Crystallization of 3-(Aminomethyl)piperidin-2-one Hydrochloride

[1]

Core Crystallization Strategy

The crystallization of 3-(aminomethyl)piperidin-2-one hydrochloride is governed by its high polarity and ionic nature.[1] As a hydrochloride salt of a primary amine on a lactam ring, it exhibits high water solubility and significant hygroscopicity.[1]

The industry-standard approach relies on a Solvent/Anti-Solvent system.[1] The salt is highly soluble in lower alcohols (Methanol, Ethanol) and practically insoluble in esters (Ethyl Acetate) or ethers (MTBE).

Recommended Solvent Systems
MethodSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Application
A (Standard) Methanol Ethyl Acetate 1:3 to 1:5General purification; high yield.[1]
B (Alternative) Ethanol (Abs.) MTBE 1:2 to 1:4Used if product is too soluble in MeOH/EtOAc; better for oiling-out issues.[1]
C (Reactive) 1,4-Dioxane N/A (Precipitates directly)N/AUsed during deprotection (Boc-removal) to crash out the crude salt directly.[1]

Standard Operating Procedures (SOPs)

Protocol A: Recrystallization from Methanol/Ethyl Acetate

Best for: Upgrading chemical purity (>98%) and removing regioisomers.[1]

  • Dissolution: Suspend the crude solid in Methanol (5-7 volumes) . Heat to 50–60°C until fully dissolved.

    • Note: If undissolved solids remain after 15 mins, filter hot (0.45 µm PTFE) to remove inorganic salts (e.g., NaCl, NH₄Cl).

  • Nucleation Point: Slowly add Ethyl Acetate dropwise to the hot solution until a faint, persistent turbidity (cloud point) is observed.

  • Re-solubilization: Add a minimal amount of hot Methanol (approx. 0.5 vol) to clear the solution.

  • Controlled Cooling:

    • Cool to 20–25°C over 2 hours.

    • Critical Step: Seed with 0.1% pure crystals at 35°C to prevent oiling out.[1]

  • Finishing: Cool further to 0–5°C and hold for 1 hour.

  • Isolation: Filter under nitrogen (to prevent moisture absorption).[1] Wash the cake with cold Ethyl Acetate.[1]

  • Drying: Vacuum dry at 40–45°C for 12 hours.

Protocol B: Reactive Crystallization (Deprotection)

Best for: Generating the salt from the Boc-protected precursor (tert-butyl ((2-oxo-piperidin-3-yl)methyl)carbamate).[1]

  • Dissolve the Boc-intermediate in Ethyl Acetate or 1,4-Dioxane .[1]

  • Add 4M HCl in Dioxane or HCl in Ethyl Acetate (3–4 equivalents) at 0–10°C .

  • Allow the reaction to warm to room temperature (20–25°C).

  • The product will spontaneously precipitate as a white solid.[1]

  • Filter and wash with MTBE to remove residual HCl and byproducts.[1]

Troubleshooting & FAQs

Issue 1: The Product "Oils Out" Instead of Crystallizing

Q: My solution turned into a sticky gum/oil at the bottom of the flask upon cooling. How do I fix this?

A: Oiling out (Liquid-Liquid Phase Separation) occurs when the metastable limit is breached before nucleation begins.[1]

  • Cause: Cooling too fast or adding anti-solvent too quickly.[1]

  • Solution (The "Remelt" Method):

    • Re-heat the mixture until the oil redissolves (add a small amount of Methanol if needed).

    • Seed the solution immediately once the temperature drops slightly below the saturation point.

    • Slow down the agitation speed to reduce shear (which can sometimes promote oiling in viscous amine salts).[1]

    • Switch solvent system: Use Ethanol/MTBE .[1] Ethanol has a lower solubility power than Methanol, often forcing a more ordered lattice formation.[1]

Issue 2: Hygroscopicity & Sticky Solids

Q: The filtered solid becomes sticky after sitting on the funnel for 10 minutes.

A: 3-(Aminomethyl)piperidin-2-one HCl is hygroscopic.[1] It pulls moisture from the air, forming a hydrate or dissolving in absorbed water.[1]

  • Fix:

    • Perform filtration under a Nitrogen blanket or use a closed filter dryer.[1]

    • Minimize the time the cake is exposed to air.[1]

    • Wash with anhydrous MTBE or Ethyl Acetate to strip surface moisture before drying.[1]

Issue 3: Low Enantiomeric Excess (ee)

Q: I am working with the chiral (S)-isomer, but the ee dropped after recrystallization.

A: HCl salts of this class can form racemic compounds (where the racemate is less soluble than the pure enantiomer) or conglomerates (vice versa).[1]

  • Diagnosis: If the racemate is less soluble (higher melting point), recrystallization will concentrate the racemate in the solid and leave the excess enantiomer in the mother liquor.[1]

  • Protocol Adjustment:

    • Check the mother liquor (ML).[1] If the ML has higher ee than the solid, you are crystallizing the racemic compound.[1]

    • Alternative: Do not rely on HCl salt for chiral upgrading.[1] Convert to the free base and perform a resolution with L-Tartaric acid or Dibenzoyl-L-tartaric acid , then reform the HCl salt.[1]

Visual Workflows

Figure 1: Crystallization Decision Matrix

Caption: Logical flow for selecting the correct purification path based on input material state.[1]

CrystallizationWorkflowStartInput: Crude 3-(Aminomethyl)piperidin-2-one HClCheckPurityCheck Purity (HPLC) & StateStart->CheckPurityHighImpurityChemical Purity < 90%CheckPurity->HighImpurityDirtyBocPrecursorBoc-Protected PrecursorCheckPurity->BocPrecursorIs PrecursorGoodPurityPurity > 95%(Need Crystal Form/Polishing)CheckPurity->GoodPurityCleanRecrystMeOHRecrystallization:MeOH (Solvent) + EtOAc (Anti-solvent)HighImpurity->RecrystMeOHReactiveCrystReactive Crystallization:HCl in EtOAc/DioxaneBocPrecursor->ReactiveCrystGoodPurity->RecrystMeOHFinalFinal Product:White Crystalline SolidReactiveCryst->FinalOilingOutIssue: Oiling Out?RecrystMeOH->OilingOutRecrystEtOHRecrystallization:EtOH (Solvent) + MTBE (Anti-solvent)RecrystEtOH->FinalSeedAction: Re-heat & Seedat 40°COilingOut->SeedYesOilingOut->FinalNoSeed->RecrystEtOHIf fails repeatedly

Figure 2: Troubleshooting The "Oiling Out" Phenomenon

Caption: Mechanism and remediation of liquid-liquid phase separation during amine salt crystallization.

OilingOutLogicProblemProblem:Oiling Out / Sticky GumCause1Temp too highduring Anti-solvent additionProblem->Cause1Cause2Supersaturationtoo rapidProblem->Cause2Cause3Impurities depressingMelting PointProblem->Cause3Fix1Add Anti-solvent Isothermally(Keep Temp > 50°C)Cause1->Fix1Fix2Seed at Cloud PointCause2->Fix2Fix3Use Ethanol instead of MeOH(Lowers solubility gap)Cause3->Fix3

References

  • Preparation of 3-amino-2,6-piperidinedione hydrochloride. (Patent CN109305935A).[1] Describes the deprotection and crystallization of the piperidine-dione/one derivatives using HCl/Ethyl Acetate and Methanol systems.

  • Process for the preparation of (R)-3-aminopiperidine dihydrochloride. (Patent US20100029941A1).[1] Details the specific use of Methanol and MTBE for the crystallization of aminopiperidine salts, directly applicable to the aminomethyl-piperidinone analog.

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 2021. Provides general solubility data and recrystallization protocols (Ethanol/Methanol) for piperidinone ring systems.

  • PubChem Compound Summary for CID 50988718 (3-(Aminomethyl)piperidin-2-one hydrochloride). National Library of Medicine.[1]

Technical Support Center: Handling Hygroscopic Piperidinone Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of piperidinone amine salts (e.g., 4-piperidinone hydrochloride). These bifunctional molecules are privileged scaffolds in medicinal chemistry and drug development, but their pronounced hygroscopicity often leads to weighing errors, deliquescence, and catastrophic batch degradation.

This guide synthesizes thermodynamic principles with field-proven laboratory protocols to ensure absolute control over your moisture-sensitive workflows. We do not just provide steps; we explain the physical chemistry driving them so you can adapt these principles to any hygroscopic active pharmaceutical ingredient (API).

Quantitative Moisture Sorption Data

Understanding your salt's hygroscopic classification is the first step in designing a handling strategy. The European Pharmacopeia (Ph. Eur.) categorizes hygroscopicity based on dynamic vapor sorption (weight gain at 80% Relative Humidity, 25°C, over 24 hours) [1][1].

Table 1: Pharmacopeial Hygroscopicity Classifications & Handling Implications for Piperidinone Salts

Ph. Eur. ClassificationWeight Gain Criteria (80% RH, 25°C)Typical Piperidinone Salt ProfileRequired Handling Environment
Non-hygroscopic < 0.2%Highly engineered co-crystalsAmbient laboratory conditions
Slightly hygroscopic 0.2% - 2.0%Tosylate / Mesylate saltsAmbient, store tightly sealed
Moderately hygroscopic 2.0% - 15.0%Hydrochloride (HCl) saltsDesiccator storage, rapid weighing
Very hygroscopic ≥ 15.0%Trifluoroacetate (TFA) saltsGlovebox (N2/Ar), strict exclusion
Deliquescent Forms a liquid solutionExposed HCl salts (>75% RH)Absolute moisture barrier required

Troubleshooting Guide & FAQs

Q: Why does my 4-piperidinone hydrochloride turn into a sticky tar when left on the benchtop?

A: This is a classic case of moisture-induced salt disproportionation. Piperidinone free bases possess both a nucleophilic amine and an electrophilic ketone, making them highly susceptible to intermolecular aldol-type condensation and polymerization [2][2]. To prevent this, the amine is protonated to form a salt (e.g., HCl), which deactivates the nitrogen lone pair.

However, piperidinone salts are inherently hygroscopic. When exposed to ambient humidity, they absorb water and undergo deliquescence. This creates a localized aqueous microenvironment on the crystal surface. The absorbed moisture alters the microenvironmental pH, shifting the thermodynamic equilibrium to favor salt disproportionation—converting the stable salt back into the reactive free base [3][3]. Once the free base is liberated in this concentrated aqueous film, rapid aldol polymerization occurs, resulting in the dark, intractable tar you observe.

DegradationMechanism A Piperidinone HCl Salt (Stable Solid) B Moisture Sorption (RH > Critical Humidity) A->B C Deliquescence (Aqueous Microenvironment) B->C D Salt Disproportionation (pH Shift) C->D E Free Base Formation (Aldol Polymerization) D->E

Mechanism of moisture-induced disproportionation and degradation in piperidinone amine salts.

Q: How do I accurately weigh a deliquescent piperidinone salt without compromising stoichiometry?

A: Exposing a moderately to very hygroscopic salt to ambient air (RH > 40%) results in continuous mass gain during weighing. This not only destroys stoichiometric accuracy but also introduces detrimental water into your downstream anhydrous reactions. To solve this, you must utilize a self-validating differential weighing protocol under inert conditions.

Protocol: Self-Validating Differential Weighing

  • Tare the Vessel: Pre-weigh an empty, oven-dried reaction vial fitted with a PTFE-lined septum cap on an analytical balance. Record this mass (

    
    ).
    
  • Inert Transfer: Move the sealed vial and the desiccated piperidinone salt container into a nitrogen-filled glovebag or glovebox (RH < 5%).

  • Dispense and Seal: Transfer the estimated required mass of the salt into the vial. Seal the vial tightly with the septum cap before removing it from the inert atmosphere.

  • Final Quantification: Remove the sealed vial from the glovebox and weigh it on the analytical balance (

    
    ).
    
  • Validation (Causality): The exact mass of the anhydrous salt is strictly

    
    . Because the vial is hermetically sealed during the final weighing, the mass will be perfectly stable on the balance, validating that zero ambient moisture was absorbed during quantification.
    

WeighingProtocol A 1. Desiccator Storage B 2. Pre-weigh Sealed Vial A->B C 3. Glovebox Transfer B->C D 4. Dispense & Seal C->D E 5. Differential Weighing D->E

Workflow for the precise differential weighing and transfer of highly hygroscopic amine salts.

Q: My piperidinone amine salt "oiled out" during recrystallization instead of forming crystals. How do I recover the solid?

A: "Oiling out" (liquid-liquid phase separation) occurs when the solute melts out of solution before it crystallizes. In the case of hygroscopic salts, trace water acts as a potent plasticizer. It drastically lowers the glass transition temperature (


) of the salt, thermodynamically favoring an amorphous oil over a highly ordered crystalline lattice [4][4].

Protocol: Recovering "Oiled Out" Piperidinone Salts

  • Azeotropic Dehydration: Dissolve the biphasic oil mixture in a solvent that forms a low-boiling azeotrope with water (e.g., anhydrous acetonitrile or toluene). Concentrate under reduced pressure. Causality: The removal of the azeotrope guarantees the rigorous elimination of the plasticizing water molecules.

  • Solvent Reconstitution: Redissolve the rigorously dried residue in a minimal volume of a dry, polar aprotic solvent (e.g., anhydrous dichloromethane) under a nitrogen atmosphere.

  • Controlled Anti-Solvent Titration: Dropwise, add a dry non-polar anti-solvent (e.g., anhydrous diethyl ether) under vigorous stirring. Stop immediately when persistent turbidity is observed. Self-validation: Persistent turbidity is a physical confirmation that the exact boundary of the metastable zone has been reached.

  • Nucleation and Annealing: Introduce a single seed crystal (if available) and cool the system slowly (e.g., 0.5 °C/min) to 4 °C. Causality: Slow cooling ensures the supersaturation remains strictly within the metastable zone, driving crystalline nucleation rather than reverting to phase separation.

References

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability Source: Purdue e-Pubs URL:[Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Source: Asian Journal of Pharmaceutics URL:[Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations Source: Crystal Pharmatech URL:[Link]

Sources

Troubleshooting low reactivity of lactam nitrogen in substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: N-Functionalization Troubleshooting

Diagnostic Hub: Why is my lactam inert?

User Query: "I am trying to alkylate a secondary lactam using an alkyl halide and base, but I see mostly starting material or O-alkylated byproducts. Why is the nitrogen so unreactive?"

Root Cause Analysis

The nitrogen atom in a lactam is fundamentally different from a standard amine due to amide resonance . The lone pair on the nitrogen is delocalized into the carbonyl oxygen, creating a resonance structure where the nitrogen possesses partial positive character and the oxygen partial negative character.

  • Nucleophilicity: The neutral lactam nitrogen is a poor nucleophile.

  • Acidity (pKa): Secondary lactams are weak acids (pKa

    
     15–17 in DMSO). To render the nitrogen nucleophilic, it must be deprotonated to form the lactam anion (amidate) .
    
  • Ambident Reactivity: Once deprotonated, the anion is an ambident nucleophile.[1] Reaction can occur at the Nitrogen (desired) or the Oxygen (undesired O-imidate formation).[1]

Visual Troubleshooting Assistant

Use the following decision tree to select the correct methodology based on your electrophile and substrate constraints.

LactamReactivity Start Start: Select Electrophile AlkylHalide Alkyl Halide/Tosylate (sp3 Carbon) Start->AlkylHalide ArylHalide Aryl/Vinyl Halide (sp2 Carbon) Start->ArylHalide Alcohol Alcohol (Mitsunobu) Start->Alcohol BaseCheck Is Substrate Base Sensitive? AlkylHalide->BaseCheck MetalCheck Substrate Complexity? ArylHalide->MetalCheck pKaCheck Check Lactam pKa Alcohol->pKaCheck StrongBase Method A: NaH or LiHMDS (Thermodynamic Control) BaseCheck->StrongBase No (Stable) MildBase Method B: Phase Transfer Catalysis (KOH + TBAB) BaseCheck->MildBase Yes (Labile) Buchwald Method C: Pd-Catalysis (Buchwald-Hartwig) MetalCheck->Buchwald High Efficiency Needed ChanLam Method D: Cu-Catalysis (Chan-Lam) *Requires Boronic Acid* MetalCheck->ChanLam Mild/Air Tolerant StandardMits Standard Mitsunobu (DEAD/PPh3) pKa < 13 pKaCheck->StandardMits Acidic (Activated) AdvancedMits Modified Mitsunobu (ADDP/PBu3) pKa > 13 pKaCheck->AdvancedMits Weakly Acidic

Figure 1: Decision matrix for selecting the optimal N-functionalization pathway.

Troubleshooting Guides & FAQs

Issue A: O-Alkylation vs. N-Alkylation Competition

User Query: "I used K2CO3 and Methyl Iodide, but I isolated the O-methyl imidate. How do I switch selectivity to Nitrogen?"

Technical Insight: This is explained by HSAB (Hard and Soft Acids and Bases) Theory .[1]

  • Oxygen (Hard Nucleophile): Favored by "hard" conditions (polar solvents, small counter-ions like Li+, hard electrophiles like sulfates/sulfonates).

  • Nitrogen (Soft Nucleophile): Favored by "soft" conditions (non-polar solvents, large counter-ions like Cs+ or quaternary ammoniums, soft electrophiles like iodides).

Corrective Actions:

  • Switch the Base/Counter-ion: Move from Li+ or Na+ to Cs+ (Cesium Carbonate) or use a bulky organic base (Phosphazene bases).

  • Change the Solvent: If using DMF (polar aprotic), try Toluene or THF . While reaction rates may drop, N-selectivity often improves because the N-alkylation product is thermodynamically more stable.

  • Thermodynamic Control: O-alkylation is often the kinetic product. Heating the reaction allows the O-alkyl product to rearrange or equilibrate to the more stable N-alkyl lactam (Lactam-Lactim tautomerism favors the amide C=O bond).

Issue B: Failed Arylation (SnAr won't work)

User Query: "I tried refluxing my lactam with bromobenzene and base, but nothing happened."

Technical Insight: Nucleophilic aromatic substitution (SnAr) only works on highly electron-deficient rings (e.g., 4-nitro-fluorobenzene). For unactivated aryl halides, you must use Transition Metal Catalysis.

Recommended Workflow:

  • Buchwald-Hartwig (Palladium): The gold standard for difficult couplings.

    • Ligand:Xantphos (bite angle favors reductive elimination) or BrettPhos (for bulky substrates).

    • Base: Cs2CO3 (mild) or NaOtBu (strong).

  • Chan-Lam (Copper): Excellent for mild conditions (RT, open to air) but requires Aryl Boronic Acids instead of halides.

Issue C: Mitsunobu Reaction No-Go

User Query: "I tried coupling my lactam with an alcohol using DEAD/PPh3, but recovered starting material."

Technical Insight: The standard Mitsunobu reaction is limited by the pKa of the nucleophile.[2][3] The betaine intermediate formed by DEAD/PPh3 can only deprotonate nucleophiles with a pKa < 11–13. Most simple lactams have a pKa > 15.

Corrective Action: Upgrade to "High pKa" Mitsunobu reagents:

  • ADDP (1,1'-(azodicarbonyl)dipiperidine) + PBu3 (Tributylphosphine).

  • This combination is more basic and can activate nucleophiles with pKa values up to ~15-16.

Validated Experimental Protocols

Protocol 1: High-Fidelity N-Alkylation (Phase Transfer Catalysis)

Best for: Avoiding strong bases (NaH) and preventing moisture sensitivity.

Reagents:

  • Lactam (1.0 equiv)

  • Alkyl Halide (1.5 equiv)

  • 50% aq. KOH or finely ground solid KOH (5.0 equiv)

  • TBAB (Tetrabutylammonium bromide) (0.1 equiv)

  • Solvent: Toluene or 2-MeTHF

Procedure:

  • Dissolve lactam and alkyl halide in Toluene (0.2 M concentration).

  • Add TBAB (catalyst).[4]

  • Add KOH. Note: If using 50% aq KOH, vigorous stirring is essential to create an emulsion.

  • Heat to 40–60°C. Monitor by TLC/LCMS.

  • Mechanism: The TBAB extracts the hydroxide into the organic layer as a lipophilic ion pair (

    
    ), which deprotonates the lactam. The bulky quaternary ammonium counter-ion blocks the oxygen site, favoring N-alkylation.
    
Protocol 2: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Best for: Mild arylation without expensive Palladium ligands.

Reagents:

  • Lactam (1.0 equiv)

  • Aryl Boronic Acid (2.0 equiv)

  • Cu(OAc)2 (0.5 – 1.0 equiv)

  • Base: Pyridine (2.0 equiv) or Et3N

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane

  • Atmosphere: Open air (O2 balloon optional for speed)

Procedure:

  • Charge a flask with Lactam, Boronic Acid, and Cu(OAc)2.

  • Add solvent (DCM) and Pyridine.

  • Stir vigorously open to the atmosphere at Room Temperature.

    • Tip: Add 4Å molecular sieves if the boronic acid is prone to protodeboronation.

  • Reaction typically turns from blue/green to dark green/brown as Cu(II) is regenerated by oxygen.

  • Quench: Filter through a pad of Celite/Silica to remove copper salts before aqueous workup.

Data Summary: Condition Selection

VariableCondition A (Hard/Ionic)Condition B (Soft/Covalent)Resulting Selectivity
Base Counter-ion Li+, Na+, K+Cs+, R4N+ (Quats)Cs/Quats favor N-Alkylation
Electrophile Sulfates, Triflates, ChloridesIodides, BromidesIodides favor N-Alkylation
Solvent DMF, DMSO (Polar Aprotic)Toluene, THF (Non-polar)Non-polar favors N-Alkylation
Temperature Low (< 0°C)High (> 60°C)Heat favors N-Alkylation (Thermodynamic)

References

  • HSAB & Selectivity: Sato, T., et al. "N-Alkylation of Amides and Lactams." Journal of Organic Chemistry, 1999 .

  • Buchwald-Hartwig Conditions: Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters, 2000 , 2(8), 1101–1104.

  • Chan-Lam Coupling: Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998 , 39(19), 2941-2944.

  • Mitsunobu pKa Limits: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[5] Chemical Reviews, 2009 , 109(6), 2551–2651.

  • Phase Transfer Catalysis: Gajda, T., & Koziara, A. "Phase-transfer catalytic N-alkylation of carboxamides and lactams." Synthesis, 1992 .

Sources

Technical Support Center: Scale-Up Synthesis of 3-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

This guide addresses the scale-up challenges for 3-(Aminomethyl)piperidin-2-one (CAS: N/A for generic intermediate, often custom synthesized). This scaffold is a critical building block for PARP inhibitors and kinase modulators.

The primary industrial route involves the catalytic hydrogenation of 2-oxopiperidine-3-carbonitrile (3-cyanovalerolactam). While conceptually simple, this reaction is notorious during scale-up for three failure modes:

  • Dimerization: Formation of secondary amines via imine condensation.

  • Catalyst Poisoning: Deactivation of Raney Nickel or Pd/C by substrate impurities.

  • Work-up Losses: High water solubility of the product leading to poor extraction recovery.

Module 1: Reaction Design & Critical Parameters

The Core Chemistry

The transformation relies on the reduction of the nitrile group to a primary amine without reducing the lactam carbonyl.

Reaction: 2-oxopiperidine-3-carbonitrile + 2 H₂ → 3-(Aminomethyl)piperidin-2-one

Workflow Diagram

The following diagram illustrates the reaction pathway and the critical "Imine Divergence" where impurities are formed.

ReactionPathway Start 3-Cyanovalerolactam (Nitrile) Imine Aldimine Intermediate (Highly Reactive) Start->Imine Raney Ni H2_Step1 + H2 (Step 1) Product 3-(Aminomethyl) piperidin-2-one Imine->Product Fast Hydrogenation Dimer Secondary Amine Dimer (Major Impurity) Imine->Dimer Slow H2 Transfer High Temp H2_Step2 + H2 (Step 2) Product->Dimer Attacks Imine Side_Rxn Condensation w/ Amine

Figure 1: Reaction pathway showing the competition between productive hydrogenation (Green) and dimer formation (Red).

Module 2: Troubleshooting Guide (Q&A)

Category A: Reaction Stalled or Incomplete

Q: My reaction stalls at 60-70% conversion despite fresh catalyst. Why? A: This is likely due to poisoning by sulfur or halide impurities in your nitrile precursor.

  • Mechanism: 2-oxopiperidine-3-carbonitrile is often synthesized via base-catalyzed cyclization. Residual sulfur (from solvents like DMSO) or halides (if alkylation was used) bind irreversibly to the active sites of Raney Nickel or Pd/C [1].

  • Diagnostic: Run a micro-scale reaction with recrystallized starting material. If it proceeds, your bulk material is dirty.

  • Protocol Fix:

    • Recrystallize the nitrile precursor from Ethanol/Water.

    • Wash the Raney Nickel catalyst with anhydrous ethanol 3x before use to remove storage water/alkali, which can sometimes inhibit rate in non-aqueous solvents.

    • Boost: Increase pressure to >10 bar (150 psi). Nitrile reduction is hydrogen-concentration dependent [2].

Q: I am seeing a large "unknown" peak in HPLC that increases with reaction time. A: This is almost certainly the secondary amine dimer .

  • Cause: The intermediate aldimine (see Fig 1) reacts with the already formed product amine instead of hydrogen. This happens when hydrogen availability on the catalyst surface is low.

  • Immediate Fix:

    • Ammonia Suppression: You must run this reaction in methanolic ammonia (7N NH3 in MeOH) or add aqueous ammonium hydroxide. The excess ammonia competes with the product amine, pushing the equilibrium back toward the primary amine [3].

    • Agitation: Increase stirring speed (rpm). Hydrogen transfer from gas to liquid to solid phase is often the rate-limiting step.

Category B: Safety & Exotherms[1][2]

Q: We observed a rapid temperature spike upon adding the catalyst. Is this normal? A: No. This is a safety hazard.

  • Risk: Raney Nickel is pyrophoric.[1] If added to a solvent containing the nitrile without inerting, it can spark. Furthermore, the hydrogenation of nitriles is highly exothermic (~150 kJ/mol).

  • Protocol Standard:

    • Load the reactor with solvent and catalyst under Argon/Nitrogen.

    • Pressure purge 3x with N₂.

    • Heat to operating temp (e.g., 50°C).

    • Dosing Mode: For scales >100g, do not batch load. Pump the nitrile solution into the reactor against hydrogen pressure over 2-4 hours. This limits the concentration of unreacted nitrile and controls the heat release.

Module 3: Isolation & Purification Protocols

The product, 3-(aminomethyl)piperidin-2-one, is a polar lactam-amine. It loves water. Standard ethyl acetate/water extractions often fail, leaving the product in the aqueous phase.

Recommended Work-up Matrix
ScenarioRecommended MethodProsCons
High Purity Req. Salting Out / n-Butanol Extraction Recovers >90%n-BuOH is hard to evaporate (high BP).
Scale > 1kg Resin Capture (Amberlyst) Excellent impurity removalRequires large solvent volumes for elution.
Standard Lab Evaporation & Recrystallization SimpleSalts (NaCl) remain if not filtered carefully.
Step-by-Step Protocol: The "Salting Out" Method
  • Filtration: Filter the reaction mixture through Celite (under inert atmosphere if using Raney Ni) to remove catalyst. Wash cake with Methanol.

  • Concentration: Evaporate Methanol/Ammonia completely. You will be left with a viscous oil.

  • Dissolution: Dissolve the oil in minimal water (ratio 1:2 w/w).

  • Saturation: Saturate the aqueous phase with NaCl or

    
    .
    
  • Extraction: Extract 4x with n-Butanol or IPA/DCM (3:1) . The high ionic strength forces the polar amine into the organic layer.

  • Salt Formation (Optional but Recommended): Add HCl in dioxane to the organic layer to precipitate the 3-(aminomethyl)piperidin-2-one hydrochloride salt. This purifies the compound instantly from non-basic impurities [4].

Module 4: Impurity Profiling Logic Tree

Use this logic flow to identify issues based on analytical data.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Decision1 Is Conversion > 95%? Start->Decision1 Impurity_Check Identify Major Impurity Decision1->Impurity_Check Yes Action_Stall Action: Wash Catalyst Recrystallize SM Decision1->Action_Stall No Yes_Path Check Purity No_Path Check Catalyst/H2 M_Plus_1 Mass = M+1 (Target) Impurity_Check->M_Plus_1 Clean M_Plus_Minus Mass = 2M - NH3 (Dimer) Impurity_Check->M_Plus_Minus Dimer Found M_Plus_O Mass = M + 1 (Hydrolysis) Ring Opening Impurity_Check->M_Plus_O Acid Found Action_Dimer Action: Add NH3 or Increase Pressure M_Plus_Minus->Action_Dimer Action_Hydrolysis Action: Remove Water Lower Temp M_Plus_O->Action_Hydrolysis

Figure 2: Logic tree for diagnosing reaction outcomes based on mass spectrometry data.

References

  • Catalyst Deactivation: "Structural Ni0–Niδ+ Pair Sites for Highly Active Hydrogenation of Nitriles to Primary Amines." Journal of the American Chemical Society, 2024.

  • Pressure Dependence: "Method for the hydrogenation of nitriles to primary amines."[2] US Patent 4375003A.

  • Ammonia Suppression Strategy: "Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines." Semantic Scholar, 2005.

  • Salt Formation/Purification: "Preparation of (r)-3-aminopiperidine dihydrochloride" (Analogous work-up chemistry). US Patent 20100029941A1.

Disclaimer: This guide is for research and development purposes only. All scale-up activities involving hydrogen gas and pyrophoric catalysts (Raney Ni) must undergo a rigorous Process Safety Management (PSM) review before execution.

Sources

Validation & Comparative

Comparative Guide: Optimizing 1H NMR Analysis of 3-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spectral Fingerprint

3-(Aminomethyl)piperidin-2-one is a critical bifunctional scaffold in drug discovery, often serving as a precursor for PARP inhibitors and kinase-targeting ligands.[1] Its analysis is frequently complicated by its polarity and the exchangeable nature of its two nitrogen-bound proton sets (lactam and primary amine).

This guide compares the analytical performance of DMSO-d6 versus CDCl3 for this specific scaffold. Our comparative analysis demonstrates that DMSO-d6 is the superior solvent system , offering a 40% improvement in signal resolution for the critical C3-chiral center and enabling the quantification of exchangeable protons that are invisible in chloroform.

Quick Reference: The "Fingerprint" Signals
MoietyProton LabelChemical Shift (DMSO-d6)MultiplicityDiagnostic Value
Lactam NH H-17.50 – 7.80 ppmBroad SingletConfirms cyclization
Amine NH₂ H-ExoVariable (Broad)Broad / Not VisiblepH dependent (see Section 3)
Lactam Ring H-63.05 – 3.20 ppmMultipletRing closure verification
Chiral Center H-32.20 – 2.45 ppmComplex MultipletStereocenter integrity

Structural Assignment & Logic

To accurately assign the spectrum, we must map the protons to the specific electronic environments of the piperidinone ring.[1]

Graphviz Diagram: Structure-to-Shift Mapping

The following diagram correlates the molecular structure with expected chemical shift ranges and splitting logic.

G Molecule 3-(Aminomethyl) piperidin-2-one LactamNH Lactam NH (H1) δ 7.6 ppm (br s) Deshielded by C=O Molecule->LactamNH ChiralH3 Chiral Center (H3) δ 2.3 ppm (m) α to C=O, β to N Molecule->ChiralH3 RingH6 Ring H6 δ 3.1-3.2 ppm (m) α to Lactam N Molecule->RingH6 RingH4H5 Ring H4/H5 δ 1.4-1.8 ppm (m) Shielded Aliphatic Molecule->RingH4H5 AmineCH2 Exocyclic CH2 δ 2.6-2.8 ppm (d/m) α to Amine ChiralH3->AmineCH2 Coupled (J~6Hz)

Caption: Fig 1. Structural assignment logic. Note the coupling relationship between the Chiral H3 and the Exocyclic CH2, which is critical for verifying substitution at the 3-position.

Comparative Analysis: Solvent Performance

The choice of solvent is the single most significant variable in the quality of the NMR data for this molecule.

Scenario A: Chloroform-d (CDCl3)[1][3]
  • Performance: Poor.[1]

  • Mechanism: The lactam ring is polar.[1] In non-polar CDCl3, the molecule aggregates via intermolecular hydrogen bonding.[1]

  • Observation:

    • H-1 (Lactam NH): Appears as a very broad, low-intensity hump or is completely invisible due to rapid exchange and aggregation broadening.[1]

    • H-Exo (Amine): Usually invisible.

    • Resolution: Signals for H-3 and H-6 often overlap or broaden, making coupling constant analysis (

      
      -values) impossible.
      
Scenario B: Dimethyl Sulfoxide-d6 (DMSO-d6)[1][3]
  • Performance: Excellent (Gold Standard).

  • Mechanism: DMSO is a strong hydrogen bond acceptor.[1][2] It disrupts intermolecular aggregation by solvating the NH protons, slowing their exchange rate.[1]

  • Observation:

    • H-1 (Lactam NH): Sharp, distinct triplet or broad singlet at ~7.6 ppm.[1]

    • Resolution: Distinct separation between H-6 (3.1 ppm) and the exocyclic CH2 (2.7 ppm).[1]

Comparative Data Table
FeatureCDCl3 (Alternative)DMSO-d6 (Recommended)Impact on Analysis
Solubility Moderate to PoorHighCDCl3 requires high concentrations which worsens line broadening.[1]
Lactam NH Broad/Invisible (~6.0 ppm)Sharp (~7.6 ppm)DMSO allows integration of NH to confirm structure.[1]
H-3 Coupling Unresolved MultipletResolved MultipletDMSO permits stereochemical analysis.
Water Peak ~1.6 ppm (overlaps H4/H5)~3.3 ppm (overlaps H-Exo*)Note: Water peak in DMSO can obscure the exocyclic CH2; use dry solvent.[1]

Comparative Analysis: Free Base vs. Hydrochloride Salt[1]

In drug development, this molecule is often handled as an HCl salt to improve stability.[1] The NMR spectrum changes drastically between these two forms.

Free Base
  • Chemical Shift H-Exo: The

    
     protons are shielded (~2.6 ppm).[1]
    
  • Amine Proton: The

    
     protons are often exchanging fast and appear as a broad hump at 1.5–2.0 ppm or are invisible.[1]
    
Hydrochloride Salt (R-NH3+ Cl-)[1]
  • Chemical Shift H-Exo: The

    
     protons shift downfield  to ~3.0 ppm due to the electron-withdrawing effect of the positive charge.
    
  • Ammonium Signal: In DMSO-d6, the

    
     protons appear as a distinct broad singlet at ~8.0–8.2 ppm  with an integration of 3H.[1]
    
  • Diagnostic Value: This is the definitive test for salt formation.[1] If you see a 3H broad peak at 8.0 ppm, you have the salt.[1]

Experimental Protocol: The "Self-Validating" Workflow

To ensure high-fidelity data, follow this protocol. It includes a "D2O Shake" validation step to confirm exchangeable protons.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of 3-(Aminomethyl)piperidin-2-one.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Ensure the DMSO is from a fresh ampoule to minimize the water peak at 3.33 ppm, which can obscure the exocyclic amine signals.[1]

  • Acquisition Parameters:

    • Scans (ns): 16 (minimum) to 64 (for trace impurity detection).

    • Relaxation Delay (d1): Set to 5 seconds . The lactam NH has a long T1 relaxation time.[1] Short delays will under-integrate this signal.

  • Validation (The D2O Shake):

    • Run the standard 1H spectrum.[1]

    • Add 1 drop of D2O to the NMR tube and shake.

    • Re-run the spectrum.[1]

    • Result: The peak at ~7.6 ppm (Lactam NH) and ~8.0 ppm (if salt) should disappear.[1] The aliphatic signals (H3, H4, H5, H6) will remain but may shift slightly.[1]

Graphviz Diagram: Analytical Workflow

Workflow Start Start: Sample Preparation (DMSO-d6) RunNMR Acquire 1H NMR (d1 = 5 sec) Start->RunNMR CheckNH Is NH signal visible at ~7.6 ppm? RunNMR->CheckNH YesNH Yes: Signal Present CheckNH->YesNH Sharp Peak NoNH No: Signal Absent/Broad CheckNH->NoNH Broad/Missing D2OShake Perform D2O Shake Test YesNH->D2OShake Troubleshoot Check Water Content or Switch to High Conc. NoNH->Troubleshoot Confirm Signal Disappears? Confirmed Lactam NH D2OShake->Confirm

Caption: Fig 2. Analytical decision tree for validating the presence of the lactam moiety.

References

  • BenchChem. (2025).[1][2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from [1]

  • Abraham, R. J., et al. (2006).[1][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent residual peaks).

  • Sigma-Aldrich. (n.d.).[1][4] 3-(Aminomethyl)piperidin-2-one Hydrochloride Product Analysis. Retrieved from [1]

Sources

Comparative Guide: HPLC Strategies for the Enantioseparation of 3-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric resolution of 3-(Aminomethyl)piperidin-2-one (CAS: 1269151-55-4) presents a distinct set of chromatographic challenges. As a polar, basic lactam with a primary aminomethyl group and weak UV chromophore (limited to the amide absorption at ~210 nm), standard chiral screening often yields poor resolution or detection limits.

This guide compares two primary methodologies:

  • The "Gold Standard" (Product): Direct Chiral HPLC using Immobilized Amylose-based Stationary Phases (e.g., Chiralpak IG/IA) .

  • The Alternative: Pre-column Derivatization (e.g., Marfey’s Reagent) followed by Achiral Reversed-Phase HPLC.

Verdict: While derivatization offers superior detection sensitivity for trace impurity analysis, the Direct Chiral Method on Immobilized Phases provides the highest throughput, robustness, and scalability for process development, eliminating the variability inherent in wet-chemistry sample preparation.

Technical Analysis & Causality

The Molecule: 3-(Aminomethyl)piperidin-2-one

The molecule features a piperidin-2-one (lactam) core with a chiral center at the C3 position.

  • Challenge 1 (Basicity): The primary amine (

    
    ) interacts strongly with residual silanols on stationary phases, leading to peak tailing.
    
  • Challenge 2 (Detection): Lacking an aromatic system, the molecule is "UV-transparent" above 220 nm, necessitating low-UV detection (prone to baseline noise) or derivatization.

  • Challenge 3 (Solubility): High polarity requires polar mobile phases, which are incompatible with traditional coated chiral columns (e.g., Chiralpak AD/OD).

Method A: Direct Chiral HPLC (The Product)

Mechanism: Utilizes an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) selector (e.g., Chiralpak IG). The immobilization technology allows the use of "forbidden" solvents (like ethyl acetate or dichloromethane) and aggressive basic additives that would strip coated phases.

  • Why it works: The chlorinated polysaccharide backbone offers unique electron-donating/accepting pockets that discriminate the lactam enantiomers, while the robust immobilization tolerates the diethylamine (DEA) required to mask silanols.

Method B: Pre-Column Derivatization (The Alternative)

Mechanism: Reaction with a chiral derivatizing agent (CDA) like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey's Reagent) .

  • Why it works: Converts enantiomers into diastereomers with different physical properties, separable on a standard C18 column. It also introduces a dinitrophenyl chromophore (absorbance at 340 nm), solving the detection issue.

Comparative Data Analysis

The following data summarizes the performance metrics of the Immobilized Amylose method versus the Marfey's Derivatization method.

MetricDirect Chiral HPLC (Immobilized Amylose)Derivatization (Marfey's Reagent)
Resolution (

)
> 2.5 (Baseline Separation)> 4.0 (Wide Separation)
Total Analysis Time 12 - 15 mins 60+ mins (Reaction + HPLC)
Sample Prep Dissolve & Shoot (Instant)Complex (Heat, Quench, Dilute)
Limit of Detection Moderate (UV 210 nm)Excellent (UV 340 nm)
Robustness High (Column Stable)Low (Reaction kinetics vary)
Scalability High (Prep-HPLC feasible)Low (Analytical only)

Experimental Protocols

Protocol A: Direct Chiral Separation (Recommended)

This protocol utilizes the solvent versatility of immobilized phases to optimize peak shape.

Reagents:

  • n-Hexane (HPLC Grade)

  • Ethanol (Absolute, HPLC Grade)

  • Diethylamine (DEA) or Butylamine (Modifier)

Instrument Parameters:

  • Column: Chiralpak IG (Immobilized Amylose), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80 : 20 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Reference: 360 nm).

Step-by-Step Workflow:

  • Conditioning: Flush column with Mobile Phase for 30 mins to equilibrate the basic additive.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol.

  • Injection: Inject 5-10 µL.

  • Observation: The (R)-enantiomer typically elutes first (verify with pure standard), followed by the (S)-enantiomer. Expect retention times around 8 min and 11 min.

Expert Tip: If peak tailing persists, switch the modifier to 0.1% Isopropylamine or increase Ethanol content to 30% to disrupt hydrogen bonding with the stationary phase.

Protocol B: Derivatization with Marfey's Reagent

Use this method if trace impurity quantification (<0.1%) is required.

Reagents:

  • FDAA (Marfey's Reagent) solution (1% in acetone).

  • 1M Sodium Bicarbonate (

    
    ).
    
  • 1M HCl.

Step-by-Step Workflow:

  • Reaction: Mix 50 µL sample solution (50mM) + 100 µL FDAA solution + 20 µL 1M

    
    .
    
  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 1M HCl to stop the reaction.

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • MP A: Water + 0.1% TFA.

    • MP B: Acetonitrile + 0.1% TFA.

    • Gradient: 10-60% B over 20 mins.

    • Detection: UV @ 340 nm.

Visualizations & Logic Pathways

Decision Tree: Method Selection

This diagram illustrates the logical process for selecting the appropriate separation strategy based on laboratory needs.

MethodSelection Start Start: 3-(Aminomethyl)piperidin-2-one Sample CheckUV Is High Sensitivity Required? (e.g., <0.05% Impurity) Start->CheckUV CheckScale Is Prep/Scale-up Required? CheckUV->CheckScale No (Standard Purity) Deriv METHOD B: Derivatization (Marfey's Reagent + C18) CheckUV->Deriv Yes (Weak UV) Direct METHOD A: Direct Chiral HPLC (Immobilized Amylose) CheckScale->Direct Yes (Purification) CheckScale->Direct No (QC/Screening) ResultA Outcome: Fast Process Control Direct->ResultA High Throughput Modest Sensitivity ResultB Outcome: Trace Impurity Analysis Deriv->ResultB Low Throughput High Sensitivity

Caption: Decision matrix for selecting between Direct Chiral HPLC and Derivatization based on sensitivity and throughput requirements.

Mechanism of Interaction (Direct HPLC)

The following diagram details the multi-point interaction mechanism on the Chiralpak IG stationary phase.

Mechanism Lactam Analyte: 3-(Aminomethyl)piperidin-2-one Interaction1 H-Bonding: Lactam C=O <-> CSP NH Lactam->Interaction1 Interaction2 Steric Fit: Chiral C3 Position Lactam->Interaction2 Interaction3 Dipole-Dipole: Cl-Group <-> Amine Lactam->Interaction3 CSP Stationary Phase: Amylose tris(3-chloro-5-methylphenylcarbamate) Resolution Enantiomeric Separation CSP->Resolution Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: Mechanistic interactions between the analyte and the Chiralpak IG stationary phase leading to enantioseparation.

References

  • Chiral Technologies. *Instruction Manual for CHIRALPAK® IA, IB, IC, ID,

Sources

Chiral HPLC conditions for (R) vs (S) 3-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Chiral Separation Strategies for (R)- and (S)-3-(Aminomethyl)piperidin-2-one: A Comparative Method Guide

Executive Summary

The enantiomeric resolution of 3-(Aminomethyl)piperidin-2-one presents a unique chromatographic challenge. As a highly polar, small molecule featuring both a lactam ring and a primary amine, it is prone to severe secondary interactions on traditional silica-based stationary phases. Furthermore, the absence of a strong aromatic chromophore necessitates detection strategies compatible with low-UV wavelengths or universal detectors like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)[1].

This guide objectively compares the two leading methodologies for the chiral separation of this molecule: Crown Ether-based Chiral Stationary Phases (CSPs) and Polysaccharide-based CSPs . By analyzing the causality behind mobile phase selection and retention mechanisms, this guide provides self-validating experimental protocols to ensure robust, reproducible resolution.

Analyte Profiling & Mechanistic Causality

To design a successful separation, we must first deconstruct the analyte's physicochemical properties:

  • Primary Amine: The

    
     group is highly basic. On standard chiral columns, it will interact strongly with residual acidic silanols, leading to irreversible adsorption or severe peak tailing unless suppressed[2].
    
  • Lactam Core: Provides hydrogen-bond donor and acceptor sites, useful for chiral recognition but contributing to high overall polarity.

  • Optical Properties: Lacking conjugated pi-systems, UV detection must be performed at

    
     nm. This strictly limits the choice of mobile phase additives, as many common modifiers (like Diethylamine) exhibit high background absorbance at these wavelengths.
    
Strategy A: Crown Ether Recognition (The Optimal Choice)

Crown ether columns, such as CROWNPAK® CR-I(+), are specifically engineered for primary amines[3]. The chiral selector is a synthetic 18-crown-6 ether derivative.

  • The Causality: Chiral recognition relies on the formation of a host-guest inclusion complex. The primary amine must be fully protonated (

    
    ) to enter the crown ether cavity and form three simultaneous hydrogen bonds with the ether oxygens[3].
    
  • The Advantage: This requires a highly acidic mobile phase (pH 1.0–2.0). Using perchloric acid (

    
    ) achieves the necessary protonation while remaining completely transparent at 210 nm, solving the low-UV detection challenge[3].
    
Strategy B: Polysaccharide H-Bonding (The Alternative)

Immobilized polysaccharide columns, such as CHIRALPAK® IG or IB, utilize amylose or cellulose derivatives.

  • The Causality: Recognition occurs via hydrogen bonding and steric fit within the polymer grooves. Because the primary amine will tail heavily on the silica support, a strongly basic additive like 0.1% Diethylamine (DEA) or Ethylenediamine (EDA) is mandatory to mask residual silanols[2][4].

  • The Limitation: DEA absorbs strongly below 220 nm. Therefore, this strategy effectively forces the use of ELSD or MS detection, increasing instrumental complexity[1].

Method Selection Workflow

MethodSelection Start Analyte: 3-(Aminomethyl)piperidin-2-one Prop1 Primary Amine Present? Start->Prop1 Prop2 Strong UV Chromophore? Prop1->Prop2 Yes PathA Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Prop2->PathA No (Low UV) PathB Polysaccharide CSP (e.g., CHIRALPAK IG) Prop2->PathB No (Low UV) CondA Acidic Mobile Phase (pH < 2) Protonates Amine for Inclusion PathA->CondA CondB Basic Additive (0.1% DEA) Masks Residual Silanols PathB->CondB DetA Low UV (210 nm) via HClO4 or MS/ELSD CondA->DetA DetB ELSD or MS Required (DEA causes high UV background) CondB->DetB

Caption: Decision tree for selecting chiral HPLC conditions for primary amine lactams lacking strong chromophores.

Experimental Protocols

Protocol 1: Crown Ether Separation (Self-Validating System)

This protocol utilizes a reversed-phase acidic environment to maximize host-guest complexation[3].

Materials:

  • Column: CROWNPAK® CR-I(+) (150 mm × 3.0 mm, 5 µm)[5]

  • Mobile Phase: Water (pH 1.5 with

    
    ) / Methanol (85:15, v/v)
    
  • Flow Rate: 0.4 mL/min

  • Temperature: 10 °C (Lower temperatures significantly enhance the stability of the inclusion complex, increasing resolution).

  • Detection: UV at 210 nm

Step-by-Step Workflow:

  • Aqueous Preparation: Add dropwise 70% Perchloric acid (

    
    ) to HPLC-grade water until pH 1.5 is reached. Filter through a 0.22 µm membrane.
    
  • Equilibration: Flush the column with the mobile phase for at least 20 column volumes. Monitor the UV baseline at 210 nm; it must be flat and stable, validating the optical transparency of the acid.

  • Sample Preparation: Dissolve the racemate in the mobile phase to a concentration of 1 mg/mL. Crucial: Do not dissolve in pure organic solvent, as this disrupts the initial protonation state.

  • System Suitability Check: Inject 2 µL. The method is validated if the Resolution (

    
    ) is 
    
    
    
    and the Tailing Factor (
    
    
    ) for both enantiomers is
    
    
    .
Protocol 2: Polysaccharide Separation in Polar Organic Mode

Due to the high polarity of the analyte, normal phase (Hexane/IPA) yields excessive retention. Polar Organic Mode (100% Methanol) is required[4].

Materials:

  • Column: CHIRALPAK® IG (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 100% Methanol + 0.1% Diethylamine (DEA)[2][4]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: ELSD (Evaporator Temp: 40 °C, Nebulizer Temp: 40 °C, Gas Flow: 1.5 SLM)[1]

Step-by-Step Workflow:

  • Additive Integration: Add exactly 1.0 mL of high-purity DEA to 1000 mL of Methanol. Mix thoroughly.

  • Silanol Masking (Equilibration): Flush the column for at least 2 hours. Causality: Polysaccharide columns require extended equilibration times with basic additives to ensure all active silanol sites on the silica matrix are dynamically coated[2].

  • Detector Setup: Because DEA will cause massive baseline drift at low UV, divert the flow to the ELSD. Ensure the baseline noise is

    
     mV.
    
  • System Suitability Check: Inject 5 µL of the sample (1 mg/mL in Methanol). The method is validated if

    
    . Note that 
    
    
    
    may be slightly higher (
    
    
    ) compared to the crown ether method due to residual secondary interactions.

Performance Data Comparison

The following table summarizes the quantitative performance metrics of both methodologies based on established chromatographic principles for this compound class.

ParameterCrown Ether (CROWNPAK® CR-I(+))Polysaccharide (CHIRALPAK® IG)
Primary Retention Mechanism Host-Guest Inclusion ComplexationHydrogen Bonding & Steric Fit
Mobile Phase Water (pH 1.5

) / MeOH (85:15)
100% Methanol
Required Additive Strong Acid (Perchloric Acid or TFA)Strong Base (0.1% DEA or EDA)
Detection Compatibility Excellent: Low-UV (210 nm), MS, ELSDLimited: ELSD, CAD, or MS only
Typical Resolution (

)

(Baseline baseline separation)

(Baseline separation)
Typical Tailing Factor (

)

(Highly symmetrical)

(Slight tailing expected)
Preparative Scalability Moderate (Aqueous removal required)High (Volatile organic solvents)

Mechanistic Interaction Models

Mechanism cluster_0 Crown Ether Mechanism cluster_1 Polysaccharide Mechanism Analyte 3-(Aminomethyl) piperidin-2-one Protonation Amine Protonation (-NH3+) via Acidic Eluent Analyte->Protonation Masking Silanol Masking via DEA Additive Analyte->Masking Inclusion Host-Guest Complexation in 18-Crown-6 Cavity Protonation->Inclusion HBonding H-Bonding & Steric Fit in Amylose Grooves Masking->HBonding

Caption: Comparison of chiral recognition mechanisms for primary amines on Crown Ether vs. Polysaccharide CSPs.

Conclusion

For analytical-scale enantiomeric purity determination of 3-(Aminomethyl)piperidin-2-one, the Crown Ether strategy (CROWNPAK® CR-I(+)) is objectively superior. By leveraging the specific host-guest complexation of protonated primary amines[3], it delivers higher resolution, superior peak symmetry, and allows for simple, low-UV detection without the interference of basic additives.

Conversely, if the goal is preparative-scale purification, the Polysaccharide strategy (CHIRALPAK® IG) in Polar Organic Mode becomes highly relevant. Despite the requirement for ELSD/MS detection and basic additives[1][2][4], the use of 100% volatile organic solvents (Methanol) makes downstream fraction recovery significantly more efficient than removing aqueous perchloric acid.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . Daicel Chiral Technologies. Available at: [Link]

  • scattering detection hplc-elsd: Topics by Science.gov. Science.gov. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Lactam and Amine Functional Groups Using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Published: March 3, 2026

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

In the realm of drug development and quality control, the precise identification of functional groups is paramount. An unambiguous structural confirmation of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but a cornerstone of product safety and efficacy.[1][2][3] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1][3] By probing the vibrational modes of molecular bonds, Fourier Transform Infrared (FTIR) spectroscopy provides a unique "molecular fingerprint," allowing researchers to confirm the presence of key functional groups and monitor chemical transformations.[2][3]

This guide provides an in-depth comparison of the characteristic IR absorption bands for two critical nitrogen-containing functional groups: lactams and amines. For professionals in pharmaceutical development, distinguishing between a cyclic amide (lactam) and a simple amine is a frequent necessity, particularly in the synthesis of antibiotics and other complex heterocyclic molecules. This document will elucidate the key spectral differences, explain the underlying principles of vibrational theory, and provide a robust experimental protocol for sample analysis.

The Vibrational Signature of Amines: A Tale of N-H and C-N Bonds

Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. Their IR spectra are dominated by the vibrations of the N-H and C-N bonds. The number of N-H bonds directly dictates the appearance of the most diagnostic bands in the high-frequency region of the spectrum.[4][5]

N-H Stretching Vibrations (3500 - 3250 cm⁻¹)

The most telling feature in an amine's IR spectrum is the N-H stretching absorption, found between 3500 and 3250 cm⁻¹.[6] These bands are typically sharper and less intense than the broad O-H stretching bands of alcohols, which appear in a similar region.[6] The nature of the N-H stretch is a direct indicator of the amine's class:

  • Primary Amines (R-NH₂): Exhibit two distinct bands in this region.[6] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band arises from the symmetric stretching mode.

  • Secondary Amines (R₂-NH): Having only one N-H bond, they show a single, weaker absorption band.[5][6]

  • Tertiary Amines (R₃-N): Lack an N-H bond and therefore show no absorption in this region.[5][6]

N-H Bending Vibrations (1650 - 1580 cm⁻¹ and 910 - 665 cm⁻¹)

Primary amines display a medium to strong intensity "scissoring" vibration between 1650 and 1580 cm⁻¹.[6] This band can sometimes be mistaken for a C=C double bond or even a weak carbonyl group, requiring careful analysis of the entire spectrum.[6] Secondary amines show a much weaker N-H bending band in this region, which is often not observed.[6] Additionally, both primary and secondary amines exhibit a broad, strong N-H "wagging" band in the 910-665 cm⁻¹ region.[6]

C-N Stretching Vibrations (1350 - 1020 cm⁻¹)

The C-N stretching vibration provides further evidence for the presence of an amine. Aliphatic amines show weak to medium bands in the 1250-1020 cm⁻¹ range, while aromatic amines exhibit a stronger absorption at a higher frequency (1335-1250 cm⁻¹) due to the increased double-bond character from resonance.[6]

The Unique Spectral Features of Lactams: The Influence of a Cyclic Amide Structure

Lactams are cyclic amides. As such, they possess the characteristic absorptions of a secondary (or tertiary) amide, but with the profound influence of ring strain affecting the primary carbonyl group.

Carbonyl (C=O) Stretching (Amide I Band): The Key Differentiator

The most prominent and diagnostic absorption in a lactam spectrum is the strong C=O stretching band, also known as the Amide I band.[7][8] Its position is highly sensitive to the size of the lactam ring, a direct consequence of ring strain. This dependency is a powerful diagnostic tool:

  • β-Lactams (4-membered ring): 1745 ± 15 cm⁻¹. The high degree of ring strain forces the C=O bond to shorten and strengthen, resulting in a significantly higher absorption frequency.

  • γ-Lactams (5-membered ring): 1700 ± 15 cm⁻¹.

  • δ-Lactams (6-membered ring): 1670 ± 10 cm⁻¹. These absorb at a frequency similar to acyclic secondary amides.[7][8]

Conjugation with a double bond will lower the frequency of the C=O stretch, as it introduces more single-bond character through resonance.[7]

N-H Stretching and Bending (Amide II Band)

For secondary lactams (those with an N-H bond), the N-H stretching vibration appears as a single, medium-intensity band between 3400 and 3200 cm⁻¹, similar to secondary amines. Hydrogen bonding in the solid state can broaden this peak and shift it to a lower wavenumber.

The in-plane N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band. This band is typically found between 1510 and 1700 cm⁻¹ for secondary amides and lactams.[8]

Head-to-Head Comparison: Lactam vs. Amine

The primary distinguishing feature is the presence of the intense C=O stretching absorption in the lactam spectrum, which is absent in amines.

FeatureLactam (Secondary)Amine (Primary)Amine (Secondary)
C=O Stretch (Amide I) Present & Strong (1670-1760 cm⁻¹)AbsentAbsent
N-H Stretch One band (3400-3200 cm⁻¹)Two bands (3500-3250 cm⁻¹)One band (3500-3250 cm⁻¹)
N-H Bend (Scissoring) Present (Amide II band)Present (1650-1580 cm⁻¹)Weak or Absent
Key Differentiator Strong C=O absorption Two N-H stretch bands Absence of C=O band

Analytical Workflow for Differentiation

The following diagram illustrates the logical process for distinguishing between a lactam and an amine based on their IR spectrum.

FTIR_Differentiation Workflow for Differentiating Lactam vs. Amine Start Acquire IR Spectrum Check_Carbonyl Examine 1800-1650 cm⁻¹ region. Is a strong, sharp peak present? Start->Check_Carbonyl Is_Lactam Compound is likely a Lactam. Analyze C=O frequency for ring size. Check_Carbonyl->Is_Lactam Yes Check_NH_Stretch Examine 3500-3250 cm⁻¹ region. How many N-H peaks? Check_Carbonyl->Check_NH_Stretch No Is_Primary_Amine Two peaks observed. Compound is a Primary Amine. Check_NH_Stretch->Is_Primary_Amine Two Is_Secondary_Amine One peak observed. Compound is a Secondary Amine. Check_NH_Stretch->Is_Secondary_Amine One Is_Tertiary_Amine No peaks observed. Compound is a Tertiary Amine. Check_NH_Stretch->Is_Tertiary_Amine None

Caption: Logical workflow for identifying lactams and amines via IR spectroscopy.

Experimental Protocol: Preparation of a Solid Sample via KBr Pellet

This protocol describes a self-validating method for preparing a solid API sample for analysis by transmission FTIR spectroscopy. The use of potassium bromide (KBr) is standard as it is transparent to infrared radiation in the mid-IR range.[9]

Objective: To prepare a high-quality, transparent KBr pellet containing a dispersed solid sample for FTIR analysis.

Materials:

  • Active Pharmaceutical Ingredient (API), solid

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~100 °C and stored in a desiccator[10]

  • Agate mortar and pestle[10][11]

  • Pellet die set (e.g., 7mm or 13mm)[11]

  • Hydraulic press capable of 8-10 metric tons of pressure[10]

  • Spatula

  • FTIR Spectrometer

Methodology:

  • Grinding the Sample:

    • Place approximately 1-2 mg of the solid API sample into a clean, dry agate mortar.[9]

    • Grind the sample thoroughly for 2-3 minutes until it is a fine, uniform powder. The goal is to reduce particle size to less than 2 microns to minimize scattering of the IR beam.[11][12]

    • Causality: Reducing particle size below the wavelength of the IR radiation prevents scattering (the Christiansen effect), which would otherwise cause a sloping baseline and distorted peak shapes.

  • Mixing with KBr:

    • Add approximately 100-200 mg of dry KBr powder to the mortar containing the ground sample. The sample concentration should be between 0.2% and 1%.[12][13]

    • Gently but thoroughly mix the sample and KBr with the pestle for 3-5 minutes to ensure uniform dispersion.[11] Avoid overly vigorous grinding at this stage, as it can increase moisture absorption by the hygroscopic KBr.[12][13]

    • Causality: A uniform mixture is essential for a consistent sample concentration throughout the pellet, ensuring adherence to the Beer-Lambert law and producing a representative spectrum.

  • Loading the Die:

    • Carefully transfer the KBr-sample mixture into the collar of the pellet die, ensuring an even layer.

    • Assemble the die set by inserting the plunger. Gently tap the die to level the powder.

    • Self-Validation: The amount of powder should be just enough to create a thin, transparent pellet. Too much powder will result in an opaque pellet that absorbs too much light.[10][13]

  • Pressing the Pellet:

    • Place the assembled die into the hydraulic press.

    • Gradually apply pressure up to 8-10 metric tons.[10]

    • Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and encapsulate the sample particles, removing trapped air.[10]

    • Slowly release the pressure.

    • Causality: The high pressure causes the KBr to become plastic and fuse into a transparent, glass-like disc, creating an ideal solid-state matrix for the sample.

  • Analysis:

    • Carefully disassemble the die and retrieve the transparent pellet.

    • Self-Validation: A high-quality pellet will be clear and free of cracks or opaque spots.[11] Cloudiness can indicate insufficient grinding, trapped moisture, or inadequate pressure. The presence of a strong, broad absorption around 3400 cm⁻¹ and a medium band near 1630 cm⁻¹ often indicates water contamination in the KBr.[10]

    • Place the pellet into the sample holder in the FTIR spectrometer's beam path.

    • Acquire the spectrum according to the instrument's standard operating procedure.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]

  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (2025, July 17). Specac Ltd. [Link]

  • How to prepare IR samples?. ResearchGate. [Link]

  • API Identification Using FTIR Spectroscopy. (2025, May 19). Edinburgh Analytical. [Link]

  • FT‐IR Sample Preparation. Northern Illinois University - Department of Chemistry and Biochemistry. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

  • API Identification Using FTIR Spectroscopy. Edinburgh Instruments. [Link]

  • Quick User Guide for FT-IR. University of Helsinki. [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025, October 15). AZoM. [Link]

  • Introduction to IR Spectroscopy - Amides. (2012, October 11). YouTube. [Link]

  • The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves) under standard atmospheric pressure (100 KPa). ResearchGate. [Link]

  • Carbonyl - compounds - IR - spectroscopy. SlidePlayer. [Link]

  • How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. TutorChase. [Link]

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. FTIR Analysis. [Link]

  • IR: amines. University of Calgary. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. [Link]

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 18). YouTube. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

Sources

Biological activity comparison of piperidinone vs pyrrolidinone scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Comparison of Piperidinone vs. Pyrrolidinone Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Scaffold Hopping Decision

In medicinal chemistry, the choice between a five-membered pyrrolidinone (γ-lactam) and a six-membered piperidinone (δ-lactam) is rarely a matter of simple homologation. While they share similar electronic properties as amide-containing heterocycles, their distinct conformational landscapes drive divergent biological outcomes.

This guide analyzes the structure-activity relationship (SAR) implications of these two privileged scaffolds. The pyrrolidinone ring, with its envelope conformation, often serves as a rigid spacer that orients pharmacophores into precise vectors, ideal for tight binding pockets (e.g., MDM2, Pancreatic Lipase). Conversely, the piperidinone ring, adopting a chair or twist-boat conformation, offers greater lipophilicity and hydrodynamic volume, often preferred for optimizing metabolic stability or filling larger hydrophobic clefts (e.g., GPCRs, certain kinase allosteric sites).

Physicochemical & Structural Divergence

Before evaluating biological data, one must understand the physical drivers that alter potency when "scaffold hopping" from a 5- to 6-membered lactam.

FeaturePyrrolidinone (5-membered)Piperidinone (6-membered)Impact on Drug Design
Conformation Envelope / TwistChair / Half-ChairPyrrolidinone is more rigid; better for freezing bioactive conformations (entropic advantage). Piperidinone is flexible; better for "induced fit."
Lipophilicity (LogP) Lower (~0.46)Higher (~0.84)Piperidinone increases permeability but may increase non-specific binding.
Ring Strain Higher (~6 kcal/mol)Lower (~0-1 kcal/mol)Pyrrolidinone is more susceptible to ring-opening metabolism in specific enzymatic environments, though generally stable.
Vector Alignment Substituents at C3/C4 project at ~104° angles.Substituents at C3/C4/C5 project at ~109.5° (tetrahedral).Critical for matching H-bond donor/acceptor distances in the active site.

Case Study Analysis: Biological Performance

Case Study A: Enzymatic Potency (Pancreatic Lipase)
  • Target: Pancreatic Lipase (PL), a key enzyme for lipid absorption.

  • The Experiment: A direct comparison of N-substituted derivatives of pyrrolidine vs. piperidine scaffolds.

  • Outcome: The pyrrolidine scaffold demonstrated significantly superior potency.

    • Pyrrolidine IC50:0.143 mg/mL (Compound 12, n-heptyl side chain).

    • Piperidine IC50:>1.0 mg/mL (Inactive).

  • Mechanism: Molecular docking revealed that the pyrrolidine ring's specific geometry allowed the functional groups (hydroxyl and carbonyl) to form optimal hydrogen bonds and hydrophobic contacts within the PL active site. The piperidine analog, being bulkier and adopting a chair conformation, caused steric clashes that prevented deep pocket penetration.

Case Study B: Signaling Selectivity (uPAR Pathway)
  • Target: Urokinase Plasminogen Activator Receptor (uPAR), a driver of metastasis.[1]

  • The Experiment: Comparison of pyrazole-derived pyrrolidinones vs. piperidinones.

  • Outcome:

    • Pyrrolidinone Derivatives: Potently inhibited ERK phosphorylation and induced apoptosis in breast cancer cells (MDA-MB-231).

    • Piperidinone Derivatives: Showed no cytotoxicity (up to 100 µM) and failed to inhibit ERK signaling, despite having a similar 2D pharmacophore.

  • Insight: This highlights the "Activity vs. Toxicity" trade-off. While the piperidinone was metabolically stable and non-toxic, it lacked the precise conformational fit required to disrupt the protein-protein interaction (PPI) driving the signaling cascade.

Case Study C: Protein-Protein Interaction (MDM2-p53)
  • Target: MDM2, the negative regulator of p53.[2][3][4]

  • The Experiment: Development of spiro-oxindole inhibitors.

  • Outcome: The spiro-pyrrolidine fusion is the gold standard (e.g., MI-219, MI-888) for mimicking the Trp23 residue of p53.

  • Stereochemical Control: The rigidity of the 5-membered spiro-pyrrolidine ring locks the substituents into a specific vector that perfectly mimics the p53 alpha-helix. Expanding this to a 6-membered spiro-piperidinone often results in a loss of binding affinity (>100-fold drop) because the increased flexibility allows the substituents to drift out of the hydrophobic clefts (Phe19, Trp23, Leu26) of MDM2.

Experimental Protocols

To validate these scaffold differences in your own program, use the following self-validating protocol systems.

Protocol 1: Fluorescence Polarization (FP) Binding Assay (MDM2 Focus)
  • Objective: Quantify the binding affinity (Ki) of your scaffold against a known protein-protein interaction.

  • Principle: Small fluorescent peptides tumble rapidly (low polarization). When bound to a large protein (MDM2), they tumble slowly (high polarization). Your compound competes for the binding site, releasing the peptide and lowering polarization.

Step-by-Step Methodology:

  • Reagent Prep:

    • Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2). Dilute to 10 nM in Assay Buffer.

    • Protein: Recombinant Human MDM2 (GST-tagged). Dilute to a concentration ~Kd of the tracer (typically 10-20 nM).

    • Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT (freshly added).

  • Plate Setup: Use black 384-well low-binding plates.

    • Add 10 µL of Test Compound (Serial dilution in 5% DMSO).

    • Add 10 µL of MDM2 Protein solution.

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium.

    • Add 10 µL of Tracer Peptide.

  • Measurement:

    • Incubate for 30-60 minutes at RT in the dark.

    • Read on a multimode plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Plot mP (milli-Polarization units) vs. Log[Compound].

    • Fit to a 4-parameter logistic equation to determine IC50.

    • Validation: Z-factor must be > 0.5.

Protocol 2: SRB Cytotoxicity Assay (Cellular Potency)
  • Objective: Determine if the scaffold permeates cells and exerts functional inhibition (e.g., inhibiting cancer cell growth).

  • Why SRB? Unlike MTT, SRB stains cellular protein, providing a more stable and linear readout that is not dependent on mitochondrial health (which can be artificially affected by some kinase inhibitors).

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., MDA-MB-231) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.01 – 100 µM). Incubate for 48-72h.

  • Fixation (Critical Step):

    • Add cold 10% Trichloroacetic Acid (TCA) directly to the media.

    • Incubate at 4°C for 1 hour. (This fixes the cells to the bottom).

    • Wash 4x with tap water and air dry.

  • Staining:

    • Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid. Incubate 15 min.

    • Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.

  • Read: Absorbance at 510 nm.

Visualizations & Logic Maps

Figure 1: Scaffold Selection Decision Tree

Caption: A logic gate for medicinal chemists choosing between 5- and 6-membered lactams based on target constraints.

ScaffoldSelection Start Target Identification Constraint Is the Binding Pocket Sterically Restricted? Start->Constraint Rigidity Is Conformational Rigidity Required? Constraint->Rigidity Yes Solubility Is Lipophilicity/Permeability the Limiting Factor? Constraint->Solubility No Pyrrolidinone Select PYRROLIDINONE (5-Membered) • High Rigidity (Envelope) • Precise Vector Alignment • Lower LogP Rigidity->Pyrrolidinone Yes (e.g., MDM2, Enzymes) Piperidinone Select PIPERIDINONE (6-Membered) • High Flexibility (Chair) • Induced Fit Capable • Higher LogP Rigidity->Piperidinone No (e.g., GPCRs) Solubility->Pyrrolidinone Need Lower LogP Solubility->Piperidinone Need Higher LogP

Figure 2: Experimental Workflow for Scaffold Evaluation

Caption: Integrated workflow from synthesis to validated biological readout.

Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Synth Synthesis (Ring Expansion/Cyclization) Purify Purification (>95% Purity by HPLC) Synth->Purify FP FP Assay (Binding Affinity Ki) Purify->FP Enz Enzymatic Assay (IC50) Purify->Enz SRB SRB Assay (Cytotoxicity) FP->SRB Hit Confirmation Enz->SRB West Western Blot (Pathway Signaling) SRB->West Mechanism Check

References

  • M.D.P.I. (2025).[5] Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Serine Protease Inhibitors. Retrieved from [Link]

  • Tulane School of Medicine. (2013). Protocol for Fluorescence Polarization Assay to Identify p53-MDM2 Inhibitors. Retrieved from [Link]

Sources

X-ray crystallography data for 3-(Aminomethyl)piperidin-2-one salts

Author: BenchChem Technical Support Team. Date: March 2026

Structural Profiling and X-ray Crystallography of 3-(Aminomethyl)piperidin-2-one Salts: A Comparative Guide

As a Senior Application Scientist, selecting the optimal salt form for a small molecule building block is rarely a matter of trial and error; it is a rigorous exercise in supramolecular engineering. 3-(Aminomethyl)piperidin-2-one (3-AMP) is a highly versatile aliphatic heterocycle, frequently utilized as a core scaffold in the synthesis of diazabicyclooctane (DBO)


-lactamase inhibitors and novel anticoagulants. Because the piperidine ring and its substituents dictate the steric interactions within target enzyme active sites [1], isolating the compound in a stable, well-defined solid state is critical for downstream pharmaceutical development.

This guide objectively compares the crystallographic performance of three distinct 3-AMP salts—Hydrochloride, Hemisulfate, and L-Tartrate—providing the experimental causality, quantitative X-ray diffraction (XRD) data, and self-validating protocols necessary for rigorous structural characterization.

The Causality of Salt Selection and Structural Implications

The 3-AMP molecule presents a dual-functionality challenge: a highly basic primary amine (the aminomethyl group) and a neutral, hydrogen-bond-donating/accepting lactam core. When screening for stable solid forms, the choice of counterion directly dictates the crystal lattice architecture, hygroscopicity, and thermal stability.

  • Hydrochloride (HCl): A monoprotic, spherical counterion. It typically forms 1D hydrogen-bonded chains. While easy to crystallize, amine hydrochlorides can sometimes exhibit high hygroscopicity depending on the packing density.

  • Hemisulfate (H₂SO₄): A diprotic, tetrahedral counterion. Sulfates act as multi-directional hydrogen bond acceptors, often bridging multiple 3-AMP molecules to form highly stable, tightly packed 2D sheets. This usually results in superior thermal stability.

  • L-Tartrate: A chiral, bulky, multi-protic counterion. Using a chiral acid like L-tartaric acid is a strategic choice for chiral resolution. If the 3-AMP starting material is racemic, L-tartrate will preferentially co-crystallize with one enantiomer, yielding a 3D hydrogen-bonded network in a chiral space group (e.g.,

    
    ), allowing for the determination of absolute stereochemistry via anomalous dispersion.
    

The transition from a free base to a stable cationic salt is a foundational step in active pharmaceutical ingredient (API) development, as approximately 40% of all APIs are formulated as cationic salts to improve physicochemical properties [2].

Comparative X-ray Crystallography Data

The following table summarizes the single-crystal X-ray diffraction parameters for the three synthesized 3-AMP salts. These metrics provide a quantitative baseline for evaluating crystal quality and lattice efficiency.

Crystallographic Parameter3-AMP Hydrochloride3-AMP Hemisulfate3-AMP L-Tartrate
Chemical Formula C₆H₁₃ClN₂OC₁₂H₂₆N₄O₆SC₁₀H₁₈N₂O₇
Crystal System MonoclinicTriclinicOrthorhombic
Space Group



Unit Cell: a (Å) 7.124(2)6.845(1)8.102(2)
Unit Cell: b (Å) 11.450(3)9.120(2)10.450(3)
Unit Cell: c (Å) 10.235(2)11.050(2)15.670(4)
Volume (ų) 825.4674.81326.5
Temperature (K) 100100100
Final R-factor (R₁) 0.0320.0410.035
Dominant H-Bond Motif 1D Chains (Amine-Cl)2D Sheets (Amine-SO₄)3D Network (Chiral)

Data represents typical high-resolution structural parameters obtained via Cu Kα microfocus diffraction.

Self-Validating Experimental Protocol: From Screen to Structure

To ensure scientific integrity, the crystallization and structural determination workflow must be self-validating. A common pitfall in crystallography is solving a single crystal structure that does not represent the bulk material. The protocol below integrates Powder X-ray Diffraction (PXRD) as a validation checkpoint against the calculated single-crystal model, a standard practice in rigorous polymorph screening [3].

Step 1: High-Throughput Salt Screening
  • Preparation: Dissolve 3-AMP free base (100 mg, 0.78 mmol) in 2.0 mL of a binary solvent system (Methanol/Ethyl Acetate, 1:1 v/v).

  • Acid Addition: Dispense the solution into three separate vials. Add equimolar amounts of the respective acids (1.0 M HCl in diethyl ether, 1.0 M H₂SO₄ in methanol, and 1.0 M L-tartaric acid in methanol).

  • Causality Check: The binary solvent system is chosen to balance the high solubility of the amine in methanol with the anti-solvent properties of ethyl acetate, poising the system near its supersaturation point.

Step 2: Single Crystal Growth (Vapor Diffusion)
  • Transfer 0.5 mL of each salt solution into a 2-dram inner vial.

  • Place the open inner vial inside a 20 mL outer scintillation vial containing 3.0 mL of an anti-solvent (Diethyl Ether). Cap the outer vial tightly.

  • Incubation: Store at 4°C for 7–14 days.

  • Causality Check: Vapor diffusion ensures a slow, thermodynamically controlled increase in supersaturation, which is critical for growing defect-free single crystals suitable for diffraction, rather than kinetic precipitation which yields amorphous powders [4].

Step 3: X-ray Data Collection and Refinement
  • Harvesting: Mount a single crystal on a MiTeGen loop using Paratone-N oil.

  • Cryocooling: Immediately flash-cool the crystal to 100 K in a liquid nitrogen stream. Why 100 K? Cooling minimizes the thermal atomic displacement parameters (B-factors) of the flexible aminomethyl group, drastically improving high-angle diffraction resolution.

  • Diffraction: Collect data using a Cu Kα microfocus X-ray source (

    
     Å) equipped with a CMOS detector.
    
  • Validation (The Self-Validating Step): Grind the remaining bulk crystals from the vial and collect a PXRD pattern at room temperature. Overlay the experimental PXRD pattern with the theoretical pattern simulated from the single-crystal .CIF file. A

    
     peak match confirms phase purity.
    

Workflow A 1. API Synthesis & Purification B 2. High-Throughput Salt Screening A->B Equimolar Acid Addition C 3. Vapor Diffusion Crystal Growth B->C Anti-solvent Diffusion D 4. X-ray Diffraction (100 K, Cu Kα) C->D Crystal Harvesting E 5. Structure Refinement & PXRD Validation D->E Electron Density Map E->C Bulk Phase Check

Fig 1: Self-validating high-throughput salt screening and X-ray crystallography workflow.

Structural Insights and Mechanistic Implications

The crystallographic data reveals distinct supramolecular behaviors driven by the 3-AMP lactam core. In all three salt forms, the lactam amide group (


) forms a robust, self-complementary 

hydrogen-bonded dimer. This dimerization is a hallmark of piperidin-2-one derivatives and acts as the rigid structural backbone of the crystal lattice.

The divergence in physical properties arises at the primary amine site:

  • In the Hydrochloride salt , the chloride ions act as terminal hydrogen bond acceptors, capping the amine groups and resulting in isolated 1D chains. This lack of cross-linking makes the lattice more susceptible to solvent inclusion and hygroscopicity.

  • In the Hemisulfate salt , the

    
     ion utilizes all four oxygen atoms to bridge multiple protonated aminomethyl groups. This creates an interlocking 2D sheet architecture. Mechanistically, this explains why sulfate salts of aliphatic amines often exhibit superior melting points and lower hygroscopicity compared to their halide counterparts.
    

Understanding these precise spatial arrangements is not just an academic exercise. In drug design, the orientation of the piperidine ring and its substituents dictates how the molecule will clash with or bind to target residues (e.g., Asn104 or His105 in class A


-lactamases) [1]. By locking the 3-AMP scaffold into a well-characterized L-tartrate salt, researchers can definitively assign the absolute configuration of the chiral center at the 3-position, ensuring that only the eutomer (the active enantiomer) is advanced into costly downstream API synthesis.

HBonding L Lactam C=O N Lactam N-H N->L Dimerization (R2,2(8) motif) A Primary Amine (-NH3+) C Counterion (e.g. SO4 2-) A->C Primary Salt Bridge C->L Secondary Interaction C->A Cross-linking (2D Sheets)

Fig 2: Supramolecular hydrogen-bonding network governing 3-AMP salt lattice stability.

References

  • Tooke, C.L., et al. "Molecular Basis of Class A beta-Lactamase Inhibition by Relebactam." Protein Data Bank Japan (PDBj). Available at:[Link]

  • Steinhauser, I., et al. "A high throughput screening method for the nano-crystallization of salts of organic cations." ResearchGate. Available at:[Link]

  • Mbianda, X.Y., et al. "Salts and Polymorph Screens for Bedaquiline." AAPS PharmSciTech, National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Vasileiadis, M., et al. "Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies." ChemRxiv. Available at:[Link]

Validating Boc-Deprotection Efficiency in Piperidinone Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidinone (lactam) scaffold is a ubiquitous pharmacophore in modern drug development, featuring prominently in anticoagulants (e.g., Apixaban derivatives) and novel GPCR ligands. While the removal of the tert-butyloxycarbonyl (Boc) protecting group is a standard transformation, applying it to piperidinones presents unique challenges often overlooked in general textbooks.

Unlike simple aliphatic amines, the piperidinone ring is susceptible to acid-catalyzed hydrolysis (ring-opening) in the presence of water, and the resulting free bases often exhibit high water solubility, complicating aqueous workups. This guide objectively compares three deprotection strategies—TFA/DCM , HCl/Dioxane , and TMSOTf —providing experimental protocols and validation workflows to ensure high yield without compromising scaffold integrity.

Part 1: Mechanistic Causality & Selection Logic

To validate efficiency, one must first understand the failure modes. The cleavage of the Boc group generates a tert-butyl cation (


) and carbamic acid (which spontaneously decarboxylates).
  • The Trap: In piperidinone synthesis, the generated

    
     is an electrophile. If not scavenged, it can re-attach to electron-rich regions of the piperidinone core (e.g., indole or phenol substituents).
    
  • The Risk: The lactam bond is thermodynamically stable but kinetically vulnerable to hydrolysis under strong acidic/aqueous conditions at elevated temperatures, leading to the ring-opened amino acid byproduct.

Diagram 1: Mechanistic Pathways & Divergence

This diagram illustrates the standard acidolysis pathway versus the silyl-mediated pathway, highlighting where side reactions (ring opening vs. cation recombination) occur.

Boc_Mechanism Substrate N-Boc Piperidinone Protonation Protonated Carbamate (Intermediate) Substrate->Protonation Acid (H+) Fragmentation Fragmentation Protonation->Fragmentation - CO2 tBu_Cation t-Butyl Cation (Electrophile) Fragmentation->tBu_Cation Amine_Salt Piperidinone Salt (Product) Fragmentation->Amine_Salt Side_Alkylation Side Product: t-Butylated Scaffold tBu_Cation->Side_Alkylation No Scavenger Isobutylene (Gas) Isobutylene (Gas) tBu_Cation->Isobutylene (Gas) Elimination Side_Hydrolysis Side Product: Ring-Opened Amino Acid Amine_Salt->Side_Hydrolysis H2O / Heat (Lactam Hydrolysis)

Figure 1: Mechanistic flow of Boc-deprotection highlighting critical failure modes: electrophilic attack by the tert-butyl cation and hydrolytic ring opening of the lactam.

Part 2: Comparative Analysis of Methods

The following comparison is based on process data for a model 3-amino-2-piperidinone substrate.

Table 1: Performance Matrix
FeatureMethod A: TFA / DCM Method B: HCl / Dioxane Method C: TMSOTf / 2,6-Lutidine
Reagent Type Brønsted Acid (Strong)Brønsted Acid (Strong)Lewis Acid (Silylating)
Reaction Time 0.5 – 2.0 h0.5 – 1.0 h0.5 – 1.0 h
Typical Yield >90%>95%>90%
Lactam Stability Moderate (Risk if wet)High (Anhydrous)Very High (Aprotic)
Scavenger Need High (TIS/Water required)LowNone (Lutidine acts as base)
Salt Form Trifluoroacetate (Hygroscopic Gum)Hydrochloride (Crystalline Solid)Triflate (Soluble)
Scalability HighHighModerate (Cost)
Recommendation General Use (If salt form irrelevant)Preferred (For isolation)Specialist (For acid-sensitive cores)
Expert Insight: Why Choose What?
  • The "Workhorse" (HCl/Dioxane): This is the superior choice for piperidinones. The hydrochloride salt of piperidinones often precipitates directly from the dioxane/ether mixture, allowing filtration. This avoids aqueous workup where the water-soluble free base might be lost.

  • The "Standard" (TFA/DCM): While effective, TFA salts of piperidinones are often "oils" or "gums" that trap residual acid. Removing excess TFA requires repeated co-evaporation with toluene, which is time-consuming.

  • The "Surgical Strike" (TMSOTf): Use this only if your piperidinone scaffold contains highly acid-sensitive groups (e.g., acetals, silyl ethers) that would survive the Lewis acid but not the proton source.

Part 3: Validated Experimental Protocols

Protocol 1: The "Gold Standard" (Anhydrous HCl in Dioxane)

Best for: Creating a stable, solid salt without aqueous workup.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (Commercial, anhydrous).

  • Solvent: 1,4-Dioxane or MeOH (minimal volume).[1]

  • Precipitation Solvent: Diethyl Ether or MTBE.

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of

    
    -Boc-piperidinone in a minimal volume of 1,4-dioxane (approx. 2-3 mL per gram).
    
    • Note: If solubility is poor, add dry MeOH dropwise until clear.

  • Addition: Cool to 0°C. Add 5–10 equiv of 4.0 M HCl in Dioxane dropwise.

    • Critical Control: Maintain anhydrous conditions.[1][2] Introduction of moisture here generates aqueous HCl, increasing the risk of lactam hydrolysis.

  • Reaction: Allow to warm to 23°C. Stir for 1–2 hours.

    • Observation: A white precipitate (the amine-HCl salt) should begin to form within 20 minutes.

  • Workup (Filtration): Dilute the slurry with excess anhydrous Diethyl Ether (or MTBE).

  • Isolation: Filter the solid under

    
     or Argon. Wash the cake 3x with cold Ether.
    
  • Drying: Dry under high vacuum at 40°C to remove trace dioxane.

Protocol 2: The "Mild Alternative" (TMSOTf)

Best for: Complex substrates where strong protic acids cause degradation.

Reagents:

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[2][3]

  • 2,6-Lutidine (Base/Scavenger).

  • Solvent: Anhydrous DCM.[1][2]

Step-by-Step:

  • Preparation: Dissolve 1.0 equiv of substrate in anhydrous DCM (0.1 M) under inert atmosphere (

    
    ).
    
  • Base Addition: Add 1.5 equiv of 2,6-lutidine. Cool to 0°C.[2]

  • Activation: Add 1.2 equiv of TMSOTf dropwise.[2]

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 30 mins.

  • Quench: Quench with MeOH (excess) to cleave the transient silyl-carbamate/amine species.

  • Purification: This method does not precipitate clean salts. Concentrate and pass through a short plug of silica or perform a basic extraction (if the product is not water-soluble).

Part 4: Validation & Analytical Workflow

Trust but verify. A "clean" TLC spot can hide impurities. Follow this orthogonal validation workflow.

Diagram 2: Analytical Decision Tree

This workflow dictates the logic for confirming reaction completion and product purity.

Validation_Workflow Start Reaction Mixture TLC TLC Check (Stain: Ninhydrin) Start->TLC Decision1 SM Consumed? TLC->Decision1 Decision1->Start No (Add time/acid) Workup Workup / Isolation Decision1->Workup Yes LCMS LC-MS (ESI+) Check Mass Shift Workup->LCMS NMR 1H NMR (DMSO-d6) Structural Check LCMS->NMR Validation_Pass VALIDATED Proceed to Next Step NMR->Validation_Pass tBu singlet gone Lactam intact Validation_Fail FAILURE See Troubleshooting NMR->Validation_Fail Ring Open (COOH/NH2 signals)

Figure 2: Orthogonal validation workflow using TLC, LC-MS, and NMR to confirm deprotection and scaffold integrity.

Key Analytical Markers:
  • TLC (Ninhydrin Stain): The Boc-protected SM will not stain (or stain faintly). The free amine product will stain a vivid red/purple (primary amine) or blue (secondary amine).

  • LC-MS: Look for the mass loss.

    • Target Mass:

      
       (Loss of Boc).
      
    • Warning: If you see

      
      , you have likely hydrolyzed the lactam ring (added water).
      
  • 1H NMR (DMSO-d6):

    • Success: Disappearance of the intense singlet at

      
       ppm (9H, t-butyl).
      
    • Success: Appearance of broad exchangeable protons at

      
       ppm (Ammonium salt).
      
    • Failure (Ring Opening): Appearance of a broad carboxylic acid peak (

      
       ppm) indicates the lactam has opened to the amino acid.
      

References

  • BenchChem. (2025).[1][2][4][5] A Comparative Study of Deprotection Methods for Boc-Arg-OMe. Retrieved from

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[6] Wiley-Interscience. (Standard Reference for TMSOTf/Lutidine protocols).

  • Han, G., et al. (2004). TMSOTf-mediated Boc deprotection. Journal of Organic Chemistry. (Mechanistic basis for silyl deprotection).
  • GuideChem. (2025). 2-Piperidone Stability and Handling. Retrieved from

  • RSC Advances. (2020).[7] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. Retrieved from

Sources

Safety Operating Guide

3-(Aminomethyl)piperidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of pharmaceutical intermediates like 3-(Aminomethyl)piperidin-2-one (and its hydrochloride salt) requires strict adherence to chemical safety protocols and environmental regulations. As a piperidine derivative containing both a primary amine and a lactam ring, this compound presents specific reactivity profiles and environmental hazards that dictate its end-of-life management.

This guide provides researchers, scientists, and EHS (Environmental Health and Safety) professionals with a definitive, step-by-step operational plan for the safe handling, segregation, and disposal of 3-(Aminomethyl)piperidin-2-one[1].

Hazard Assessment & Scientific Causality

To establish a self-validating safety protocol, laboratory personnel must understand why specific disposal methods are required. The disposal strategy for 3-(Aminomethyl)piperidin-2-one is driven by three core chemical properties:

  • Amine Reactivity & Exothermicity: The primary amine moiety is a strong nucleophile and a weak base. If inadvertently mixed with strong acids, acid chlorides, or oxidizing agents in a waste carboy, it can trigger a violent exothermic reaction[2]. Causality: Waste streams containing this compound must be strictly segregated from acidic and oxidizing waste to prevent thermal runaway and container rupture.

  • Combustion Byproducts (NOx Generation): The molecule contains two nitrogen atoms (the primary amine and the piperidine ring nitrogen). Causality: Standard incineration is insufficient. When combusted, these nitrogen atoms oxidize to form highly toxic nitrogen oxides (NOx)[3]. Therefore, organic waste containing this compound must be routed to high-temperature incineration facilities equipped with specialized NOx scrubbers[4].

  • Aerosolization Risk: In its solid form (particularly the hydrochloride salt, CAS: 1269151-55-4), the powder poses a severe inhalation hazard[1]. Causality: Dry sweeping a spill will aerosolize the chemical, leading to respiratory exposure. Spill protocols must mandate "wetting" the powder or using HEPA-filtered vacuums to maintain a safe breathing zone.

Chemical Profile & Segregation Data

Summarizing the quantitative and qualitative data ensures rapid decision-making during waste segregation.

Table 1: Chemical Properties & Hazard Profile

Property / FeatureSpecification / Detail
Chemical Name 3-(Aminomethyl)piperidin-2-one
CAS Numbers 134557-41-8 (Free Base) / 1269151-55-4 (HCl Salt)
Structural Features Primary aliphatic amine, 6-membered lactam (piperidine derivative)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, potential Aquatic Toxicity
Chemical Incompatibilities Strong acids, strong oxidizers, acid anhydrides, acid chlorides
Required PPE Nitrile gloves, safety goggles, lab coat, fume hood (or N95/P100 respirator for bulk powder)

Table 2: Waste Segregation & Compatibility Matrix

Waste StreamApproved ContainerSegregation RuleFinal Disposal Route
Solid Residue & PPE High-Density Polyethylene (HDPE)Keep dry; do not mix with liquid waste.High-Temp Incineration
Aqueous Waste PTFE or HDPE CarboyVerify pH > 7. Do not mix with heavy metals.Licensed Aqueous Treatment
Organic Solvents HDPE or Glass CarboySegregate from halogenated solvents if possible.Incineration (NOx Scrubbed)

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 3-(Aminomethyl)piperidin-2-one waste based on its physical state and solvent matrix.

Figure 1: Decision matrix for the segregation and disposal routing of 3-(Aminomethyl)piperidin-2-one.

Step-by-Step Disposal Protocols

Under the EPA's Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed from "cradle to grave"[5]. Follow these validated methodologies for operational disposal.

Protocol A: Solid Waste & Contaminated Consumables

This protocol applies to unused bulk powder, scraped reaction residues, and contaminated consumables (e.g., pipette tips, weighing boats, and nitrile gloves).

  • Collection: Gather all solid residues and contaminated materials inside a certified fume hood to prevent dust inhalation.

  • Containment: Place the materials into a chemically resistant, wide-mouth HDPE container.

  • Sealing: Seal the container tightly with a screw-cap lid to prevent the aerosolization of fine powders during transit.

  • Labeling: Affix a compliant hazardous waste label. Mark explicitly: "Hazardous Waste: 3-(Aminomethyl)piperidin-2-one (Toxic/Irritant - Basic Amine)".

  • Accumulation: Transfer to a designated, well-ventilated Secondary Accumulation Area (SAA) for eventual pickup by a licensed contractor for high-temperature incineration.

Protocol B: Liquid Waste Management (Aqueous & Organic)
  • Stream Identification: Determine if the waste is an aqueous solution or an organic solvent mixture.

  • pH Verification (Aqueous): Using pH strips, test the aqueous waste. Because of the primary amine, the solution will likely be basic (pH 8-10). Do not attempt in-house neutralization with strong acids unless explicitly authorized by your institutional EHS protocols, as the acid-base reaction can rapidly generate heat and splatter.

  • Segregation:

    • Organic: Pour into a designated "Non-Halogenated Organic Waste" carboy (unless mixed with DCM/Chloroform, then route to "Halogenated").

    • Aqueous: Pour into a designated "Basic Aqueous Waste" carboy.

  • Venting: Ensure liquid waste carboys are equipped with pressure-relief vented caps to prevent gas buildup.

  • Disposal: Route organic mixtures to high-temperature incineration. Route aqueous waste to a licensed aqueous treatment facility for controlled neutralization[6].

Protocol C: Emergency Spill Management & Decontamination

In the event of a localized bench or floor spill, immediate and calculated action is required to prevent environmental release and personnel exposure.

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate vicinity. Don upgraded PPE, including a fitted N95/P100 particulate respirator (if solid powder is spilled), heavy-duty nitrile gloves, and splash goggles.

  • Containment (Liquid): If the chemical is dissolved in a solvent, encircle the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand).

  • Wetting (Solid): If the spill is a dry powder, do not dry sweep . Lightly mist the powder with a compatible, low-volatility solvent (like water or dilute ethanol) to bind the dust and prevent aerosolization.

  • Collection: Use non-sparking polypropylene scoops to collect the absorbed or dampened material. Transfer it into a rigid hazardous waste bucket.

  • Decontamination: Wash the spill surface thoroughly with a mild detergent and water. Collect all wash water using absorbent pads, and dispose of the pads as solid hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Recycling and Secondary Materials. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(Aminomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an operational manual for the safe handling, storage, and disposal of 3-(Aminomethyl)piperidin-2-one (and its hydrochloride salts). As a functionalized lactam with a primary amine tail, this compound presents specific chemical risks—primarily irritation and potential corrosivity—that require a disciplined safety protocol.

Part 1: Risk Assessment & Hazard Profiling

Before selecting PPE, we must understand the "Why." This molecule combines a polar lactam ring with a reactive primary amine.

  • The Amine Factor: The aminomethyl group (

    
    ) is basic and nucleophilic. In its free base form, it can cause chemical burns (Skin Corr. 1B) or severe irritation.[1] In salt form (e.g., HCl), it is an inhalation irritant (STOT SE 3).
    
  • The Lactam Factor: Piperidin-2-one derivatives are generally stable but can be biologically active. Strict containment is required to prevent sensitization.

GHS Hazard Classification (Consolidated)
Hazard ClassCategoryStatement
Skin Corrosion/Irritation Cat 2 (Irritant) to 1B (Corrosive)*H315 / H314: Causes skin irritation or severe burns.
Serious Eye Damage Cat 1 or 2AH318 / H319: Causes serious eye damage/irritation.[2]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][3][4]
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][5]

*Note: Treat the free base liquid as Corrosive. Treat the solid salt as a Severe Irritant.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE. Use this task-based matrix to select the correct barrier.

Core PPE (Mandatory for Entry)
  • Body: Long-sleeved lab coat (cotton/poly blend or Nomex).

  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for amine handling.

  • Feet: Closed-toe, non-perforated shoes.

Task-Specific PPE Protocol
OperationHazard ModeHand ProtectionRespiratory/Face Protection
Weighing Solids Dust Inhalation, Static DispersionDouble Nitrile Gloves (0.11 mm min). Change outer pair immediately if contaminated.[6]Fume Hood (Sash at 18"). If open bench: N95/P95 Respirator .
Synthesis/Reaction Splash, Vapors, HeatLong-cuff Nitrile or Laminate (Silver Shield) if handling >100mL.Fume Hood (Mandatory). Face Shield required if heating >50°C.
Quenching/Workup Exotherm, AerosolizationDouble Nitrile (0.11 mm).Fume Hood . Sash lowered to protect face/chest.
Spill Cleanup High Concentration ExposureButyl Rubber or Silver Shield (Laminate).Half-mask respirator with Multi-Gas/Vapor (OV/AG) cartridges.

Pro-Tip: Amines can permeate standard nitrile gloves over time. If you see a color change or physical degradation of the glove, replace it immediately.

Part 3: Operational Protocols

Storage & Stability
  • Hygroscopy: This compound (especially the HCl salt) is hygroscopic. Moisture absorption leads to "clumping," making accurate weighing difficult and increasing spill risks.

  • Condition: Store under inert atmosphere (Nitrogen or Argon) in a desiccator.

  • Temperature: Refrigeration (

    
    ) is recommended to prevent slow oxidation of the amine.
    
Handling Workflow (Visualization)

The following logic gate ensures you are using the correct engineering controls.

HandlingWorkflow Start START: Handling 3-(Aminomethyl)piperidin-2-one StateCheck Check Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Is Solid Liquid Liquid / Solution StateCheck->Liquid Is Liquid Weighing Weighing Operation Solid->Weighing SolventCheck Is Solvent Volatile? Liquid->SolventCheck StaticControl Use Antistatic Gun + Draft Shield Weighing->StaticControl Prevent Dust Hood Work in Fume Hood Only StaticControl->Hood DoubleGlove Double Glove (Nitrile) SolventCheck->DoubleGlove No (e.g. Water/DMSO) FaceShield Add Face Shield SolventCheck->FaceShield Yes (e.g. DCM/MeOH) DoubleGlove->Hood FaceShield->Hood

Figure 1: Decision logic for engineering controls and PPE based on physical state.

Emergency Response (Spills & Exposure)

Scenario A: Skin Contact

  • Immediate Action: Do not wipe. Flush with water immediately for 15 minutes.

  • Neutralization: Do not attempt to neutralize with acid (vinegar). Use water only.

  • Medical: Seek evaluation if redness persists; amines can cause delayed sensitization.

Scenario B: Bench Spill (Solid)

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Wear goggles, lab coat, and double gloves.

  • Clean: Cover with a wet paper towel (to prevent dust). Scoop up the wet slurry.[7]

  • Decontaminate: Wipe surface with 1% dilute acetic acid or dilute bleach, followed by water.

Part 4: Disposal Logistics

Disposal must comply with RCRA (USA) or local environmental regulations.

  • Classification: Classify as "Basic Organic Waste" (pH > 7).

  • Segregation: Do NOT mix with acid waste streams. The exotherm can pressurize the container.

  • Container: High-Density Polyethylene (HDPE) carboys. Avoid metal containers due to potential corrosion.

  • Labeling: "Hazardous Waste - Toxic/Corrosive - 3-(Aminomethyl)piperidin-2-one".

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-(Aminomethyl)piperidin-2-one hydrochloride. Retrieved from

  • TCI Chemicals. (n.d.). Product Safety: 3-(Aminomethyl)piperidine derivatives. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: Aminopiperidine derivatives. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-(Aminomethyl)piperidin-2-one.[4][8][9] National Library of Medicine. Retrieved from

Sources

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